4-Cyanophenyl 4-heptylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl) 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068129 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-76-5 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl p-heptylbenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Cyanophenyl 4-heptylbenzoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-heptylbenzoate is a thermotropic liquid crystal, a class of organic molecules that exhibits a fluid-like state with long-range orientational order. Its unique molecular architecture, characterized by a rigid core and a flexible alkyl chain, gives rise to its mesomorphic properties. This compound is of significant interest in materials science, particularly for its application in liquid crystal displays (LCDs) and other electro-optical devices. The presence of a terminal cyano group imparts a strong dipole moment, which is crucial for the alignment of the molecules in an external electric field, a fundamental principle behind the operation of many LCD technologies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals working in the fields of materials science, organic synthesis, and device engineering.
Chemical Structure and Physicochemical Properties
This compound possesses a calamitic (rod-like) molecular structure, which is a common feature of many liquid crystalline compounds. The molecule can be deconstructed into three key components: a central rigid core composed of two phenyl rings linked by an ester group, a flexible n-heptyl (C7H15) aliphatic chain at one end, and a polar cyano (-C≡N) group at the other.
The rigid core provides the necessary structural anisotropy for the formation of liquid crystal phases. The flexible heptyl chain contributes to lowering the melting point and influencing the temperature range of the mesophase. The terminal cyano group, with its large dipole moment, is a critical determinant of the dielectric anisotropy of the material, which is a key parameter for its application in display technologies.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C21H23NO2 | [1][2] |
| Molecular Weight | 321.42 g/mol | [2] |
| CAS Number | 38690-76-5 | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 44-45 °C | [3][4] |
| Boiling Point | ~460 °C (estimated) | [3] |
| Liquid Crystal Phase | Nematic | |
| Nematic to Isotropic Transition Temperature (Clearing Point) | 55 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is favored for its mild reaction conditions.
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the precursors followed by the final esterification.
Experimental Protocol: Steglich Esterification
Materials:
-
4-heptylbenzoic acid
-
4-cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptylbenzoic acid (1.0 equivalent) and 4-cyanophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Characterization of this compound
The synthesized this compound is characterized using various analytical techniques to confirm its structure and purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl |
| ~7.70 | Doublet | 2H | Aromatic protons of the cyanophenyl ring ortho to the cyano group |
| ~7.30 | Doublet | 2H | Aromatic protons meta to the ester carbonyl |
| ~7.25 | Doublet | 2H | Aromatic protons of the cyanophenyl ring meta to the cyano group |
| ~2.70 | Triplet | 2H | -CH2- group attached to the benzene ring |
| ~1.65 | Multiplet | 2H | -CH2- group beta to the benzene ring |
| ~1.30 | Multiplet | 8H | Remaining methylene (-CH2-) groups of the heptyl chain |
| ~0.90 | Triplet | 3H | Terminal methyl (-CH3) group of the heptyl chain |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | Ester carbonyl carbon (C=O) |
| ~154 | Aromatic carbon of the cyanophenyl ring attached to the ester oxygen |
| ~149 | Aromatic carbon of the heptylbenzoate ring attached to the heptyl group |
| ~134 | Aromatic carbons of the cyanophenyl ring ortho to the cyano group |
| ~130 | Aromatic carbons of the heptylbenzoate ring ortho to the ester carbonyl |
| ~129 | Aromatic carbons of the heptylbenzoate ring meta to the ester carbonyl |
| ~122 | Aromatic carbons of the cyanophenyl ring meta to the cyano group |
| ~118 | Cyano group carbon (-C≡N) |
| ~109 | Aromatic carbon of the cyanophenyl ring bearing the cyano group |
| ~36 | -CH2- group attached to the benzene ring |
| ~31-22 | Methylene (-CH2-) carbons of the heptyl chain |
| ~14 | Terminal methyl (-CH3) carbon of the heptyl chain |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Strong | Aliphatic C-H stretching (heptyl chain) |
| ~2230 | Strong, Sharp | C≡N stretching of the cyano group |
| ~1735 | Strong | C=O stretching of the ester group |
| ~1600, ~1500 | Medium | Aromatic C=C stretching |
| ~1270, ~1160 | Strong | C-O stretching of the ester group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 321. Key fragmentation patterns would involve the cleavage of the ester linkage and the aliphatic chain.
Liquid Crystalline Properties and Applications
This compound exhibits a nematic liquid crystal phase over a specific temperature range. In the nematic phase, the elongated molecules have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack positional order. This combination of fluidity and anisotropy is the hallmark of the liquid crystalline state.
The presence of the terminal cyano group results in a large positive dielectric anisotropy (Δε > 0). This means that the dielectric constant parallel to the molecular long axis is greater than the dielectric constant perpendicular to it. This property is fundamental to the operation of twisted nematic (TN) and other field-effect LCDs. When an electric field is applied across a thin film of the liquid crystal, the molecules with positive dielectric anisotropy will align themselves parallel to the field. This reorientation changes the optical properties of the liquid crystal layer, allowing for the modulation of light transmission.
Due to these properties, this compound is a valuable component in liquid crystal mixtures used in various electro-optical applications, including:
-
Liquid Crystal Displays (LCDs): For televisions, computer monitors, and mobile devices.
-
Optical Shutters and Modulators: For controlling the intensity of light beams.
-
Sensors: Where changes in temperature or electric field can be detected through changes in the liquid crystal's optical properties.
Conclusion
This compound is a well-characterized liquid crystalline material with a unique combination of molecular structure and physical properties that make it highly suitable for applications in electro-optical devices. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of analytical techniques. The understanding of its structure-property relationships, particularly the role of the terminal cyano group in dictating its dielectric anisotropy, is crucial for the rational design of new liquid crystal materials with tailored properties for advanced display technologies and other emerging applications. This guide serves as a foundational resource for scientists and engineers working with or developing novel liquid crystalline materials.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Cyanophenyl 4-heptylbenzoate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Cyanophenyl 4-heptylbenzoate, a nematic liquid crystal. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting.
Section 1: Introduction and Significance
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a temperature range of 44°C to 56.6°C. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is characteristic of many liquid crystalline materials.[1] The presence of the polar cyano group and the ester linkage contributes to the molecule's dipole moment, which is a key factor in its liquid crystalline behavior. This compound and its analogs are of significant interest in materials science, particularly for their applications in display technologies and as stationary phases in chromatography.[2]
Key Properties:
| Property | Value |
| Molecular Formula | C21H23NO2[3][4][5] |
| Molecular Weight | 321.41 g/mol [4] |
| Melting Point | 44-45 °C[6][][8] |
| Appearance | White to light yellow powder or crystals[][8] |
Section 2: Synthesis via Steglich Esterification
The synthesis of this compound is most effectively achieved through a Steglich esterification. This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[9][10] The reaction couples a carboxylic acid (4-heptylbenzoic acid) and an alcohol (4-cyanophenol) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12]
Reaction Mechanism
The Steglich esterification proceeds through the following key steps:
-
Activation of the Carboxylic Acid: DCC activates the carboxylic acid (4-heptylbenzoic acid) to form a highly reactive O-acylisourea intermediate.[9][13]
-
Nucleophilic Attack by DMAP: The catalyst, DMAP, acts as a potent nucleophile and attacks the O-acylisourea, forming a reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[9][13]
-
Ester Formation: The alcohol (4-cyanophenol) then attacks the N-acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst.[13]
-
Byproduct Formation: DCC is converted to dicyclohexylurea (DCU), a stable and poorly soluble urea derivative that can be easily removed by filtration.[9][11]
References
- 1. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. This compound | 38690-76-5 [chemicalbook.com]
- 8. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Steglich Esterification [organic-chemistry.org]
Phase transition temperatures of 4-Cyanophenyl 4-heptylbenzoate
An In-Depth Technical Guide to the Phase Transition Temperatures of 4-Cyanophenyl 4-heptylbenzoate
Introduction
This compound, often abbreviated as CPHB, is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid aromatic core, a flexible alkyl chain, and a polar cyano group, is archetypal for materials that exhibit a nematic phase. This guide provides an in-depth analysis of the phase transition temperatures of CPHB, detailing the experimental methodologies used for their determination and the underlying molecular principles governing this behavior. Understanding these transitions is critical for the application of CPHB and similar materials in display technologies and other optoelectronic devices.
Physicochemical and Structural Properties
The defining characteristics of this compound are summarized below. These properties are fundamental to its liquid crystalline nature.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester | |
| CAS Number | 38690-76-5 | [2][3] |
| Molecular Formula | C₂₁H₂₃NO₂ | [1][4] |
| Molecular Weight | 321.41 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
The molecule's elongated shape, arising from the para-substituted benzene rings, and the strong dipole moment of the terminal cyano (-CN) group are primary drivers of its mesophase formation. The heptyl (-C₇H₁₅) chain provides molecular flexibility, influencing the temperature range over which the liquid crystal phases are stable.[5]
Phase Transition Behavior and Temperatures
CPHB exhibits a well-defined enantiotropic phase transition sequence. The transitions from the crystalline solid (Cr) to the nematic liquid crystal (N) phase and subsequently to the isotropic liquid (I) phase occur at specific, reproducible temperatures upon heating.
| Transition | Temperature (°C) | Description |
| Cr → N | 44.0 - 45.0 | Melting Point |
| N → I | 56.6 | Clearing Point |
Data sourced from commercial supplier specifications and chemical databases.[2][3][6]
The Cr → N transition represents the melting of the solid crystal into the nematic phase, where the material loses its positional order but retains a significant degree of long-range orientational order. The N → I transition, or clearing point, marks the transition to a true isotropic liquid, where both positional and orientational order are lost.
Core Methodologies for Characterization
The determination and validation of phase transition temperatures require precise analytical techniques. The following protocols are standard in the field of liquid crystal research.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the primary method for quantifying the thermodynamics of phase transitions. It directly measures the heat flow associated with a transition (enthalpy), providing unambiguous confirmation of the transition temperature. The choice of slow scan rates (e.g., 2-5 °C/min) is crucial for resolving closely spaced transitions and ensuring thermal equilibrium, thereby yielding accurate and reproducible data.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of CPHB into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature below the first expected transition (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the final transition (e.g., 70 °C).
-
Hold isothermally for 2-3 minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The phase transitions are identified as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature.
Trustworthiness: This protocol is self-validating. A second heating-cooling cycle is typically run to check for reproducibility and to erase any previous thermal history of the sample. The transition temperatures should be consistent between cycles.
Caption: Workflow for DSC analysis of CPHB phase transitions.
Polarized Optical Microscopy (POM)
Expertise & Experience: While DSC provides thermodynamic data, POM offers direct visual confirmation of the phase transitions. By observing the sample's texture through cross-polarizers while heating, one can unequivocally identify the anisotropic nematic phase (which appears bright and textured) versus the isotropic liquid phase (which appears dark). This technique is indispensable for confirming the nature of the mesophase.
Protocol:
-
Sample Preparation: Place a small amount of CPHB on a clean microscope slide.
-
Mounting: Cover the sample with a coverslip and place it on a calibrated hot stage fitted to the microscope stage.
-
Initial Observation: Heat the sample into the isotropic phase (e.g., 60 °C) to allow it to flow into a thin, uniform film.
-
Observation on Cooling: Slowly cool the sample (e.g., 2-5 °C/min). Observe the nucleation and growth of the nematic phase from the isotropic liquid. The nematic phase will appear as birefringent droplets that coalesce into a characteristic texture (e.g., Schlieren or marbled).
-
Observation on Heating: Record the temperature at which the nematic texture completely disappears into the dark, isotropic field. This corresponds to the clearing point (N → I).
-
Confirmation: Upon further cooling, observe the crystallization from the nematic phase. Record the temperature at which the solid crystalline structure forms.
Trustworthiness: The visual evidence from POM directly validates the transitions detected by DSC. The appearance and disappearance of birefringence are unmistakable optical signatures of the phase changes.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 3. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. dakenchem.com [dakenchem.com]
- 6. This compound | 38690-76-5 [chemicalbook.com]
Spectroscopic Characterization of 4-Cyanophenyl 4-heptylbenzoate: A Multi-technique Approach
Abstract
This technical guide provides an in-depth analysis of 4-Cyanophenyl 4-heptylbenzoate, a key component in liquid crystal technologies. We will explore its structural verification and characterization through a comprehensive application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a practical reference for researchers and quality control professionals, detailing not only the interpretation of spectral data but also the underlying causality of experimental choices and robust protocols for data acquisition.
Introduction and Molecular Structure
This compound (CPHB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, consisting of a flexible heptyl tail, a rigid biphenyl core, an ester linkage, and a polar cyano group, is responsible for its mesogenic properties. The molecular formula is C₂₁H₂₃NO₂ with a molecular weight of 321.42 g/mol .[1][2] Accurate and unambiguous confirmation of this structure is paramount for ensuring the material's performance in applications such as display devices. Spectroscopic analysis provides a non-destructive and highly detailed method for this confirmation.
Figure 1: Chemical Structure of this compound
(Note: An illustrative image of the chemical structure would be placed here.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. Protons in different parts of the CPHB molecule (aliphatic chain vs. aromatic rings) will resonate at different frequencies (chemical shifts), providing a distinct fingerprint. The integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and the single residual solvent peak is easily identifiable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Temperature: 298 K (Room Temperature).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Assignment:
The ¹H NMR spectrum of CPHB shows distinct regions for the aliphatic heptyl chain and the aromatic protons. The aromatic region is particularly complex due to the para-substituted rings.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet (d) | 2H | Aromatic protons ortho to the ester (C=O) |
| ~7.75 | Doublet (d) | 2H | Aromatic protons ortho to the nitrile (CN) |
| ~7.35 | Doublet (d) | 2H | Aromatic protons meta to the ester (C=O) |
| ~7.25 | Doublet (d) | 2H | Aromatic protons meta to the nitrile (CN) |
| ~2.70 | Triplet (t) | 2H | -CH₂- group attached to the benzene ring |
| ~1.65 | Multiplet (m) | 2H | Second -CH₂- group in the heptyl chain |
| ~1.30 | Multiplet (m) | 6H | Middle three -CH₂- groups of the chain |
| ~0.90 | Triplet (t) | 3H | Terminal -CH₃ group of the heptyl chain |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. While less sensitive than ¹H NMR, it is invaluable for confirming the number of different carbon environments and identifying quaternary (non-protonated) carbons, such as those in the C=O and C≡N groups.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Reference: The CDCl₃ solvent peak at ~77.16 ppm.
-
Data Interpretation and Assignment:
The ¹³C NMR spectrum will show signals for all 21 carbons in the molecule, though some aromatic signals may overlap.
| Chemical Shift (δ) (ppm) | Assignment |
| ~164 | Ester Carbonyl Carbon (C=O) |
| ~155, ~153 | Aromatic carbons attached to oxygen |
| ~134, ~132, ~130, ~122 | Aromatic CH carbons |
| ~127, ~110 | Quaternary aromatic carbons |
| ~118 | Nitrile Carbon (C≡N) |
| ~36 | -CH₂- group attached to the benzene ring |
| ~32, ~31, ~29, ~23 | Aliphatic -CH₂- carbons of the heptyl chain |
| ~14 | Terminal -CH₃ carbon of the heptyl chain |
Note: Assignments are predictive and can be confirmed with advanced 2D NMR techniques like HSQC and HMBC.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is exceptionally useful for rapidly identifying the key functional groups present in CPHB, such as the nitrile, the ester carbonyl, and the aromatic rings.[3]
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the CPHB sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the pure KBr pellet or empty sample holder first. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Interpretation and Assignment:
The FTIR spectrum provides a clear fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3000 | C-H Stretch | Aromatic C-H bonds[4] |
| ~2950-2850 | C-H Stretch | Aliphatic C-H bonds in the heptyl chain[4] |
| ~2230 | C≡N Stretch | Nitrile (Cyano) group (highly characteristic) |
| ~1735 | C=O Stretch | Ester carbonyl group (strong, sharp peak) [5] |
| ~1600, ~1500 | C=C Stretch | Aromatic ring vibrations |
| ~1270 & ~1160 | C-O Stretch | Asymmetric and symmetric stretching of the ester linkage |
The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1735 cm⁻¹ (C=O) are definitive indicators of the successful synthesis of the target molecule.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule.[7] For CPHB, the absorption of UV light is primarily due to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group. It is useful for confirming the presence of this chromophore and for quantitative analysis based on the Beer-Lambert Law.[8]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of CPHB (e.g., 10⁻⁵ M) using a UV-transparent solvent like cyclohexane or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 nm to 400 nm.
Data Interpretation:
CPHB is expected to show a strong absorption maximum (λ_max) characteristic of its extended π-conjugated system.
| Parameter | Value (approx.) | Interpretation |
| λ_max | ~270-280 nm | Corresponds to the π → π* electronic transition of the benzoyl and cyanophenyl chromophores. |
This absorption confirms the presence of the conjugated aromatic system. The molar absorptivity (ε) can be calculated from the absorbance at a known concentration, which is useful for quantitative quality control.
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in the complementary nature of the data. No single technique provides a complete picture, but together they offer unambiguous structural confirmation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. UV/VIS Spectroscopy and Quantum Chemistry of Organic Colorants | Semantic Scholar [semanticscholar.org]
- 8. UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications | Semantic Scholar [semanticscholar.org]
Ein umfassender technischer Leitfaden zu den dielektrischen Eigenschaften des nematischen Flüssigkristalls 4-Cyanophenyl-4-heptylbenzoat (CP7B)
Verfasst von Dr. Gemini, leitender Anwendungswissenschaftler
Zusammenfassung für die Geschäftsleitung
Dieses Dokument bietet eine detaillierte technische Untersuchung der dielektrischen Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B), einem nematischen Flüssigkristall von erheblichem Interesse für elektro-optische Anwendungen. Wir untersuchen die grundlegende Beziehung zwischen seiner Molekularstruktur und seinem anisotropen dielektrischen Verhalten. Dieser Leitfaden beschreibt die theoretischen Grundlagen, die für das Verständnis der dielektrischen Permittivität in nematischen Phasen erforderlich sind, stellt eine validierte experimentelle Methodik zur Charakterisierung dieser Eigenschaften mittels dielektrischer Spektroskopie vor und interpretiert die resultierenden Daten im Kontext etablierter physikalischer Modelle. Die hier präsentierten Erkenntnisse sind für Forscher, Wissenschaftler und Ingenieure in der Materialwissenschaft und der Entwicklung von Flüssigkristallanzeigen (LCDs) von entscheidender Bedeutung.
Einleitung: Die Bedeutung der dielektrischen Anisotropie in nematischen Flüssigkristallen
Nematische Flüssigkristalle stellen einen einzigartigen Materiezustand dar, der sich durch eine flüssigkeitsähnliche Positionsunordnung, aber eine kristallähnliche Orientierungsordnung der Moleküle auszeichnet.[1] Diese stäbchenförmigen Moleküle richten sich im Durchschnitt entlang einer gemeinsamen Achse aus, die als Direktor (n̂) bezeichnet wird. Diese kollektive Ausrichtung führt zu einer signifikanten Anisotropie in ihren physikalischen Eigenschaften, einschließlich des Brechungsindex, der elastischen Konstanten und, was am wichtigsten ist, der dielektrischen Permittivität.
Die dielektrische Anisotropie (Δε) ist die Differenz zwischen der dielektrischen Permittivität parallel (ε∥) und senkrecht (ε⊥) zum Direktor.[2] Diese Eigenschaft ist der Eckpfeiler der meisten Flüssigkristall-Anzeigetechnologien. Durch Anlegen eines externen elektrischen Feldes kann die Ausrichtung des Direktors und damit die optischen Eigenschaften des Materials gesteuert werden. Das Vorzeichen und die Größe von Δε bestimmen, wie die Flüssigkristallmoleküle auf ein elektrisches Feld reagieren. Materialien mit positivem Δε (ε∥ > ε⊥) richten sich parallel zum Feld aus, während sich Materialien mit negativem Δε (ε∥ < ε⊥) senkrecht dazu ausrichten.[3][4][5]
4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein kanonisches Beispiel für einen nematischen Flüssigkristall mit positiver dielektrischer Anisotropie, was es zu einem wertvollen Material für Forschung und technologische Anwendungen macht.
Molekulare und physikalische Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B)
Das dielektrische Verhalten von CP7B ist untrennbar mit seiner molekularen Architektur und seinen physikalischen Phasenübergängen verbunden.
Molekülstruktur:
CP7B ist eine organische Verbindung mit der Summenformel C₂₁H₂₃NO₂.[6][7] Seine Struktur besteht aus einem starren aromatischen Kern, der aus zwei Phenylringen besteht, die durch eine Estergruppe verbunden sind. An einem Ende des Kerns ist eine flexible Heptyl-Alkylkette (-C₇H₁₅) und am anderen Ende eine stark polare Nitril- oder Cyanogruppe (-C≡N) angebracht.[6][7]
-
Strukturformel: C₇H₁₅-C₆H₄-COO-C₆H₄-CN[8]
Der entscheidende strukturelle Faktor für seine dielektrischen Eigenschaften ist die Cyanogruppe. Sie besitzt ein großes permanentes Dipolmoment, das im Wesentlichen entlang der langen Molekülachse ausgerichtet ist. Dies ist die primäre Ursache für die große positive dielektrische Anisotropie des Materials.
Physikalische Eigenschaften:
Die thermodynamischen Eigenschaften von CP7B bestimmen den Temperaturbereich, in dem die nematische Phase existiert.
| Eigenschaft | Wert | Referenz |
| Summenformel | C₂₁H₂₃NO₂ | [6][7] |
| Molekulargewicht | 321,41 g/mol | [6][7] |
| Schmelzpunkt (Kristall → Nematisch) | ~44-45 °C | [9][10] |
| Klärpunkt (Nematisch → Isotrop) | ~56.6 - 57.6 °C | [9][11] |
Theoretischer Rahmen: Dielektrische Permittivität in anisotropen Medien
In einem isotropen Material ist die dielektrische Permittivität (ε) ein Skalar. In einem anisotropen Medium wie einem nematischen Flüssigkristall muss sie jedoch als Tensor zweiter Stufe betrachtet werden. Aufgrund der unaxialen Symmetrie der nematischen Phase vereinfacht sich dieser Tensor zu zwei Hauptkomponenten:
-
ε∥ (Parallele Permittivität): Gemessen, wenn das elektrische Messfeld parallel zum Direktor n̂ angelegt wird.
-
ε⊥ (Senkrechte Permittivität): Gemessen, wenn das elektrische Messfeld senkrecht zum Direktor n̂ angelegt wird.
Die dielektrische Anisotropie (Δε) wird dann einfach definiert als:
Δε = ε∥ - ε⊥
Die Werte von ε∥ und ε⊥ werden durch die Frequenz des angelegten elektrischen Feldes beeinflusst. Dieses Phänomen, bekannt als dielektrische Relaxation , tritt auf, wenn die permanente Dipolbewegung der Moleküle nicht mehr mit dem oszillierenden Feld Schritt halten kann.[12][13][14] In nematischen Flüssigkristallen sind typischerweise zwei Hauptrelaxationsmoden zu beobachten, die mit der Rotation der Moleküle um ihre kurze und lange Achse zusammenhängen.[12] Die Rotation um die kurze Achse ist stärker behindert und tritt bei niedrigeren Frequenzen auf, was hauptsächlich zu ε∥ beiträgt.[12]
Bildunterschrift: Beziehung zwischen molekularem Dipol und makroskopischer dielektrischer Anisotropie.
Experimentelles Protokoll: Messung mittels dielektrischer Spektroskopie
Die genaue Charakterisierung von ε∥ und ε⊥ erfordert eine sorgfältige Probenvorbereitung und -messung. Die dielektrische Spektroskopie ist die Standardtechnik, die verwendet wird, um die komplexe dielektrische Permittivität als Funktion der Frequenz zu messen.[15][16]
Ausrüstung:
-
Impedanzanalysator: Zur Messung von Kapazität und Verlust über einen breiten Frequenzbereich (z. B. 10 Hz bis 10 MHz).[9]
-
Flüssigkristall-Testzelle: Besteht aus zwei parallelen Glasplatten mit transparenten leitfähigen Indiumzinnoxid (ITO)-Beschichtungen. Der Abstand wird durch Distanzstücke (typischerweise 5-20 μm) präzise eingestellt.
-
Ausrichtungsschichten: Die inneren Oberflächen der Zelle sind mit einer Polymerschicht (z. B. Polyimid) beschichtet, die gerieben wird, um eine planare Ausrichtung zu fördern, oder mit einem Tensid behandelt wird, um eine homeotrope Ausrichtung zu induzieren.
-
Temperaturregler/Heizplatte: Zur präzisen Steuerung der Probentemperatur.
-
Elektromagnet oder Hochspannungsquelle: Zur Ausrichtung des nematischen Direktors. Ein starkes Magnetfeld (~1 T) ist oft bevorzugt, um Störungen durch das elektrische Messfeld zu vermeiden.
Schritt-für-Schritt-Methodik:
-
Zellvorbereitung: Wählen Sie eine Zelle mit der gewünschten Ausrichtungsschicht (planar für ε⊥, homeotrop für ε∥). Wenn nur eine planare Zelle verfügbar ist, kann ε∥ gemessen werden, indem ein ausreichend starkes elektrisches oder magnetisches Feld senkrecht zu den Platten angelegt wird, um die Moleküle neu auszurichten.
-
Befüllen der Zelle: Erhitzen Sie die Zelle und das CP7B-Material über seinen Klärpunkt (z. B. auf 65 °C). Füllen Sie die Zelle durch Kapillarwirkung mit dem isotropen Flüssigkristall, um eine ausrichtungsfreie Füllung zu gewährleisten.
-
Temperaturstabilisierung: Platzieren Sie die gefüllte Zelle im Temperaturregler. Kühlen Sie die Probe langsam (~0,1 °C/min) in die nematische Phase auf die gewünschte Messtemperatur ab. Dieser langsame Abkühlungsschritt ist entscheidend für die Bildung einer gut ausgerichteten Monodomäne.
-
Ausrichtung des Direktors:
-
Für ε⊥: Verwenden Sie eine Zelle mit planarer Ausrichtung. Der Direktor n̂ liegt parallel zu den Elektrodenplatten. Das elektrische Messfeld ist automatisch senkrecht zum Direktor.
-
Für ε∥: Verwenden Sie eine Zelle mit homeotroper Ausrichtung. Der Direktor n̂ ist senkrecht zu den Elektrodenplatten. Alternativ verwenden Sie eine planare Zelle und legen ein starkes Magnetfeld parallel zum elektrischen Messfeld (d. h. senkrecht zu den Platten) an, um den Direktor neu auszurichten.
-
-
Dielektrische Messung: Führen Sie mit dem Impedanzanalysator einen Frequenz-Sweep über den gewünschten Bereich durch. Das Gerät misst die komplexe Impedanz, aus der die Kapazität (C) und der dielektrische Verlust (tan δ) berechnet werden können.
-
Berechnung der Permittivität: Die reale Komponente der dielektrischen Permittivität (ε') wird aus der gemessenen Kapazität (C) unter Verwendung der Geometrie der Zelle berechnet: ε' = (C * d) / (ε₀ * A) wobei d der Zellabstand, A die Elektrodenfläche und ε₀ die Permittivität des freien Raums (8,854 x 10⁻¹² F/m) ist.
-
Temperaturabhängigkeit: Wiederholen Sie die Schritte 5-6 bei verschiedenen Temperaturen im gesamten nematischen Bereich, um die Temperaturabhängigkeit der dielektrischen Eigenschaften zu charakterisieren.
Bildunterschrift: Experimenteller Arbeitsablauf für die dielektrische Spektroskopie von Flüssigkristallen.
Ergebnisse und Diskussion: Dielektrische Eigenschaften von CP7B
Experimentelle Studien zu CP7B zeigen durchweg eine starke positive dielektrische Anisotropie über seinen gesamten nematischen Bereich.[9][13]
Typische dielektrische Daten:
Die folgenden Daten sind repräsentative Werte, die aus der Literatur für CP7B in der nematischen Phase synthetisiert wurden. Die genauen Werte können je nach Reinheit der Probe und Messfrequenz leicht variieren. Die Messungen werden typischerweise bei einer Frequenz durchgeführt, die unterhalb der Hauptrelaxationsfrequenz liegt (z. B. 1 kHz).
| Parameter | Symbol | Typischer Wert (bei T ≈ 50 °C, f = 1 kHz) |
| Parallele Permittivität | ε∥ | ~18.0 - 20.0 |
| Senkrechte Permittivität | ε⊥ | ~5.0 - 6.0 |
| Dielektrische Anisotropie | Δε | ~13.0 - 14.0 |
| Mittlere Permittivität | ε̄ = (ε∥ + 2ε⊥)/3 | ~9.3 - 10.7 |
Interpretation der Ergebnisse:
-
Ursache der positiven Anisotropie: Wie bereits erwähnt, ist der große Wert von ε∥ ein direktes Ergebnis des starken Dipolmoments der terminalen Cyanogruppe, das entlang der langen Molekülachse wirkt. Wenn das elektrische Feld parallel zum Direktor angelegt wird, trägt dieser Dipol voll zur Polarisierbarkeit bei, was zu einer hohen Permittivität führt. Im Gegensatz dazu ist bei Anlegen des Feldes senkrecht zum Direktor der Beitrag dieses dominanten Dipols minimal, was zu einem viel niedrigeren Wert für ε⊥ führt.
-
Frequenzabhängigkeit (Relaxation): Studien zur dielektrischen Relaxation an CP7B zeigen, dass die ε∥-Komponente eine deutliche Relaxation im Frequenzbereich von kHz bis MHz aufweist.[9][13][14] Dies entspricht der Rotation der Moleküle um ihre kurze Achse, eine Bewegung, die durch das nematische Potential behindert wird. Oberhalb dieser Relaxationsfrequenz fällt ε∥ dramatisch ab, da die Dipole dem Feld nicht mehr folgen können. Die ε⊥-Komponente zeigt typischerweise eine Relaxation bei viel höheren Frequenzen (GHz-Bereich), die mit der ungehinderten Rotation um die lange Molekülachse verbunden ist.
-
Temperaturabhängigkeit: Mit steigender Temperatur in der nematischen Phase nehmen die thermischen Fluktuationen zu, was zu einer Abnahme des Orientierungsordnungsparameters (S) führt. Infolgedessen nimmt ε∥ mit der Temperatur tendenziell ab, während ε⊥ leicht zunimmt. Folglich nimmt die dielektrische Anisotropie (Δε) mit steigender Temperatur ab und fällt am nematisch-isotropen Phasenübergang abrupt auf Null.[9]
Schlussfolgerung
4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein nematogener Flüssigkristall, dessen dielektrische Eigenschaften durch seine ausgeprägte Molekülstruktur bestimmt werden. Seine große positive dielektrische Anisotropie, die direkt auf das starke axiale Dipolmoment seiner Cyanogruppe zurückzuführen ist, macht es zu einem idealen Material für elektro-optische Anwendungen, die eine Ausrichtung der Moleküle parallel zu einem angelegten elektrischen Feld erfordern. Die in diesem Leitfaden beschriebene Methodik zur Charakterisierung seiner dielektrischen Permittivität mittels dielektrischer Spektroskopie stellt einen robusten und validierten Ansatz dar. Das Verständnis der Beziehung zwischen der molekularen Struktur von CP7B, seinem Phasenverhalten und seinen resultierenden dielektrischen Eigenschaften ist für das rationale Design und die Optimierung von fortschrittlichen Flüssigkristallmaterialien und -vorrichtungen von grundlegender Bedeutung.
Referenzen
-
Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir - ACS Publications. 15
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health (NIH). 12
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. 17
-
Pretransitional dielectric properties of nematogenic 4-cyanophenyl-4′-n-heptylbenzoate. Taylor & Francis Online. 9
-
Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Taylor & Francis Online. 13
-
Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate | Request PDF. ResearchGate. 14
-
Dielectric spectroscopy of liquid crystalline dispersions. New Jersey Institute of Technology. 16
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. 2
-
Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar. 1
-
Lens-shaped nematic liquid crystal droplets with negative dielectric anisotropy in electric and magnetic fields. Taylor & Francis Online. 3
-
Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. National Center for Biotechnology Information (NCBI). 4
-
Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI. 5
-
4-CYANOPHENYL 4-HEPTYLBENZOATE. Global Substance Registration System (GSRS). 6
-
Compound this compound. Chemdiv. 7
-
Component 2: 4-cyanophenyl 4-n-heptyl benzoate (CPHB). ResearchGate. 8
-
This compound. SYNTHON Chemicals Shop. 11
-
This compound. ChemicalBook. 10
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes | MDPI [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 11. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 12. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchwith.njit.edu [researchwith.njit.edu]
- 17. lavrentovichgroup.com [lavrentovichgroup.com]
Solubility of 4-Cyanophenyl 4-heptylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of 4-Cyanophenyl 4-heptylbenzoate in Organic Solvents
Introduction: Contextualizing the Importance of Solubility Data
This compound is a calamitic (rod-shaped) liquid crystal intermediate, a class of molecules pivotal to the development of display technologies and advanced materials.[1] Its unique molecular structure, featuring a polar cyano-substituted phenyl ring and a nonpolar heptyl chain, gives rise to the mesophases that are critical for these applications.[2][3][4] The formulation of liquid crystal mixtures, as well as purification and quality control processes, are fundamentally dependent on a thorough understanding of the solubility of components like this compound in various organic solvents.
This guide, intended for researchers, chemists, and materials scientists, provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will move beyond simple data provision to explore the underlying physicochemical principles, establish robust, self-validating experimental protocols, and detail the analytical methodologies required for precise quantification. As a Senior Application Scientist, the emphasis here is not just on the 'what' but the 'why'—elucidating the rationale behind each procedural step to ensure the generation of reliable and reproducible data.
Section 1: Physicochemical Profile of this compound
A foundational understanding of the solute is the first step in any solubility study. The properties of this compound dictate its interaction with potential solvents.
Chemical Structure:
Caption: Molecular structure of this compound.
This structure is amphiphilic in nature, possessing distinct nonpolar and polar regions. The long heptyl chain is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces. Conversely, the cyanophenyl group provides a significant dipole moment, favoring interactions with polar solvents. The ester linkage contributes to the overall polarity. This duality is the primary determinant of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₂ | [2][4][5][6] |
| Molecular Weight | 321.41 g/mol | [4][5][6] |
| Appearance | White to light yellow powder or crystal | [5][6][7] |
| Melting Point | 44-45 °C | [5][6] |
| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester, 7CPB | [6] |
| CAS Number | 38690-76-5 | [5][6] |
Section 2: Theoretical Framework for Solubility
Solubility is a thermodynamic equilibrium between the solid state and the dissolved state. The principle of "like dissolves like" serves as a useful heuristic. For this compound, this means:
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will effectively solvate the heptyl tail. Toluene, with its aromatic ring, can also engage in π-π stacking with the phenyl rings of the solute, enhancing solubility. Indeed, the compound is known to be readily soluble in toluene.[5][6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a dipole moment that can interact favorably with the cyanophenyl group. Their alkyl portions can also interact with the heptyl tail, often making them effective solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the polar hydroxyl group can interact with the cyano group, the hydrogen-bonding network of the solvent must be disrupted, which requires energy. Solubility in these solvents is often moderate but highly dependent on temperature.
The dissolution process can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of dissolution (ΔH°sol), and the entropy of dissolution (ΔS°sol):
ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)
Where R is the gas constant. This relationship is fundamental for predicting how solubility will change with temperature and for calculating key thermodynamic parameters from experimental data.[8][9] A positive enthalpy of dissolution, which is typical for solids, indicates that solubility will increase as temperature rises.[8][10]
Section 3: Experimental Protocol for Solubility Determination
The gold standard for determining the solubility of a crystalline solid in a liquid is the isothermal shake-flask method .[11] This method ensures that a true thermodynamic equilibrium is reached, providing highly accurate and reliable data.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purity >98%)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or sealed glass flasks (20 mL)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer or thermocouple
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance (±0.0001 g)
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.
-
Causality Insight: This extended period is necessary to overcome kinetic barriers and ensure the system reaches a true thermodynamic equilibrium. To validate this, time-point samples can be taken (e.g., at 24, 48, and 72 hours) until the measured concentration remains constant.[12]
-
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for several hours in the same temperature-controlled environment. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.
-
Causality Insight: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility. The filtration should be performed quickly to prevent temperature changes that could cause precipitation.[12]
-
-
Dilution: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with fresh solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.
-
Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) by accounting for the dilutions made.
Section 4: Analytical Quantification Methods
Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.
Protocol: HPLC-UV Method for Quantification
Objective: To develop a method to separate and quantify this compound.
Instrumentation & Conditions (Typical Starting Point):
-
HPLC System: With UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Causality Insight: A C18 column is chosen due to the significant nonpolar character of the heptyl chain. The long alkyl chains of the stationary phase will retain the molecule effectively.
-
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio must be optimized to achieve a good peak shape and retention time (typically 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for λmax using a spectrophotometer (expected in the UV range due to the aromatic rings).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a Stock Standard: Accurately weigh ~10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Create Calibration Curve: Perform serial dilutions of the stock standard to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Analyze Standards: Inject each standard into the HPLC system and record the peak area.
-
Plot Calibration Curve: Plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999 is ideal).
-
Analyze Samples: Inject the diluted solubility samples and use their measured peak areas to calculate their concentration from the calibration curve.
Analytical Method Validation Diagram:
Caption: Workflow for quantitative analysis using HPLC-UV.
Section 5: Solubility Profile and Data Interpretation
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene | High | Excellent solvation of both the heptyl tail and the aromatic core via van der Waals and π-π interactions.[5][6] |
| Nonpolar Aliphatic | n-Hexane | Moderate | Good solvation of the heptyl tail, but poor interaction with the polar cyanophenyl head. |
| Polar Aprotic | Acetone | Moderate to High | The dipole of acetone interacts well with the cyanophenyl group, while its small alkyl component offers some interaction with the tail. |
| Polar Aprotic | Acetonitrile | Moderate | Similar to acetone, with strong dipole-dipole interactions with the cyano group. |
| Polar Protic | Ethanol | Low to Moderate | Requires disruption of the solvent's hydrogen-bonding network. Solubility is expected to be highly temperature-dependent. |
| Polar Protic | Water | Very Low | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the long, nonpolar heptyl chain. |
This table presents expected trends. Researchers must generate their own quantitative data.
Conclusion
This guide has detailed the critical theoretical and practical considerations for determining the solubility of this compound. By understanding the compound's amphiphilic nature and applying robust experimental techniques like the isothermal shake-flask method coupled with precise HPLC-UV analysis, researchers can generate the high-quality data essential for process development, formulation, and materials design. The protocols and workflows provided herein are designed to be self-validating, ensuring that the resulting data is not merely a number, but a true representation of the compound's behavior at thermodynamic equilibrium.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C21H23NO2) [pubchemlite.lcsb.uni.lu]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 6. This compound | 38690-76-5 [chemicalbook.com]
- 7. This compound | 38690-76-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. physchemres.org [physchemres.org]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Electro-optical Response Measurement of 4-Cyanophenyl 4-heptylbenzoate (7CB)
Introduction
4-Cyanophenyl 4-heptylbenzoate, commonly known as 7CB, is a nematic liquid crystal that has found extensive use in optical electronics, particularly in liquid-crystal displays (LCDs).[1] Its rod-like molecular structure and positive dielectric anisotropy are key to its electro-optical switching capabilities. This application note provides a detailed protocol for measuring the electro-optical response of 7CB, a fundamental characterization for its application in various devices.
The core principle behind the electro-optical response of nematic liquid crystals like 7CB is the Fréedericksz transition . This transition describes the reorientation of the liquid crystal director (the average direction of the long axes of the liquid crystal molecules) when an external electric or magnetic field of sufficient strength is applied.[2] The competition between the elastic forces of the liquid crystal, which favor a uniform alignment dictated by the cell surfaces, and the torque induced by the external field results in a distinct threshold field. Above this threshold, the director reorients to align with the field, leading to a change in the optical properties of the liquid crystal layer.[2] This change, specifically the modulation of the effective birefringence, is the basis for light modulation in many liquid crystal devices.
This guide will walk researchers through the entire process, from the preparation of the liquid crystal cell to the final data analysis, providing the necessary theoretical background and practical insights for obtaining reliable and reproducible results.
Principle of Measurement
The electro-optical response of 7CB is typically measured by observing the change in light transmittance through a liquid crystal cell placed between two crossed polarizers. In the absence of an electric field (voltage-off state), the 7CB molecules are aligned in a specific direction determined by the alignment layers on the inner surfaces of the cell. This initial alignment is typically planar, meaning the director is parallel to the cell surfaces. When polarized light enters the cell, its polarization state is altered by the birefringence of the liquid crystal layer, allowing some light to pass through the second polarizer (analyzer).
When a sufficiently strong electric field is applied perpendicular to the cell surfaces (voltage-on state), the 7CB molecules, possessing a positive dielectric anisotropy, reorient themselves to align parallel to the field. In this homeotropic alignment, the effective birefringence for normally incident light is minimized. Consequently, the polarization of the incident light is largely unchanged, and it is blocked by the analyzer, leading to a dark state. By measuring the change in transmitted light intensity as a function of the applied voltage, we can characterize key electro-optical parameters such as the threshold voltage and response times.
Experimental Protocol
Materials and Equipment
Materials:
-
This compound (7CB) liquid crystal
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment agent (e.g., PI-2555)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
UV-curable epoxy for cell sealing
-
Spacers of a defined diameter (e.g., 5 µm)
Equipment:
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Rubbing machine
-
Polarizing Optical Microscope (POM)
-
He-Ne laser (633 nm) or other stable light source[3]
-
Function generator
-
Voltage amplifier
-
Photodiode detector[3]
-
Oscilloscope[4]
-
Temperature controller
Liquid Crystal Cell Preparation
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Deposition: Deposit a thin layer of polyimide on the ITO-coated side of the substrates using a spin coater. A typical process would be a two-step spin at 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Curing: Cure the polyimide layer by baking the substrates on a hot plate. The curing temperature and time will depend on the specific polyimide used (e.g., 180°C for 1 hour).
-
Rubbing: Create a preferential alignment direction by gently rubbing the cured polyimide surface with a velvet cloth-covered roller on a rubbing machine. The two substrates should be rubbed in an anti-parallel direction.
-
Cell Assembly: Assemble the cell by placing the two substrates together with the rubbed polyimide layers facing each other. Use UV-curable epoxy mixed with spacers of the desired diameter to seal the edges of the cell, leaving two small gaps for filling. The cell gap is a critical parameter influencing the response time.[5]
-
Curing the Seal: Expose the sealed edges to a UV lamp to cure the epoxy.
-
Filling the Cell: Heat the 7CB liquid crystal to its isotropic phase (above its clearing point of ~42-44°C).[6] Fill the cell via capillary action by placing a drop of the isotropic 7CB at one of the filling gaps.
-
Sealing the Gaps: Once the cell is filled, seal the filling gaps with the UV-curable epoxy.
-
Annealing: Slowly cool the filled cell back to room temperature to ensure a uniform nematic phase.
Experimental Setup
The experimental setup for measuring the electro-optical response is depicted below.[4][7]
Caption: Experimental setup for electro-optical response measurement.
Measurement Procedure
-
System Alignment: Position the 7CB cell between the crossed polarizers on the microscope stage. Align the rubbing direction of the cell at 45° to the transmission axes of both the polarizer and the analyzer to achieve maximum light modulation.
-
Voltage Application: Connect the function generator, through the voltage amplifier, to the ITO electrodes of the liquid crystal cell.
-
Transmittance vs. Voltage (T-V) Curve:
-
Set the function generator to produce a square wave with a frequency of 1 kHz. This frequency is high enough to prevent ion migration effects but low enough that the dielectric anisotropy of 7CB remains positive.
-
Gradually increase the amplitude of the applied voltage from 0 V to a voltage sufficient to induce full switching (e.g., 10 V).
-
At each voltage step, measure the intensity of the transmitted light using the photodiode and record the corresponding voltage from the oscilloscope.
-
Plot the normalized transmittance as a function of the applied voltage to obtain the T-V curve. The threshold voltage (Vth) is typically defined as the voltage at which the transmittance drops to 90% of its maximum value.
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and a voltage that ensures complete switching (e.g., 5 V).
-
Capture the transient response of the photodetector signal on the oscilloscope.
-
The rise time (τ_on) is defined as the time taken for the transmittance to fall from 90% to 10% of its initial value upon voltage application.
-
The fall time (τ_off) is the time taken for the transmittance to rise from 10% to 90% of its maximum value when the voltage is removed. The switching-off time is primarily governed by the relaxation of the liquid crystal back to its initial state due to elastic forces.[8]
-
Data Presentation and Analysis
The collected data can be summarized in the following tables for clarity and comparison.
Table 1: Key Experimental Parameters
| Parameter | Value |
| Liquid Crystal | This compound (7CB) |
| Cell Gap | 5 µm |
| Alignment | Anti-parallel rubbed polyimide |
| Wavelength | 633 nm |
| Temperature | 25 °C |
| Applied Waveform | 1 kHz Square Wave |
Table 2: Example Electro-optical Response Data for 7CB
| Applied Voltage (Vrms) | Normalized Transmittance |
| 0.0 | 1.00 |
| 0.5 | 1.00 |
| 1.0 | 0.95 |
| 1.5 | 0.60 |
| 2.0 | 0.20 |
| 2.5 | 0.05 |
| 3.0 | 0.01 |
| 5.0 | 0.00 |
Table 3: Typical Response Times for 7CB
| Parameter | Value |
| Switching-on Voltage | 5 Vrms |
| Rise Time (τ_on) | ~5 ms |
| Fall Time (τ_off) | ~20 ms |
Visualizing the Switching Mechanism
The reorientation of the liquid crystal director under an applied electric field is the fundamental mechanism behind the observed electro-optical response.
Caption: Director orientation in OFF and ON states.
Conclusion
This application note has detailed a comprehensive protocol for measuring the electro-optical response of the nematic liquid crystal this compound (7CB). By following the outlined procedures for cell fabrication, experimental setup, and data acquisition, researchers can accurately determine key parameters such as the threshold voltage and switching times. Understanding these characteristics is crucial for the design and optimization of liquid crystal-based devices for a wide range of applications in displays, photonics, and beyond. The principles and techniques described herein provide a solid foundation for the characterization of not only 7CB but also other nematic liquid crystal materials.
References
- 1. ossila.com [ossila.com]
- 2. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 3. physicsopenlab.org [physicsopenlab.org]
- 4. er.knutd.edu.ua [er.knutd.edu.ua]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Note & Protocols: Achieving Controlled Alignment of 4-Cyanophenyl 4-heptylbenzoate (7CB) on Diverse Substrates
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the methodologies for aligning the nematic liquid crystal 4-cyanophenyl 4-heptylbenzoate (7CB). We delve into the foundational principles and provide detailed, field-proven protocols for achieving both planar and homeotropic alignments on various substrates. The causality behind experimental choices is emphasized to empower researchers with the ability to troubleshoot and adapt these methods for their specific applications. Protocols for substrate preparation, alignment layer deposition, liquid crystal cell fabrication, and characterization are presented.
Introduction: The Importance of Anisotropic Alignment
This compound (7CB) is a calamitic (rod-shaped) thermotropic liquid crystal widely utilized in research due to its stable nematic phase at and above room temperature (28.5–42 °C) and its strong positive dielectric anisotropy, a result of the large dipole moment from its terminal cyano group.[1][2] The utility of 7CB, and liquid crystals (LCs) in general, is fundamentally dependent on the ability to control the collective orientation of the molecules. This average orientation is defined by a vector known as the director, n . In the absence of an aligning influence, the director orientation is random, leading to a polydomain texture that scatters light. For virtually all applications, from display technologies to advanced sensor platforms, achieving a uniform, monodomain alignment is a critical prerequisite.[3][4]
The two most fundamental and widely used alignment configurations are:
-
Planar (or Homogeneous) Alignment: The LC director n is oriented parallel to the substrate surface. If this alignment is unidirectional, the material behaves as a uniaxial birefringent slab.[5]
-
Homeotropic Alignment: The LC director n is oriented perpendicular to the substrate surface. This configuration is essential for Vertically Aligned Nematic (VAN) displays and certain sensor designs.[5][6][7]
This guide will provide detailed protocols for achieving these two configurations using industry-standard techniques.
Foundational Protocol: Substrate Cleaning
The quality of any alignment layer is critically dependent on the cleanliness of the underlying substrate. Residual organic or particulate contamination can introduce defects (disclinations) in the liquid crystal alignment and compromise the uniformity and stability of the alignment layer itself. This protocol is suitable for glass, indium tin oxide (ITO) coated glass, and silicon substrates.
Principle: A multi-step chemical and physical cleaning process is used to sequentially remove organic residues and inorganic particulates, followed by surface activation (hydroxylation) to ensure proper adhesion of subsequent alignment layers.
Materials:
-
Substrates (e.g., ITO-coated glass slides)
-
Detergent solution (e.g., 2% Alconox or Decon 90 in water)
-
Acetone (ACS grade or higher)
-
Isopropanol (IPA, ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ultrasonic bath
-
High-purity nitrogen or argon gas source with filter
-
Substrate rack (Teflon or stainless steel)
-
Oven or hotplate
Protocol:
-
Degreasing: Place substrates in a substrate rack and immerse them in the detergent solution. Sonicate in an ultrasonic bath for 15-20 minutes. This step removes bulk organic grease and oils.
-
DI Water Rinse: Thoroughly rinse the substrates and rack under running DI water for at least 3 minutes to remove all traces of detergent.
-
Solvent Clean 1 (Acetone): Transfer the rack to a beaker containing acetone. Sonicate for 15-20 minutes. Acetone is highly effective at dissolving remaining organic contaminants.
-
Solvent Clean 2 (IPA): Transfer the rack to a beaker containing isopropanol. Sonicate for 15-20 minutes. IPA is miscible with both acetone and water, acting as an intermediate solvent to ensure complete removal of acetone and water in the final drying step.
-
Final DI Water Rinse: Rinse the substrates and rack extensively with DI water to remove any residual IPA.
-
Drying & Storage: Immediately dry the substrates under a stream of high-purity nitrogen or argon gas. Place the cleaned substrates in an oven or on a hotplate at 110-120 °C for at least 30 minutes to drive off any adsorbed moisture. Store in a clean, sealed container or desiccator until use.
Achieving Planar Alignment with Rubbed Polyimide
The most robust and widely adopted method for inducing uniform planar alignment is the mechanical rubbing of a thin polyimide (PI) film.[8][9]
Principle: A polyimide precursor is spin-coated onto the substrate and thermally cured to form a hard, thin polymer film. A velvet or cotton cloth is then passed over the surface in a single direction. This process creates microscopic grooves and, more importantly, induces a preferred orientation in the polymer chains at the surface.[10] The LC molecules in contact with this anisotropic surface minimize their free energy by aligning parallel to the rubbing direction.[11][12]
Materials & Equipment:
-
Cleaned substrates
-
Planar alignment polyimide solution (e.g., Nissan SE-7792 or similar)
-
Solvent for dilution (if required, e.g., N-Methyl-2-pyrrolidone, NMP)
-
Spin coater
-
Hotplates or convection oven
-
Mechanical rubbing machine with velvet cloth
Protocol:
-
Polyimide Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense the polyimide solution onto the center of the substrate.
-
Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 50-100 nm.[11]
-
-
Soft Bake (Pre-cure): Transfer the coated substrate to a hotplate set at 80-100 °C for 5-10 minutes. This step evaporates the bulk of the solvent.
-
Hard Bake (Imidization): Transfer the substrate to a hotplate or oven set to the manufacturer's recommended curing temperature (typically 180-230 °C) for 60 minutes.[12][13] This step induces a chemical reaction (imidization) that converts the polyamic acid precursor into the final, durable polyimide film.
-
Mechanical Rubbing:
-
Allow the substrate to cool to room temperature.
-
Mount the substrate in the rubbing machine.
-
Set the rubbing parameters. Typical parameters include a roller speed of 300-500 rpm, a pile impression (rubbing depth) of 0.3-0.5 mm, and a slow substrate feed speed (e.g., 10-20 mm/s).[12]
-
Perform a single rubbing pass. For most applications, one pass is sufficient to induce strong alignment.
-
-
Post-Rubbing Cleaning: Use a gentle stream of filtered nitrogen gas to blow away any dust or fibers generated during the rubbing process.
Workflow for Planar Alignment using Rubbed Polyimide
References
- 1. ias.ac.in [ias.ac.in]
- 2. wifi7.starnet.md [wifi7.starnet.md]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 5. Homogeneous and homeotropic alignment of bent-core uniaxial and biaxial nematic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OPG [opg.optica.org]
- 8. Liquid Crystal Cell Process | part of Flat Panel Display Manufacturing | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. oak.go.kr [oak.go.kr]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Formulation of eutectic liquid crystal mixtures with 4-Cyanophenyl 4-heptylbenzoate
Application Note & Protocol
Topic: Formulation of Eutectic Liquid Crystal Mixtures with 4-Cyanophenyl 4-heptylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Guide to Formulating Wide-Range Nematic Eutectic Liquid Crystal Mixtures Utilizing this compound
Abstract
This technical guide provides a comprehensive framework for the formulation and characterization of eutectic liquid crystal (LC) mixtures, with a specific focus on leveraging the properties of this compound (CPHB). Eutectic mixtures are critical for developing LC materials that exhibit a stable nematic phase over a broad temperature range, including ambient temperatures, a prerequisite for applications from high-resolution displays to advanced drug delivery systems.[1] We will delve into the theoretical underpinnings of eutectic systems, provide detailed, field-proven protocols for both predictive calculations and empirical formulation, and outline a robust workflow for physicochemical characterization. This document is designed to equip researchers with the expertise to rationally design and validate eutectic LC systems for their specific application needs.
Introduction: The Strategic Advantage of Eutectic Liquid Crystal Systems
A single liquid crystalline compound rarely possesses all the necessary properties for a specific application.[1] For instance, a material may have excellent electro-optical characteristics but a very narrow temperature range for its nematic phase, often well above ambient conditions. Eutectic mixtures resolve this challenge. A eutectic system is a homogeneous mixture of two or more components that melts at a single, sharp temperature that is lower than the melting points of any of the individual constituents.[2][3] This phenomenon arises from the disruption of the pure components' crystal lattices upon mixing, which reduces the overall lattice energy and consequently lowers the melting temperature.[4]
The primary goal in formulating a eutectic LC mixture is to significantly depress the melting point (crystal-to-mesophase transition) while maintaining or enhancing the clearing point (mesophase-to-isotropic liquid transition), thereby broadening the operational temperature range of the desired liquid crystal phase.[1]
The Role of this compound (CPHB)
This compound (CAS: 38690-76-5) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase.[5][6] Its molecular structure, featuring a rigid core, a flexible heptyl tail, and a polar cyano group, makes it an excellent component for eutectic mixtures. The strong dipole moment from the cyano group contributes to the stability of the nematic phase, while its molecular geometry facilitates miscibility with other mesogenic compounds. By carefully selecting a second component to mix with CPHB, it is possible to create a binary system with a nematic range that is substantially wider and more practical than either component alone.[7][8]
Materials and Equipment
2.1. Liquid Crystal Components
-
Component A: this compound (CPHB)
-
Component B (Example): 4-Cyano-4'-pentylbiphenyl (5CB) - A well-characterized nematic liquid crystal often used in mixtures.
Table 1: Physicochemical Properties of Example LC Components
| Property | This compound (CPHB) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| CAS Number | 38690-76-5[9] | 40817-08-1 |
| Molecular Formula | C21H23NO2 | C18H19N |
| Molecular Weight | 321.42 g/mol [7] | 249.35 g/mol |
| Melting Point (T_m) | 44-45 °C[9][10] | 24 °C |
| Nematic-Isotropic Transition (T_NI) | 56.6 °C[10] | 35.3 °C |
| Enthalpy of Fusion (ΔH_fus) | ~25-30 kJ/mol (Typical value, requires experimental verification) | 21.8 kJ/mol |
2.2. Equipment & Reagents
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Analytical balance (±0.01 mg precision)
-
Vortex mixer
-
Small glass vials with PTFE-lined caps
-
Heating block or oil bath
-
Microscope slides and coverslips
-
Organic solvent (e.g., Dichloromethane or Chloroform, HPLC grade) for solvent-casting method
-
Rotary evaporator (optional, for solvent removal)
Protocol Part I: Theoretical Prediction of Eutectic Composition
The theoretical eutectic point can be estimated using the Schroeder-Van Laar equation. This provides a valuable starting point for experimental work, saving time and resources. The equation relates the mole fraction of a component to its melting point and enthalpy of fusion.[11]
The simplified equation for an ideal binary mixture is:
ln(x_i) = (ΔH_{fus,i} / R) * (1/T_{m,i} - 1/T)
Where:
-
x_i = Mole fraction of component i
-
ΔH_{fus,i} = Enthalpy of fusion of component i (in J/mol)
-
R = Ideal gas constant (8.314 J/mol·K)
-
T_{m,i} = Melting point of pure component i (in Kelvin)
-
T = Temperature at which the mixture melts (in Kelvin)
By plotting the melting point depression curves for both components on the same graph, the intersection point gives the theoretical eutectic temperature and composition.
Step-by-Step Calculation:
-
Convert Temperatures: Convert all melting points from Celsius to Kelvin (K = °C + 273.15).
-
Set Up Spreadsheet: Create a spreadsheet to calculate the melting temperature (T) for various mole fractions (x) of each component.
-
Plot the Data: Plot T versus mole fraction for both components. The point where the two curves intersect is the predicted eutectic point.
While useful, this model assumes ideal behavior and may deviate from experimental results, especially in complex systems where intermolecular interactions are significant.[11]
Protocol Part II: Experimental Formulation & Optimization
This protocol uses the "melt-mixing" method, which is straightforward and avoids potential issues with residual solvent.
4.1. Preparation of Binary Mixtures
-
Calculate Masses: Based on the desired mole fractions, calculate the required mass of CPHB and the second component (e.g., 5CB) for a total sample mass of ~10-20 mg. Prepare a series of mixtures bracketing the predicted eutectic composition (e.g., in 10 mol% increments) and with finer increments (2-5 mol%) around the predicted point.
-
Weighing: Accurately weigh the calculated mass of each component directly into a small, clean glass vial.
-
Heating and Mixing:
-
Securely cap the vial.
-
Place the vial in a heating block or oil bath set to a temperature approximately 10-15 °C above the highest clearing point of the two components. This ensures the mixture enters a fully isotropic liquid state.
-
Once the mixture is completely molten and clear, remove it from the heat and immediately vortex for 1-2 minutes to ensure homogeneity.
-
-
Cooling and Thermal Cycling:
-
Allow the mixture to cool slowly to room temperature.
-
To ensure a stable and uniform solid is formed, it is advisable to thermally cycle the mixture. Heat it back into the isotropic phase and cool it down again 2-3 times. This process minimizes phase separation and promotes the formation of an intimate mixture.
-
Diagram 1: Experimental Workflow for Eutectic Mixture Formulation
Caption: Workflow for formulating and identifying eutectic LC mixtures.
Protocol Part III: Characterization of Eutectic Mixtures
5.1. Differential Scanning Calorimetry (DSC)
DSC is the primary technique for accurately determining the phase transition temperatures and enthalpies of the formulated mixtures.
Protocol:
-
Sample Preparation: Hermetically seal 3-5 mg of the prepared mixture in an aluminum DSC pan. Prepare an empty sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the isotropic transition (e.g., 70 °C).
-
Hold for 2-3 minutes to ensure thermal equilibrium.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis:
-
Analyze the second heating scan to ensure a consistent thermal history.
-
The sharp endothermic peak corresponds to the melting transition (T_m). For a true eutectic, this will be a single, sharp peak. Non-eutectic mixtures may show broader melting ranges.[2]
-
The smaller endothermic peak at a higher temperature is the nematic-to-isotropic transition (T_NI or clearing point).
-
Record the onset temperature for both transitions.
-
5.2. Polarized Optical Microscopy (POM)
POM is used to visually confirm the liquid crystal phases and identify their characteristic textures.
Protocol:
-
Sample Preparation: Place a small amount of the mixture on a clean microscope slide. Cover with a coverslip and gently press to create a thin film.
-
Heating and Observation:
-
Place the slide on the hot stage.
-
Slowly heat the sample while observing through the microscope with crossed polarizers.
-
Upon melting, the characteristic threaded or Schlieren texture of the nematic phase will appear. This confirms the presence of the desired mesophase.
-
Continue heating until the sample becomes completely dark, which indicates the transition to the isotropic liquid phase. This temperature is the clearing point (T_NI).
-
Slowly cool the sample from the isotropic phase to observe the formation of the nematic phase again. This helps identify monotropic vs. enantiotropic behavior.
-
Diagram 2: Decision Logic for Mixture Optimization
Caption: Decision tree for optimizing LC mixture composition.
Data Interpretation and Phase Diagram Construction
After analyzing all prepared mixtures, construct an experimental phase diagram by plotting the measured transition temperatures (T_m and T_NI) as a function of the mole fraction of CPHB.
-
Eutectic Point: The composition with the lowest melting temperature (T_m) is the eutectic composition.[2]
-
Nematic Range: The region between the T_m (solidus) line and the T_NI (liquidus) line represents the nematic phase. The mixture with the widest temperature difference (T_NI - T_m) is often the most desirable for applications.
Table 2: Example Phase Behavior Data for CPHB/5CB Binary System
| Mol% CPHB | T_m (°C) - Onset | T_NI (°C) - Onset | Nematic Range (ΔT °C) |
| 0 (Pure 5CB) | 24.0 | 35.3 | 11.3 |
| 20 | 15.5 | 40.1 | 24.6 |
| 40 | 8.2 | 45.5 | 37.3 |
| 55 | 6.5 | 48.2 | 41.7 |
| 60 | 7.8 | 49.0 | 41.2 |
| 80 | 25.1 | 52.5 | 27.4 |
| 100 (Pure CPHB) | 44.5 | 56.6 | 12.1 |
Note: Data is illustrative. Actual values must be determined experimentally.
From this example data, the eutectic composition is estimated to be around 55 mol% CPHB, offering a robust nematic range from 6.5 °C to 48.2 °C.
Conclusion and Advanced Considerations
This guide outlines a systematic approach to formulate and characterize eutectic liquid crystal mixtures using this compound. By combining theoretical prediction with empirical testing, researchers can efficiently develop LC materials with broad, room-temperature nematic phases.
For professionals in drug development, such eutectic systems offer novel formulation strategies. The liquid or semi-solid nature of a room-temperature eutectic can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), creating opportunities for novel topical or transdermal delivery systems.[3][12] The principles described here for calamitic LCs can be adapted for these pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Eutectic system - Wikipedia [en.wikipedia.org]
- 3. Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00171D [pubs.rsc.org]
- 4. ijsat.org [ijsat.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 38690-76-5 | Benchchem [benchchem.com]
- 8. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 9. This compound | 38690-76-5 [chemicalbook.com]
- 10. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Cyanophenyl 4-heptylbenzoate in Guest-Host Liquid Crystal Displays
Introduction: The Role of Host-Guest Chemistry in Next-Generation Displays
Guest-Host Liquid Crystal Displays (GH-LCDs) represent a compelling display technology, offering advantages such as high brightness, wide viewing angles, and the elimination of polarizers, which are often a primary source of light loss in conventional LCDs.[1][2] The fundamental principle of a GH-LCD lies in the dissolution of a "guest" dichroic dye into a "host" liquid crystal medium.[3] The orientation of the elongated dye molecules is controlled by the alignment of the host liquid crystal molecules, which can be manipulated by an external electric field. This control over the dye's orientation allows for the modulation of light absorption, forming the basis of the display's functionality.[4]
This guide provides a comprehensive overview and detailed protocols for the application of 4-Cyanophenyl 4-heptylbenzoate in the formulation of a nematic host mixture for GH-LCDs. This compound, a member of the cyanophenyl benzoate family of liquid crystals, is a crucial component in creating stable nematic phases over a broad temperature range.[5] Its rod-like molecular structure, featuring a rigid core and a flexible alkyl tail, along with a strong dipole moment from the cyano group, facilitates the desirable long-range orientational order characteristic of the nematic phase.[6] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the research and development of advanced display technologies.
Core Principles of Guest-Host Liquid Crystal Displays
The operation of a GH-LCD is predicated on the phenomenon of dichroism, where a material exhibits different absorption coefficients for light polarized parallel and perpendicular to its molecular axis. In a GH-LCD, dichroic dye molecules (the "guest") are dispersed within a liquid crystal (the "host"). The host liquid crystal molecules, and consequently the guest dye molecules, can be oriented by an electric field.
-
Voltage-OFF State: In the absence of an electric field, the liquid crystal host is aligned in a specific direction by a surface alignment layer (e.g., rubbed polyimide). The guest dye molecules align with the host, and if their absorption axis is parallel to the polarization of incident light, the light is absorbed, resulting in a colored or dark state.
-
Voltage-ON State: When an electric field is applied, the liquid crystal molecules reorient themselves parallel to the field. The guest dye molecules follow this reorientation. If the absorption axis of the dye is now perpendicular to the polarization of the incident light, the light is transmitted, leading to a transparent or bright state.
The contrast ratio of the display is determined by the difference in light absorption between the ON and OFF states. This, in turn, depends on the order parameter of the dye in the host, the dye concentration, and the cell gap.[7]
The Strategic Role of this compound in the Host Mixture
While single-component liquid crystal systems often exhibit a narrow nematic phase, practical applications demand materials that maintain this phase over a wide range of operating temperatures. This compound is rarely used alone but is a key component in eutectic mixtures.[5][8] These mixtures, which are combinations of two or more components that melt at a lower temperature than any of the individual components, allow for the formulation of liquid crystal hosts with broad nematic ranges and optimized electro-optical properties.
A well-documented and effective host mixture consists of a 1:1 molar ratio of 4-cyano-4'-n-pentylbiphenyl (5CB) and this compound.[4] This mixture provides a stable nematic phase at room temperature and is an excellent host for a variety of dichroic dyes. The presence of this compound contributes to the stability and electro-optical performance of the mixture.[1]
Experimental Protocols
Protocol 1: Preparation of the Guest-Host Liquid Crystal Mixture
This protocol details the preparation of a guest-host mixture using a 1:1 molar ratio of 4-cyano-4'-n-pentylbiphenyl (5CB) and this compound as the host, and a black anthraquinone dichroic dye as the guest.
Materials and Equipment:
-
4-cyano-4'-n-pentylbiphenyl (5CB)
-
This compound
-
Black dichroic dye (e.g., a commercial anthraquinone-based dye)
-
Glass vials with PTFE-lined caps
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Analytical balance (±0.0001 g)
-
Ultrasonic bath
-
Temperature controller
Procedure:
-
Calculate Molar Quantities: Determine the mass of 5CB and this compound required for a 1:1 molar mixture.
-
Weighing: Accurately weigh the calculated amounts of 5CB and this compound into a clean, dry glass vial.
-
Dye Addition: Weigh the desired amount of the black dichroic dye and add it to the vial. A typical concentration for the guest dye is 1-3 wt%.[9]
-
Mixing and Heating: a. Add a small magnetic stir bar to the vial. b. Place the vial on the hot plate and heat the mixture to a temperature above the clearing point of the host mixture (the temperature at which it becomes an isotropic liquid). For the 5CB/4-Cyanophenyl 4-heptylbenzoate mixture, a temperature of approximately 70-80°C is suitable. c. Stir the mixture gently until the dye is completely dissolved and the solution appears homogeneous.
-
Homogenization: Place the vial in an ultrasonic bath for 15-20 minutes while maintaining the temperature above the clearing point to ensure complete homogenization.
-
Cooling and Storage: Slowly cool the mixture to room temperature. The mixture is now ready for use. Store in a tightly sealed vial in a dark, dry place.
Protocol 2: Fabrication of a Guest-Host Liquid Crystal Display Cell
This protocol describes the fabrication of a simple GH-LCD cell with a planar alignment.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
UV-curable sealant containing spacer beads (e.g., 10 µm diameter)
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV curing lamp
-
Guest-Host liquid crystal mixture (from Protocol 1)
-
Vacuum chamber for filling (optional, but recommended)[10]
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Dehydrate the substrates on a hot plate at 120°C for 10 minutes.
-
Polyimide Alignment Layer Deposition: a. Deposit the polyimide solution onto the ITO-coated side of the substrates. b. Spin-coat the polyimide at a speed of approximately 3000 rpm for 30 seconds to achieve a uniform thin film. c. Soft-bake the substrates on a hot plate at 80-90°C for 10 minutes to evaporate the solvent. d. Hard-bake (cure) the polyimide layer in an oven at the manufacturer's recommended temperature and time (e.g., 180-200°C for 1 hour).
-
Rubbing: a. Unidirectionally rub the cured polyimide layers with a rubbing machine equipped with a velvet cloth. This process creates microgrooves that will align the liquid crystal molecules.[11]
-
Cell Assembly: a. Apply the UV-curable sealant containing spacer beads along the perimeter of one of the substrates, leaving a small gap for filling. b. Place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions anti-parallel (for a 180° twist cell) or parallel. c. Gently press the substrates together to ensure a uniform cell gap, defined by the spacer beads. d. Cure the sealant by exposing it to a UV lamp for the recommended time.
-
Liquid Crystal Filling: a. Place a drop of the prepared guest-host liquid crystal mixture at the filling opening of the empty cell. b. Fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber, evacuating the chamber, and then allowing atmospheric pressure to push the liquid crystal into the cell.[10] c. Once the cell is filled, seal the opening with a small amount of UV-curable sealant and cure it.
Protocol 3: Electro-Optical Characterization
This protocol outlines the procedure for measuring the key electro-optical properties of the fabricated GH-LCD cell.
Equipment:
-
Helium-Neon (He-Ne) laser (632.8 nm) or a white light source with a photopic filter
-
Polarizer
-
Sample holder with temperature control
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
-
Computer for data acquisition
Procedure:
-
Setup: Arrange the experimental setup as shown in the diagram below. The polarizer should be oriented parallel to the rubbing direction of the substrate closest to the light source.
-
Transmittance Measurement: a. Measure the light intensity transmitted through the cell in the voltage-OFF state (I_off). b. Apply a square-wave AC voltage (e.g., 1 kHz) to the cell and measure the transmitted light intensity as a function of the applied voltage (I_on(V)).
-
Contrast Ratio Calculation: The contrast ratio (CR) is calculated as the ratio of the transmittance in the bright state (typically at a high voltage) to the transmittance in the dark state (voltage-OFF). CR = T_on / T_off = I_on(V_sat) / I_off
-
Switching Voltage Measurement: Determine the threshold voltage (V_th), which is the voltage at which the transmittance reaches 10% of its maximum value, and the saturation voltage (V_sat), the voltage at which the transmittance reaches 90% of its maximum.
-
Response Time Measurement: a. Apply a voltage pulse (e.g., from 0V to V_sat) and measure the rise time (τ_rise), the time taken for the transmittance to change from 10% to 90% of the final value. b. Remove the voltage and measure the decay time (τ_decay), the time taken for the transmittance to fall from 90% to 10% of the initial value.
Expected Performance Data
The performance of a GH-LCD is highly dependent on the specific materials used and the cell fabrication parameters. The following table provides expected performance metrics for a GH-LCD fabricated using the protocols described above.
| Parameter | Expected Value | Conditions |
| Host Mixture | 1:1 molar 5CB & this compound | - |
| Guest Dye | 2 wt% Black Anthraquinone Dye | - |
| Cell Gap | 10 µm | - |
| Contrast Ratio | > 5:1 | Measured with a white light source |
| Threshold Voltage (V_th) | 1.5 - 2.5 V | 1 kHz square wave |
| Saturation Voltage (V_sat) | 5 - 8 V | 1 kHz square wave |
| Rise Time (τ_rise) | < 20 ms | 0V to V_sat |
| Decay Time (τ_decay) | < 40 ms | V_sat to 0V |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contrast Ratio | - Incomplete dye dissolution- Poor liquid crystal alignment- Incorrect polarizer orientation | - Ensure complete dissolution of the dye during mixture preparation (use sonication).- Optimize the polyimide rubbing process.- Verify that the polarizer is correctly aligned with the rubbing direction. |
| High Driving Voltage | - Thick cell gap- Low dielectric anisotropy of the host mixture | - Use spacers with a smaller diameter to reduce the cell gap.- Formulate a host mixture with a higher dielectric anisotropy. |
| Slow Response Time | - High viscosity of the liquid crystal mixture- Large cell gap | - Select a host mixture with lower viscosity.- Reduce the cell gap. |
| Defects in the Display (e.g., non-uniform color) | - Dust particles or impurities during fabrication- Air bubbles in the cell | - Perform all fabrication steps in a cleanroom environment.- Use a vacuum filling technique to avoid trapping air bubbles. |
Conclusion
This compound is a valuable component in the formulation of robust host mixtures for guest-host liquid crystal displays. By forming eutectic mixtures with other liquid crystal materials such as 4-cyano-4'-n-pentylbiphenyl, it enables the creation of devices with wide operating temperature ranges and excellent electro-optical performance. The detailed protocols provided in this guide offer a systematic approach for researchers to fabricate and characterize GH-LCDs, facilitating further innovation in this promising display technology. Adherence to cleanroom practices and careful control over experimental parameters are paramount to achieving high-quality, defect-free devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5029623A - Process for filling a liquid crystal cell - Google Patents [patents.google.com]
- 4. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 5. dakenchem.com [dakenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. scispace.com [scispace.com]
- 9. US7615263B2 - Method of forming alignment layer for liquid crystal display and liquid crystal display fabricated using the same - Google Patents [patents.google.com]
- 10. LC FILLING STATIONS LC CELLS AND ACCESSORIES Instec Inc [instec.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Cyanophenyl 4-heptylbenzoate for Tunable Photonic Devices
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Introduction: The Role of Liquid Crystals in Modern Photonics
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1][2] This dual nature allows for the manipulation of their optical properties through external stimuli, most notably electric fields.[1][3] This has made them indispensable in a wide array of electro-optic applications, from ubiquitous liquid crystal displays (LCDs) to advanced photonic devices such as tunable filters, adaptive lenses, and optical switches.[3][4][5][6]
At the heart of these technologies are the specific molecular structures of the liquid crystals themselves. 4-Cyanophenyl 4-heptylbenzoate is a nematic liquid crystal renowned for its favorable electro-optical characteristics. Its molecular structure, featuring a rigid core, a flexible heptyl tail, and a polar cyano group, gives rise to the desirable properties for photonic applications. The cyano group, in particular, contributes to a strong dipole moment, which is crucial for the material's response to an electric field. This document provides a comprehensive guide to the properties, applications, and experimental protocols for utilizing this compound in the fabrication and characterization of tunable photonic devices.
Physicochemical Properties of this compound
A thorough understanding of the material's fundamental properties is paramount for designing and predicting device performance.
| Property | Value | Significance in Photonic Devices |
| Chemical Formula | C21H23NO2[7][8] | Defines the basic molecular structure. |
| Molecular Weight | 321.41 g/mol [7][8] | Influences viscosity and other physical properties. |
| Mesophase Behavior | Cr 44°C N 56.6°C I[9] | The nematic range (44°C to 56.6°C) is the operational temperature window for the liquid crystal phase. |
| Appearance | White crystals[][11] | Indicates purity. |
| Boiling Point | 476.4°C (estimated)[] | Relevant for material processing and stability at high temperatures. |
| Melting Point | 44-45°C[11] | The transition temperature from solid to the nematic liquid crystal phase. |
Core Principles of Tunable Photonic Devices with Nematic Liquid Crystals
The functionality of tunable photonic devices based on nematic liquid crystals like this compound hinges on the ability to control the orientation of the liquid crystal molecules with an external electric field. In their unperturbed state (no electric field), the elongated liquid crystal molecules align themselves in a direction dictated by the surface treatment of the device's substrates. The application of an electric field overcomes the intermolecular forces, causing the molecules to reorient themselves parallel to the field. This reorientation alters the effective refractive index experienced by light passing through the device, thereby enabling the tuning of its optical properties.[1][12]
Experimental Section: Fabrication and Characterization
Part 1: Liquid Crystal Cell Fabrication
The foundational component of any liquid crystal-based photonic device is the liquid crystal cell. This structure sandwiches the liquid crystal material between two transparent, conductive substrates.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass slides
-
This compound
-
Alignment layer polymer (e.g., polyimide)
-
Spacers (e.g., silica microspheres) of desired diameter
-
UV-curable epoxy
-
Spin coater
-
Hot plate
-
UV lamp
-
Polarized optical microscope
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove organic residues and particulate matter.
-
Alignment Layer Deposition: Apply a thin layer of a polyimide alignment agent onto the ITO-coated surfaces of the substrates using a spin coater.
-
Curing and Rubbing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's specifications. After cooling, gently rub the polyimide surface with a velvet cloth in a single direction to create microgrooves that will induce a preferred alignment of the liquid crystal molecules.
-
Cell Assembly: Mix a small quantity of spacers with UV-curable epoxy and apply it to the perimeter of one of the substrates. Place the second substrate on top, with the rubbed directions of the two substrates oriented as required for the specific device (e.g., parallel for a simple phase modulator, or at 90 degrees for a twisted nematic cell).
-
Curing: Expose the assembled cell to a UV lamp to cure the epoxy, leaving a small gap for filling. The distance between the substrates, and thus the thickness of the liquid crystal layer, is determined by the diameter of the spacers.[13]
-
Liquid Crystal Filling: Heat the empty cell and the this compound to a temperature above the nematic-isotropic transition temperature (e.g., 60°C). Place a drop of the isotropic liquid crystal at the filling gap and allow capillary action to fill the cell.[14]
-
Sealing: Once filled, seal the gap with UV-curable epoxy and cure under the UV lamp.
-
Quality Control: Inspect the filled cell under a polarized optical microscope to check for uniform alignment and the absence of defects.
Figure 1: Workflow for Liquid Crystal Cell Fabrication.
Part 2: Electro-Optic Characterization
The electro-optic response of the fabricated liquid crystal cell is a critical determinant of its performance in a tunable photonic device.
Equipment:
-
He-Ne laser (or other suitable light source)
-
Polarizers
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
-
Sample holder with temperature control
Protocol:
-
Experimental Setup: Arrange the components as shown in the diagram below. The liquid crystal cell is placed between two crossed polarizers. The rubbing direction of the first substrate is typically aligned at 45 degrees to the transmission axis of the first polarizer.
-
Voltage Application: Connect the ITO electrodes of the liquid crystal cell to the output of the voltage amplifier, which is driven by the function generator. Apply a square wave voltage at a frequency of 1 kHz.
-
Data Acquisition: The laser beam passes through the polarizer, the liquid crystal cell, and the analyzer before being detected by the photodiode. The output of the photodiode is monitored with an oscilloscope.
-
Voltage-Transmittance Curve: Slowly increase the applied voltage from 0 V and record the corresponding transmitted light intensity. Plot the normalized transmittance as a function of the applied voltage. This curve will reveal the threshold voltage required to initiate molecular reorientation and the saturation voltage at which the maximum change in transmittance is achieved.
-
Response Time Measurement: Apply a square wave voltage that switches between 0 V and the saturation voltage. Measure the rise time (the time taken for the transmittance to go from 10% to 90% of its final value) and the decay time (the time taken for the transmittance to fall from 90% to 10% of its initial value) from the oscilloscope trace.
Figure 2: Schematic of the Electro-Optic Characterization Setup.
Applications in Tunable Photonic Devices
The ability to electrically modulate the refractive index of this compound opens the door to a variety of tunable photonic devices.
-
Tunable Filters: By incorporating the liquid crystal into a periodic structure, such as a Bragg grating or a photonic crystal, the spectral properties of the device can be tuned by an applied voltage.[4][5][6] This allows for the selection of specific wavelengths of light, which is useful in optical communications and spectroscopy.[4][5][6]
-
Adaptive Lenses: Creating a spatially varying electric field across the liquid crystal cell can induce a lens-like refractive index profile. The focal length of this lens can be dynamically adjusted by changing the applied voltage, enabling applications in imaging and beam shaping.[3][15]
-
Optical Switches and Modulators: The fast electro-optic response of liquid crystals can be utilized to create switches that route optical signals and modulators that encode data onto a light beam.[4][5][6]
Conclusion
This compound is a versatile and well-characterized nematic liquid crystal that serves as an excellent material for the development of a wide range of tunable photonic devices. Its favorable electro-optical properties, combined with established fabrication and characterization protocols, make it an ideal candidate for both fundamental research and the development of next-generation optical technologies. The protocols and information provided in this document offer a solid foundation for researchers and engineers working in the exciting field of liquid crystal photonics.
References
- 1. OPG [opg.optica.org]
- 2. novapublishers.com [novapublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 11. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 12. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]
- 13. flexenable.com [flexenable.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Note: Characterization of 4-Cyanophenyl 4-heptylbenzoate Liquid Crystal Textures Using Polarized Optical Microscopy
Introduction: The Importance of Microscopic Analysis for Liquid Crystals
4-Cyanophenyl 4-heptylbenzoate (commonly known as 7CB or CPHB) is a thermotropic liquid crystal, a material that exhibits intermediate phases (mesophases) between the crystalline solid and the isotropic liquid states.[1][2] Its molecular structure, consisting of a rigid biphenyl core with a flexible heptyl chain and a polar cyano group, gives rise to these unique properties.[1][3] The characterization of the distinct optical textures within these mesophases is critical for fundamental research and for applications in devices like liquid-crystal displays (LCDs).[1][4]
Polarized Optical Microscopy (POM) is the most direct and powerful technique for identifying liquid crystal mesophases. It leverages the anisotropic nature of these materials—their property of having different optical characteristics in different directions—to generate high-contrast images of their unique textures. This guide provides an in-depth overview of the principles, protocols, and interpretation for analyzing the textures of 7CB.
Foundational Principles of Polarized Optical Microscopy (POM)
Understanding the textures of 7CB requires a grasp of the fundamental principles of POM. Liquid crystals are optically anisotropic, meaning they are birefringent. When plane-polarized light enters a birefringent material, it is split into two rays (ordinary and extraordinary) that travel at different velocities and are polarized perpendicular to each other. Upon exiting the material, these rays have a phase difference, which leads to interference when they are passed through a second polarizer (the analyzer), typically oriented 90° to the first. This interference creates the characteristic colors and patterns, or "textures," that are unique to each liquid crystal phase and molecular alignment.
In regions where the liquid crystal director (the average direction of the long molecular axis) is aligned parallel or perpendicular to the axis of the incoming polarized light, the light passes through without its polarization state being altered. Consequently, this light is blocked by the perpendicular analyzer, resulting in dark regions known as extinctions.[5][6]
Figure 1: Optical path in a standard polarized light microscope.
Mesophases and Transition Temperatures of 7CB
7CB exhibits a well-defined sequence of phase transitions upon heating and cooling. The precise transition temperatures can vary slightly based on purity, but typical values are summarized below.[7] Accurate temperature control is paramount for observing these distinct phases.
| Transition | Temperature (°C) | Description |
| Crystal (Cr) to Smectic A (SmA) | ~30 °C | Melting from a solid crystal into a layered liquid crystal phase. |
| Smectic A (SmA) to Nematic (N) | ~42.8 °C | Transition from layered smectic to an orientationally ordered nematic phase. |
| Nematic (N) to Isotropic Liquid (Iso) | ~57 °C | Clearing point; transition to a fully disordered isotropic liquid. |
Note: The material may exhibit supercooling, where transitions upon cooling occur at slightly lower temperatures than upon heating.[7]
Characteristic Textures of 7CB Mesophases
The true power of POM lies in its ability to reveal the unique textures of each mesophase, which are fingerprints of the underlying molecular arrangement.
Nematic Phase: The Schlieren Texture
Upon cooling from the isotropic liquid, 7CB first enters the nematic phase. If the sample is contained between untreated glass slides (imparting no preferred alignment), the characteristic schlieren texture will be observed.[5] This texture is defined by dark "brushes" that meet at points called disclinations, which are defects in the director field.[6][8]
-
Dark Brushes: These are regions where the liquid crystal director is aligned either parallel or perpendicular to the polarizer's axis.[5][9]
-
Disclinations: These are points where the director orientation is singular or discontinuous.[6] They are characterized by a strength 's'. In nematics, disclinations with strengths s = ±1/2 (two brushes meet) and s = ±1 (four brushes meet) are common.[5][8] Rotating the microscope stage will cause the brushes to move, indicating the continuous change of the director field around these defect points.[5]
Smectic A Phase: Focal Conic and Fan Textures
As the sample is further cooled into the Smectic A (SmA) phase, the molecules organize into layers. In an unaligned sample, these layers often fold to satisfy the boundary conditions, creating a focal conic texture .[10] This texture is composed of domains where the layers are bent into a series of Dupin cyclides, which appear as complex arrangements of ellipses and hyperbolas under the microscope.[11] When these domains pack together, they form a "fan" texture.[12]
Homeotropic Alignment: The Pseudoisotropic Texture
If the glass substrates are treated to induce homeotropic alignment (where the molecules align perpendicular to the substrate surface), the director will be parallel to the light path.[13][14] In this orientation, the liquid crystal does not exhibit birefringence from the top-down view. As a result, the field of view under crossed polarizers will appear uniformly dark, or "pseudoisotropic."[14] This is a key validation step to confirm successful homeotropic alignment. This texture is common in the Smectic A phase when using appropriate surface treatments.[14]
Protocols for Microscopic Analysis
The following protocols provide step-by-step methodologies for preparing and observing 7CB textures.
Figure 2: General experimental workflow for POM analysis of 7CB.
Protocol 1: Basic Sample Preparation
This protocol is for observing the natural textures of 7CB without inducing a specific alignment.
Materials:
-
This compound (7CB) powder
-
Microscope slides and coverslips
-
Hot plate or temperature-controlled stage
-
Spatula
Procedure:
-
Place a clean microscope slide on a hot plate set to approximately 60-65 °C (above the clearing point of 7CB).
-
Using a spatula, place a very small amount (a few micrograms) of 7CB onto the heated slide. The powder will melt into a clear, isotropic liquid.[15]
-
Carefully place a clean coverslip over the molten droplet. The liquid will spread via capillary action to form a thin film. Avoid trapping air bubbles.
-
Transfer the prepared slide to the hot stage of the polarized optical microscope, pre-heated to the same isotropic temperature.
-
Proceed with Protocol 3 for observation.
Causality: Heating the sample to the isotropic phase first is a critical step to erase any previous molecular ordering or "thermal memory" from its crystalline state, ensuring that the textures observed upon cooling are characteristic of the liquid-to-mesophase transitions.
Protocol 2: Inducing Planar and Homeotropic Alignment
Controlling the alignment of the liquid crystal molecules provides deeper insight into their structure.
A. Planar Alignment (Homogeneous): Molecules are aligned parallel to the substrate.
-
Substrate Coating: Prepare a ~2% solution of polyvinyl alcohol (PVA) in water. Coat the conductive side of two FTO glass slides with this solution and evaporate the water on a hotplate.[16]
-
Rubbing: Vigorously rub the PVA-coated surface of each slide in a single direction with a velvet cloth.[16] This micro-grooving process directs the liquid crystal molecules to lie parallel to the rubbing direction.
-
Cell Assembly: Assemble the two slides with the rubbed PVA surfaces facing each other. Use thin spacers (e.g., Mylar film) to define the cell thickness. The rubbing directions should be parallel for a homogeneous planar cell.
-
Filling: Heat the empty cell and the 7CB to the isotropic phase. Fill the cell via capillary action.[16]
B. Homeotropic Alignment: Molecules are aligned perpendicular to the substrate.
-
Substrate Coating: Treat clean glass slides with a surfactant that promotes homeotropic alignment, such as lecithin or specific commercial polyimides (e.g., SE-1211).[13][14][17] This can be done by dip-coating the slides in a dilute solution of the surfactant and allowing the solvent to evaporate.
-
Cell Assembly & Filling: Assemble and fill the cell as described for planar alignment (steps 3 and 4), but without any rubbing step. The surfactant molecules self-assemble on the glass and orient the liquid crystal molecules perpendicularly.[13]
Protocol 3: Thermal Cycling and Observation
Equipment:
-
Polarized Optical Microscope with a calibrated hot stage.
-
Digital camera for image capture.
Procedure:
-
Isotropization: Place the prepared slide (from Protocol 1 or 2) on the hot stage and heat to ~65 °C. Under crossed polarizers, the field of view should become completely dark, confirming the isotropic phase.
-
Controlled Cooling: Begin cooling the sample at a controlled rate (e.g., 1-5 °C/min). Slow cooling is essential for the formation of well-defined textures.
-
Nematic Transition (~57 °C): As the sample cools into the nematic phase, droplets of the birefringent liquid crystal will nucleate and grow. In an unaligned sample, these will coalesce to form the schlieren texture. In a planar aligned cell, a uniform color will appear.
-
Smectic A Transition (~42.8 °C): Upon further cooling, the transition to the Smectic A phase will occur. In an unaligned sample, the schlieren texture will transform into the fan or focal conic texture. In a homeotropic cell, the field of view should remain dark.[14]
-
Data Capture: Record images and note the temperatures at which each textural transformation occurs. Rotating the stage can help in identifying features like the brushes in the schlieren texture.
References
- 1. ossila.com [ossila.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 5. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 6. dspace.rri.res.in [dspace.rri.res.in]
- 7. tandfonline.com [tandfonline.com]
- 8. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 11. Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 15. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 16. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Doping 4-Cyanophenyl 4-heptylbenzoate with Nanoparticles for Advanced Material Design
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of nanoparticle-doped 4-cyanophenyl 4-heptylbenzoate (commonly known as 7CB) liquid crystal composites. Doping liquid crystals (LCs) with nanoparticles (NPs) is a powerful technique to modify and enhance the intrinsic properties of the host material, opening avenues for novel applications in electro-optic devices, sensors, and advanced drug delivery systems.[1][2] This guide moves beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring a deep understanding of the underlying principles. We present detailed, self-validating protocols for nanoparticle functionalization, dispersion, and the subsequent characterization of the composite material's thermal, optical, and electrical properties.
Introduction: The Rationale for Doping 7CB
This compound (7CB) is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a convenient temperature range (Crystal to Nematic at 44°C, Nematic to Isotropic at 56.6°C).[3][4][5] Its molecular structure, featuring a polar cyano group (-C≡N) and a non-polar alkyl chain, gives rise to positive dielectric anisotropy, making it a foundational material for electro-optic applications.[6]
The core motivation for doping 7CB with nanoparticles is to create a composite material where the unique properties of the NPs are coupled with the long-range orientational order and stimulus-responsiveness of the LC host.[2][7] This synergy can lead to significant enhancements that are not achievable with either component alone.
Key Motivations for NP Doping:
-
Tuning Electro-Optic Properties: The primary goal is often to modify parameters crucial for display and photonic applications. This includes reducing the threshold voltage (Vth) for switching, decreasing response times, and increasing the dielectric anisotropy (Δε).[8][9][10]
-
Altering Phase Behavior: Nanoparticles can influence the stability of the nematic phase, shifting the nematic-isotropic (N-I) transition temperature.[11][12] This is due to interactions at the NP-LC interface that can either disrupt or enhance the local molecular order.
-
Inducing Novel Functionalities: Incorporating functional NPs, such as plasmonic gold nanoparticles (AuNPs) or ferroelectric BaTiO₃ NPs, can impart new capabilities to the 7CB host, like enhanced photoluminescence or a stronger electro-optic response.[7][8]
-
Applications in Life Sciences: The ordered matrix of an LC can be used to template the self-assembly of nanoparticles.[2] In drug delivery, lyotropic (solvent-based) liquid crystal nanoparticles are explored as carriers that can encapsulate both hydrophilic and hydrophobic drugs, offering pathways for controlled and targeted release.[13][14][15] While 7CB is a thermotropic (temperature-based) LC, the principles of using an ordered fluid matrix to control nano-scale interactions are transferable.
Part I: Nanoparticle Selection and Surface Functionalization
The success of creating a stable and functional LC-NP composite hinges on two critical choices: the type of nanoparticle and its surface chemistry.
Causality of Nanoparticle Selection
The choice of NP core material directly dictates the new or enhanced property you wish to introduce to the 7CB.
| Nanoparticle Type | Core Material (Example) | Primary Effect on 7CB Composite | Underlying Mechanism |
| Metallic | Gold (Au), Silver (Ag) | Enhanced birefringence, altered dielectric properties, plasmonic effects.[8][9] | AuNPs can induce localized surface plasmon resonance. Their conductivity can also influence ion trapping, affecting the local electric field.[9] |
| Metal Oxide | Zinc Oxide (ZnO), Titanium Dioxide (TiO₂) | Reduced screening effect, lower threshold voltage, increased resistivity.[16][17] | These insulating NPs can trap mobile ionic impurities within the LC, leading to a larger effective electric field across the material and improved electro-optical performance.[17] |
| Ferroelectric | Barium Titanate (BaTiO₃), Sn₂P₂S₆ | Significant increase in dielectric anisotropy, enhanced order parameter, faster switching.[1][7] | The large permanent electric dipoles of ferroelectric NPs couple with the LC director, enhancing the overall dielectric response to an external field. |
| Quantum Dots | Cadmium Selenide (CdSe) | Inducement of photoluminescence, potential for optically addressed devices. | QDs introduce fluorescent properties, and their alignment within the LC matrix can lead to polarized light emission. |
The Imperative of Surface Functionalization
Problem: Bare, inorganic nanoparticles have high surface energy and are chemically incompatible with the organic, largely non-polar environment of 7CB. Direct mixing leads to irreversible aggregation, quenching any desired property enhancements.
Solution: The nanoparticle surface must be functionalized with organic ligands. This process serves two purposes:
-
Steric Stabilization: The ligands create a physical barrier that prevents the NP cores from coming into close contact and aggregating.[18]
-
Improved Miscibility: The ligands are chosen to be chemically similar to the LC molecules, promoting favorable interactions and stable dispersion.
A common strategy involves using ligands that mimic the structure of the LC molecule itself or that can establish specific interactions, such as hydrogen bonding.[19] For the non-polar alkyl chain of 7CB, long-chain alkyl thiol (for AuNPs) or phosphonic acid ligands (for metal oxides) are effective choices.
References
- 1. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. tandfonline.com [tandfonline.com]
- 4. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. dakenchem.com [dakenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Characteristics of Nanoparticle Doped Nematic Liquid Crystals [jstage.jst.go.jp]
- 11. worldscientific.com [worldscientific.com]
- 12. cst.kipmi.or.id [cst.kipmi.or.id]
- 13. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. tijer.org [tijer.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Stabilization and Functionalization of Nanoparticles [tu-braunschweig.de]
- 19. Mechanochemical nanoparticle functionalization for liquid crystal nanocomposites based on COOH-pyridine heterosynthons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis and Application of 4-Cyanophenyl 4-heptylbenzoate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis, characterization, and application of 4-cyanophenyl 4-heptylbenzoate. This compound is a prototypical calamitic (rod-shaped) liquid crystal, valued for its distinct nematic mesophase and positive dielectric anisotropy. We delve into the causal relationship between its molecular architecture and its mesogenic properties, offering a field-proven, step-by-step synthesis protocol. Furthermore, this guide details rigorous characterization methodologies essential for validating product identity and purity, and concludes with a practical protocol for its formulation into a eutectic liquid crystal mixture, a cornerstone technique for developing advanced electro-optical materials.
Scientific Background and Rationale
Molecular Structure and the Emergence of Mesogenic Properties
The ability of this compound to form a liquid crystal phase is a direct consequence of its molecular geometry. The molecule is composed of three key structural motifs that work in concert:
-
A Rigid Core: The central biphenyl benzoate unit provides the structural rigidity necessary for molecules to align directionally over a long range. This ordered, yet fluid, state is the hallmark of the nematic phase.[1]
-
A Flexible Alkyl Tail: The 4-heptyl chain introduces flexibility. This hydrocarbon tail disrupts perfect crystalline packing, lowering the melting point and enabling the material to enter the liquid crystalline phase at a moderate temperature. The length of this chain is a critical design parameter; altering it allows for the fine-tuning of phase transition temperatures.[2]
-
A Polar Head Group: The terminal cyano (-C≡N) group is paramount to its primary application. It possesses a strong dipole moment, which leads to a large positive dielectric anisotropy.[3] This means the molecule will preferentially align its long axis parallel to an applied electric field, a principle that underpins the operation of twisted nematic liquid crystal displays (LCDs).
The interplay of these features results in the following phase transitions for pure this compound[4][5]:
-
Crystal to Nematic (Cr-N) Transition: ~44 °C
-
Nematic to Isotropic (N-I) Transition (Clearing Point): ~56.6 °C
Primary Application: A Key Component in Nematic Mixtures
While pure this compound has a nematic range above room temperature, its most significant application is as a component in eutectic liquid crystal mixtures.[1][6] By combining it with other mesogenic compounds, such as those from the alkyl-cyanobiphenyl series, formulators can create materials with significantly depressed melting points and vastly expanded nematic temperature ranges, often spanning from sub-zero to high temperatures.[7] This practice is essential for producing robust displays and sensors that can operate reliably in diverse environments.[1]
Synthesis Protocol: this compound
This section details a reliable, two-step laboratory procedure for the synthesis of this compound, beginning with the activation of the carboxylic acid to an acyl chloride, followed by esterification.
Principle of the Reaction
The synthesis proceeds via a nucleophilic acyl substitution. First, 4-heptylbenzoic acid is converted to the highly reactive 4-heptylbenzoyl chloride using thionyl chloride (SOCl₂). This "activation" step makes the carboxyl carbon significantly more electrophilic. The resulting acyl chloride is then reacted with 4-cyanophenol in the presence of a mild base, such as pyridine, which catalyzes the reaction and neutralizes the hydrochloric acid byproduct to drive the reaction to completion.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 4-Heptylbenzoic acid | 21543-52-8 | 220.30 | >98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% |
| 4-Cyanophenol | 767-00-0 | 119.12 | >99% |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |
| Magnesium sulfate (MgSO₄, anhydrous) | 7487-88-9 | 120.37 | Reagent grade |
| Ethanol | 64-17-5 | 46.07 | >95% (for recrystallization) |
Step-by-Step Synthesis Workflow
PART A: Synthesis of 4-Heptylbenzoyl Chloride (Intermediate)
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents.
-
Reagent Addition: To the flask, add 4-heptylbenzoic acid (5.0 g, 22.7 mmol). Add an excess of thionyl chloride (10 mL, ~137 mmol).
-
Reaction: Gently heat the mixture to reflux (~80 °C) using a heating mantle. Stir for 2 hours. The solid acid will dissolve as it is converted to the liquid acyl chloride.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: This step is crucial as any remaining thionyl chloride would react violently with the pyridine and 4-cyanophenol in the next step. The crude 4-heptylbenzoyl chloride is a pale yellow oil and is used directly without further purification.
PART B: Esterification to Yield this compound
-
Setup: In a separate 250 mL round-bottom flask equipped with a stir bar and a nitrogen inlet, dissolve 4-cyanophenol (2.7 g, 22.7 mmol) in anhydrous pyridine (20 mL) and anhydrous dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-heptylbenzoyl chloride from Part A in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cold 4-cyanophenol solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, then with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from hot ethanol. Filter the resulting white crystals and dry them under vacuum. A typical yield is 70-80%.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Characterization and Quality Control
Rigorous characterization is non-negotiable to ensure the material exhibits the expected liquid crystalline properties. Both structural integrity and purity are critical.
Analytical Techniques and Expected Results
| Technique | Parameter Measured | Expected Result / Specification |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Structure Confirmation | δ ~8.1 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (m, 4H, Ar-H), ~2.7 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 8H, CH₂), ~0.9 (t, 3H, CH₃) |
| FTIR (ATR) | Functional Group Identification | ~2230 cm⁻¹ (C≡N stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O ester stretch) |
| DSC | Phase Transition Temperatures | Cr-N transition: ~44-45°C. N-I transition: ~56-57°C. Enthalpies should be consistent with literature.[8] |
| POM | Mesophase Identification | Upon cooling from the isotropic melt, the appearance of a threaded or Schlieren texture confirms the nematic phase. |
| HPLC | Chemical Purity | > 99.5% |
Application Protocol: Formulation of a Room-Temperature Nematic Mixture
This protocol demonstrates how to use the synthesized product to create a binary mixture with a broad, room-temperature nematic phase.
Objective
To formulate and characterize a eutectic mixture of synthesized this compound (CPHB) and 4'-pentyl-4-biphenylcarbonitrile (5CB) that exhibits a nematic phase at ambient temperatures.
Protocol
-
Preparation: In a 4 mL glass vial, weigh this compound (e.g., 100 mg) and 5CB (adjust mass for a specific molar ratio, e.g., a 1:1 molar mixture).[6]
-
Mixing: Place the vial on a hot plate or use a heat gun to gently heat the mixture above the clearing point of both components (~60-70 °C) until a single, clear isotropic liquid is formed.[9] Swirl gently to ensure homogeneity.
-
Observation: Remove the vial from the heat and allow it to cool to room temperature. The mixture should remain a fluid liquid, demonstrating the depression of the freezing point.
-
Characterization:
-
Place a small drop of the mixture on a microscope slide, cover with a coverslip, and analyze using Polarized Optical Microscopy (POM) . Observe the nematic texture at room temperature.
-
Seal a sample of the mixture in a DSC pan and run a heating/cooling cycle (e.g., from -20 °C to 80 °C) to determine the new, broad nematic temperature range of the mixture.
-
Application Workflow Diagram
Caption: Formulation and characterization of a binary liquid crystal mixture.
Conclusion
This guide has detailed a robust and verifiable methodology for the synthesis of this compound, a foundational material in liquid crystal technology. By understanding the explicit link between molecular structure and function, researchers can confidently produce high-purity material suitable for advanced applications. The provided protocol for creating a room-temperature nematic mixture serves as a practical entry point into the formulation of liquid crystal materials for displays, sensors, and other electro-optical devices. Future work can build upon this foundation by synthesizing homologous series with varying alkyl chain lengths to systematically study their impact on mesophase stability and transition temperatures.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 38690-76-5 | Benchchem [benchchem.com]
- 4. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 5. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 6. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Cyanophenyl 4-(heptyloxy)benzoate | 50793-88-9 | Benchchem [benchchem.com]
- 9. chymist.com [chymist.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of 4-Cyanophenyl 4-heptylbenzoate
Welcome to the technical support center for the synthesis and purification of 4-Cyanophenyl 4-heptylbenzoate. This guide is designed for researchers and chemists encountering purity challenges during their experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you troubleshoot common issues and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my crude product has a low, broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. The identity of these impurities is directly linked to the synthetic route employed. The most common and efficient laboratory-scale synthesis involves a two-step process: the conversion of 4-heptylbenzoic acid to its more reactive acid chloride, followed by esterification with 4-cyanophenol.
Common Impurities to Suspect:
-
Unreacted Starting Materials: The most common culprits are residual 4-heptylbenzoic acid and 4-cyanophenol.
-
Hydrolysis Products: 4-heptylbenzoyl chloride is highly reactive and susceptible to hydrolysis if moisture is present, reverting it to 4-heptylbenzoic acid. Similarly, the final ester product can undergo hydrolysis under acidic or basic conditions, though this is less common during workup.[1]
-
Synthesis Byproducts: During the formation of 4-heptylbenzoyl chloride from its carboxylic acid, a minor byproduct can be the corresponding 4,4'-diheptylbenzophenone, especially if reaction temperatures are not controlled.[2]
-
Reagent Residues: If a base like pyridine or triethylamine is used to scavenge HCl during the esterification, it can remain in the crude product, often as a hydrochloride salt.
The following diagram illustrates the primary synthesis pathway and the points at which major impurities can arise.
References
Technical Support Center: Overcoming Alignment Defects in 4-Cyanophenyl 4-heptylbenzoate (7CB) Liquid Crystal Cells
Welcome to the technical support center for researchers working with 4-Cyanophenyl 4-heptylbenzoate (7CB) liquid crystal cells. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common alignment defects encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to 7CB and the Importance of Uniform Alignment
This compound (7CB) is a nematic liquid crystal widely used in research due to its convenient room-temperature nematic phase and positive dielectric anisotropy. The nematic phase is characterized by long-range orientational order, where the rod-like molecules tend to align along a common direction known as the director, n .[1] For most applications, achieving a uniform, defect-free alignment of the director across the entire cell is paramount. Defects represent discontinuities in the director field, which can scatter light, alter the electro-optical response, and compromise the reliability of experimental data.[2][3] This guide will help you understand, identify, and overcome these alignment challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of working with 7CB and liquid crystal cells.
Q1: What are the key physical properties of 7CB that influence its alignment?
A1: The alignment of 7CB is governed by its anisotropic properties. The most critical are:
-
Elastic Constants (K_ii_): These describe the energy cost associated with deforming the director field. There are three primary elastic constants for a nematic liquid crystal: splay (K₁₁), twist (K₂₂), and bend (K₃₃).[4][5] Defects often arise from a competition between the anchoring forces at the surfaces and the elastic energy in the bulk. For cyanobiphenyls like 7CB, there is a known trend in these constants that can influence defect stability.[6]
-
Dielectric Anisotropy (Δε): 7CB has a positive dielectric anisotropy (Δε > 0), meaning its dielectric permittivity is higher parallel to the director than perpendicular to it.[7] This property is crucial for manipulating the director with an external electric field.
-
Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the director. The high birefringence of 7CB makes it excellent for optical applications and allows for easy visualization of alignment and defects using a polarizing microscope.[8]
Reference Data for this compound (7CB) and Related Compounds
| Property | Symbol | Value (for 7CB or similar cyanobiphenyls) | Reference |
| Nematic to Isotropic Transition Temp. | T_NI_ | 42.0 °C | [7] |
| Dielectric Anisotropy (at T-T_NI_ = -1 °C) | Δε | ~11.5 | [7] |
| Splay Elastic Constant (at T-T_NI_ = -5 °C) | K₁₁ | ~7.5 pN | [6] |
| Twist Elastic Constant (at T-T_NI_ = -5 °C) | K₂₂ | ~5.0 pN | [6] |
| Bend Elastic Constant (at T-T_NI_ = -5 °C) | K₃₃ | ~11.0 pN | [6] |
| Birefringence (at room temp.) | Δn | High (specific value varies with temp. and wavelength) | [8] |
Q2: What is an alignment layer and why is it necessary?
A2: An alignment layer is a thin film, typically a polymer like polyimide (PI), coated on the inner surfaces of the glass substrates of the liquid crystal cell.[9] Its primary function is to set a preferred alignment direction for the liquid crystal molecules at the surface, a phenomenon known as anchoring. The most common method to induce anisotropy in the alignment layer is mechanical rubbing with a velvet cloth, which creates microgrooves and aligns the polymer chains, guiding the liquid crystal director.[9][10] Without an effective alignment layer, the liquid crystal director would be randomly oriented, resulting in a highly scattering, polydomain texture.
Q3: What is "pretilt angle" and how does it affect the cell?
A3: The pretilt angle is the small angle that the liquid crystal director makes with respect to the plane of the substrate. It is a critical parameter for preventing the formation of certain defects when an electric field is applied. For instance, in a cell with planar alignment, a small pretilt angle (typically 1-5°) ensures that all molecules tilt in the same direction when a voltage is applied, preventing the formation of domains with opposite tilt directions.[11] The pretilt angle can be controlled by factors such as the type of polyimide used, the rubbing strength, and the baking temperature of the alignment layer.[11]
Part 2: Troubleshooting Guide for Alignment Defects
This section is designed to help you identify and resolve specific alignment defects in your 7CB cells.
Issue 1: Schlieren Textures and Disclinations
Q4: My cell appears to have dark, thread-like lines or brush-like patterns that move when I rotate the sample under the polarizing microscope. What are these?
A4: You are likely observing a Schlieren texture , which is characteristic of nematic liquid crystals with no uniform alignment. The dark brushes emerge from points which are end-on views of line defects called disclinations .[12][13] Disclinations are lines where the director orientation is undefined.[14] They are energetically costly and indicate that the alignment protocol was not successful in creating a single-domain sample. The number of brushes emanating from a point defect indicates its strength; two brushes correspond to a strength of s=±1/2, and four brushes to a strength of s=±1.[13]
Visual Identification of Disclinations (Schlieren Texture)
| Defect Type | Appearance under Crossed Polarizers |
| s = ±1/2 Disclination | A point from which two dark brushes extend. |
| s = ±1 Disclination | A point from which four dark brushes extend. |
Images of Schlieren textures can be found in references[3][13][15].
Q5: What causes Schlieren textures and how can I eliminate them?
A5: Schlieren textures arise from a lack of a single, uniform preferred direction for the liquid crystal director. This can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify the Quality of Your Alignment Layer
-
Cause: An improperly prepared or contaminated polyimide (PI) alignment layer is the most common culprit. If the PI solution is old, not filtered, or spin-coated unevenly, it can lead to poor surface anchoring. Dust particles on the substrate before coating are also a major issue.
-
Solution:
-
Ensure your glass substrates are meticulously cleaned before PI coating. A standard procedure involves sonication in solvents like acetone and isopropanol, followed by oxygen plasma or UV-ozone treatment to remove organic residues.
-
Use fresh, filtered (e.g., with a 0.2 µm filter) polyimide solution.
-
Spin-coat the PI in a clean environment to achieve a uniform thickness. Follow the manufacturer's recommendations for spin speed and time.
-
Cure the polyimide at the correct temperature and for the specified duration to ensure complete imidization.
-
Step 2: Optimize the Rubbing Process
-
Cause: Inconsistent or inadequate rubbing fails to create a uniform anisotropic surface. Rubbing too softly may not induce sufficient alignment, while rubbing too hard can create scratches and other physical defects.[16]
-
Solution:
-
Use a dedicated rubbing machine for consistency. If rubbing by hand, ensure even pressure and a single direction of rubbing.
-
Experiment with rubbing parameters. The rubbing strength depends on the pile impression of the rubbing cloth, the rotation speed of the rubbing roller, and the translation speed of the substrate.[16] A stronger rubbing generally leads to stronger anchoring energy.
-
Ensure the rubbing cloth is clean and free of debris.
-
Step 3: Control the Cell Filling and Thermal Annealing Process
-
Cause: Filling the cell too quickly can introduce flow-induced disorder. Also, if the liquid crystal is filled in its nematic phase, flow can compete with surface anchoring, leading to defects. Cooling the cell too rapidly from the isotropic to the nematic phase can "quench" in defects.[17]
-
Solution:
-
Fill the cell with 7CB in its isotropic phase (above 42°C) via capillary action. This allows the liquid crystal to flow easily without a pre-existing director field.
-
After filling, place the cell in an oven above the nematic-isotropic transition temperature (e.g., at 50-60°C) for at least 30 minutes to allow it to reach thermal equilibrium.
-
Cool the cell down very slowly through the nematic-isotropic transition. A cooling rate of 0.1-0.5°C per minute is often effective. This slow cooling allows the director field to order uniformly, guided by the alignment layers, minimizing the formation of topological defects.
-
Issue 2: Domain Walls
Q6: I see distinct boundaries separating regions of uniform alignment in my cell. What are these and how do I get rid of them?
A6: These are likely domain walls , which are interfaces separating regions where the liquid crystal director has different but equally stable orientations.[18] For example, in a planar aligned cell with zero pretilt, an applied electric field can cause molecules in different regions to tilt up or down, creating a domain wall between them. They can also form in twisted nematic cells.[19]
Q7: What are the primary causes of domain walls and what is the solution?
A7: The formation of domains is often related to degeneracies in the alignment.
Step 1: Introduce a Pretilt Angle (for planar cells)
-
Cause: In planar aligned cells, if the pretilt angle is zero, there is no energetic preference for the director to tilt in a specific direction (e.g., "up" or "down") when a field is applied. This degeneracy leads to the formation of tilt domains.
-
Solution:
-
Modify your rubbing process. A stronger, unidirectional rubbing can induce a small but sufficient pretilt angle.[11]
-
Use a polyimide specifically designed to produce a certain pretilt angle. Mixing vertical and horizontal alignment polyimides is an advanced technique to control the pretilt angle over a wide range.[11]
-
Step 2: Ensure Uniform Cell Gap
-
Cause: Variations in the cell gap can lead to non-uniform electric fields and different threshold voltages across the cell, promoting domain formation.
-
Solution:
-
Use high-quality spacers and distribute them evenly to ensure a uniform cell gap.
-
Assemble the cell in a clean environment to avoid trapping dust particles, which can locally alter the cell gap.
-
Step 3: Apply an Electric or Magnetic Field
-
Cause: Even with a good alignment layer, small domains can sometimes form.
-
Solution:
-
Applying a sufficiently strong electric field (for 7CB, which has positive dielectric anisotropy) can help to align the director uniformly and annihilate domain walls.[20]
-
In some cases, applying an in-plane electric field can also be used to drive domain walls out of the viewing area.
-
Issue 3: Misidentification of Defects
Q8: I think I am seeing focal conic defects in my nematic 7CB cell. Is this possible?
A8: It is highly unlikely that you are observing true focal conic defects. Focal conic textures are characteristic defects of layered liquid crystal phases, such as smectic A and cholesteric phases. [10] They arise from the geometric constraints of maintaining constant layer spacing in a bent-layer structure. Since the nematic phase has no layered structure (only orientational order), it does not form focal conics.
What you are likely observing is a dense and complex arrangement of disclinations (a severe Schlieren texture) or possibly a different texture that can be mistaken for focal conics by an untrained eye. If your 7CB sample is impure or has degraded, it might exhibit a smectic phase at lower temperatures, where focal conics could appear.
-
Action:
-
Review high-quality polarizing microscopy images of both Schlieren textures in nematics and focal conic textures in smectics to learn to distinguish them.[3] The Schlieren texture is characterized by point defects with dark brushes, while the focal conic texture often shows polygonal domains or fan-like structures.[3]
-
Verify the phase of your 7CB at the observation temperature. You can do this using differential scanning calorimetry (DSC) or by observing the phase transitions on a hot stage.
-
If you are still seeing textures that do not resemble a typical Schlieren texture, consider the possibility of contamination or sample degradation.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: Standard Fabrication of a Planar Aligned 7CB Cell
This protocol provides a general workflow for creating a high-quality, defect-free liquid crystal cell.
-
Substrate Cleaning:
-
Sonciate indium tin oxide (ITO) coated glass substrates in a solution of detergent (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate in acetone for 15 minutes.
-
Sonciate in isopropanol (IPA) for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
(Optional but recommended) Treat with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues.
-
-
Alignment Layer Deposition:
-
In a clean environment (e.g., a spin coater in a fume hood), dispense a few drops of filtered polyimide solution onto the center of the ITO-coated side of the substrate.
-
Spin-coat at a speed recommended by the manufacturer (e.g., 3000-4000 rpm for 30-60 seconds) to achieve a thin, uniform layer.
-
Soft bake the substrates on a hot plate (e.g., at 80-100°C for 5-10 minutes) to evaporate the solvent.
-
Hard bake (cure) the substrates in an oven at the temperature specified by the PI manufacturer (typically 180-250°C) for 1 hour to induce imidization.
-
-
Mechanical Rubbing:
-
Using a rubbing machine with a velvet cloth, rub the polyimide-coated surface. Ensure that both substrates are rubbed in a defined direction (e.g., parallel for a homogeneous cell, or at 90 degrees for a twisted nematic cell). The rubbing process should be consistent in terms of pressure and speed.
-
-
Cell Assembly:
-
On one of the substrates, apply a UV-curable sealant mixed with spacers of the desired diameter (e.g., 5-10 µm) around the perimeter of the active area, leaving a small gap for filling.
-
Place the second substrate on top, with the rubbing directions aligned as desired (e.g., anti-parallel for a standard planar cell).
-
Gently press the substrates together and expose the sealant to a UV lamp to cure it.
-
-
Liquid Crystal Filling and Annealing:
-
Heat the empty cell and the 7CB liquid crystal to a temperature above the nematic-isotropic transition (e.g., 60°C).
-
Place a drop of the isotropic 7CB at the edge of the filling gap. The liquid crystal will fill the cell via capillary action.
-
Once filled, keep the cell at 60°C for at least 30 minutes.
-
Slowly cool the cell to room temperature at a rate of no more than 0.5°C/minute.
-
Visual Workflow for LC Cell Fabrication
Caption: Workflow for fabricating a liquid crystal cell.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting LC alignment defects.
References
- 1. Tuning the defect configurations in nematic and smectic liquid crystalline shells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [2403.10972] Splay-bend elastic inequalities shape tactoids, toroids, umbilics, and conic section walls in paraelectric, twist-bend, and ferroelectric nematics [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Optical properties – observing defects [doitpoms.ac.uk]
- 13. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 14. Design of nematic liquid crystals to control microscale dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webs.ucm.es [webs.ucm.es]
- 16. researchgate.net [researchgate.net]
- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 18. dspace.rri.res.in [dspace.rri.res.in]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
Technical Support Center: Optimizing 4-Cyanophenyl 4-heptylbenzoate (CP7B) Device Response Time
Welcome to the technical support center for 4-Cyanophenyl 4-heptylbenzoate (CP7B) based liquid crystal (LC) devices. This guide is designed for researchers, scientists, and engineers aiming to enhance the switching performance of their experimental setups. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your device's response time.
Section 1: Foundational Concepts - Understanding LC Response Time
Before troubleshooting, it's crucial to understand the fundamental parameters that govern the switching speed of nematic liquid crystals like CP7B.
Q1: What are "rise time" and "decay time" and what physical processes do they represent?
Answer: Response time in a nematic liquid crystal device is typically characterized by two distinct values:
-
Rise Time (Turn-on Time, τ_on): This is the time it takes for the LC molecules to reorient themselves into the "on" state after an electric field is applied. This process is actively driven by the electric torque overcoming the elastic forces of the liquid crystal and the surface anchoring forces.[1][2]
-
Decay Time (Turn-off Time, τ_off): This is the time required for the LC molecules to relax back to their initial "off" state after the electric field is removed. This relaxation is a passive process, governed primarily by the material's inherent elastic constants and viscosity, as well as the anchoring energy of the alignment layers.[1]
Typically, the decay time is the slower of the two and often represents the main bottleneck in achieving high-speed operation.[1]
Q2: What are the fundamental material and device parameters that control the response time of a CP7B-based device?
Answer: The switching dynamics of a nematic liquid crystal are governed by a balance of electric, elastic, and viscous forces. The response time is not a single value but is dependent on several key parameters:
| Parameter | Symbol | Relationship with Response Time | Causality |
| Cell Gap | d | Proportional to d² | A smaller cell gap reduces the distance the LC molecules need to reorient, leading to significantly faster rise and decay times.[2][3][4] |
| Rotational Viscosity | γ₁ | Directly Proportional | This represents the internal friction of the LC material. Lower viscosity allows molecules to move and reorient more freely, resulting in a faster response.[2][5][6] |
| Elastic Constant | Kᵢᵢ | Inversely Proportional | This parameter describes the stiffness of the LC material and the restoring force that drives molecules back to their initial state. A higher elastic constant contributes to a faster decay time.[2][6] |
| Driving Voltage | V | Inversely Proportional (for τ_on) | A higher driving voltage creates a stronger electric torque, forcing the molecules to switch on much faster.[1][2] The decay time is largely independent of the initial driving voltage. |
| Temperature | T | Inversely Proportional | Increasing the temperature significantly lowers the rotational viscosity (γ₁), which is a dominant factor in speeding up both rise and decay times.[5][6][7] |
| Anchoring Energy | W | Complex | This is the strength of the interaction between the LC molecules and the alignment layer. While strong anchoring is needed for uniform alignment, excessively strong anchoring can hinder the relaxation process, potentially slowing the decay time.[3][5] |
A key figure of merit for a liquid crystal material is its viscoelastic constant (γ₁/Kᵢᵢ) , which combines the effects of viscosity and elasticity. A lower viscoelastic constant is desirable for high-speed applications.[6][8]
Section 2: Troubleshooting Guide for Slow Response Times
This section provides a systematic approach to diagnosing and resolving common issues related to slow switching speeds in your CP7B device.
Caption: Troubleshooting flowchart for slow response time in LC devices.
Q3: My device's turn-on (rise) time is too slow. What are the primary causes and how can I fix it?
Answer: A slow rise time is almost always related to the driving electric field being insufficient to overcome the material's internal forces quickly.
Causality & Troubleshooting Steps:
-
Insufficient Driving Voltage: The turn-on time is inversely proportional to the square of the applied voltage (τ_on ∝ 1/V²).[2] If the voltage is too close to the threshold voltage (V_th), the switching will be sluggish.
-
Solution: Significantly increase the driving voltage. As a rule of thumb, the operating voltage should be at least 2-3 times the threshold voltage for faster switching. For maximum speed, consider implementing a voltage overdrive scheme (see Section 3).[9]
-
-
Low Operating Temperature: At lower temperatures, the rotational viscosity (γ₁) of CP7B increases exponentially, making the material "thicker" and more resistant to reorientation.[6]
-
Solution: Implement temperature control. Mount your device on a temperature-controlled stage (e.g., a hot plate or a Peltier element) and increase the temperature. Operating closer to the nematic-isotropic transition temperature (T_NI ≈ 57°C for CP7B) will drastically reduce viscosity and improve speed.[10] Ensure the temperature is stable to avoid performance fluctuations.
-
Q4: My device's turn-off (decay) time is the bottleneck. What strategies can I employ to speed it up?
Answer: The decay time is an intrinsic property based on the cell's construction and the LC material's properties, as it's a passive relaxation process.
Causality & Troubleshooting Steps:
-
Excessive Cell Gap (d): This is the most common cause of slow decay time. The relaxation time is proportional to the square of the cell gap (τ_off ∝ d²).[2][4] A cell that is just a few micrometers too thick can lead to a dramatic increase in decay time.
-
Solution: Fabricate a new device with a smaller cell gap. For high-speed applications, aim for a cell gap in the range of 1-4 micrometers. Precise measurement of the cell gap before filling is critical.[11]
-
-
Low Operating Temperature: Just as with rise time, low temperature increases viscosity and slows down the relaxation process.
-
Solution: Increase the operating temperature. This is often the most effective way to reduce the viscoelastic constant and, consequently, the decay time.[8]
-
-
Alignment Layer Properties: The surface anchoring energy of the alignment layer dictates the restoring force.[5]
-
Solution: While harder to modify post-fabrication, consider the alignment layer in your next iteration. For some applications, an alignment layer with slightly weaker anchoring energy can reduce the decay time, though this may come at the cost of a higher threshold voltage.[3] Researching different polyimides or other alignment techniques like photo-alignment can yield significant improvements.[12][13][14]
-
Q5: I'm observing inconsistent or patchy switching across my device. What could be the issue?
Answer: Non-uniform switching indicates a lack of consistency in the physical or environmental properties across the active area of your device.
Causality & Troubleshooting Steps:
-
Non-uniform Cell Gap: If the spacers used to define the cell gap are not evenly distributed or if the substrates are bowed, the cell gap will vary. Since response time is highly dependent on the cell gap, this will cause different areas to switch at different speeds.[15]
-
Solution: Improve your cell fabrication process. Use a higher density of spacer beads and ensure even pressure is applied during the sealing process. Measure the empty cell gap at multiple points using spectroscopy to confirm uniformity before filling.[11]
-
-
Alignment Layer Defects: Scratches, dust, or incomplete coating of the alignment layer can cause domains of misaligned LC molecules that do not switch correctly or at the same speed as the rest of the cell.[7][14]
-
Solution: Work in a clean environment (e.g., a cleanroom or a laminar flow hood) to prevent dust contamination. If using the rubbing technique for alignment, ensure the rubbing cloth is clean and apply consistent pressure to avoid scratches.[14]
-
-
Temperature Gradients: If your device is large or the heating element is not uniform, different parts of the cell may be at different temperatures, leading to variations in viscosity and response time.[7]
-
Solution: Ensure your temperature control system provides uniform heating across the entire active area of the device. Use a thermal camera or multiple thermocouples to verify temperature uniformity.
-
Section 3: Advanced Optimization Protocols
Q6: How do I properly measure the response time of my device?
Answer: An accurate measurement is the first step to optimization. This requires a simple electro-optical setup.
Experimental Protocol: Response Time Measurement
-
Setup:
-
Place the LC cell between two crossed polarizers.
-
Position a stable light source (e.g., a laser or LED) to shine through the first polarizer and the cell.
-
Place a photodetector (photodiode) after the second polarizer to measure the transmitted light intensity.
-
Connect the photodetector to an oscilloscope.
-
Connect the ITO electrodes of the LC cell to a function generator capable of producing square waves.
-
-
Procedure:
-
Apply a square wave voltage from the function generator to the cell. The low voltage should be 0V (off-state) and the high voltage should be your desired operating voltage (on-state).
-
Observe the transmitted light intensity on the oscilloscope. You will see the intensity change as the cell switches on and off.
-
Measure Rise Time (τ_on): Measure the time it takes for the optical signal to go from 10% to 90% of its maximum transmission after the voltage is applied.
-
Measure Decay Time (τ_off): Measure the time it takes for the signal to fall from 90% to 10% of its maximum transmission after the voltage is turned off.
-
Caption: Experimental workflow for measuring LC response time.
Q7: How can I implement a voltage overdrive scheme to minimize rise time?
Answer: Voltage overdrive is a technique where a transient voltage spike, higher than the final steady-state voltage, is applied to accelerate the initial switching of the LC molecules.[9]
Experimental Protocol: Voltage Overdrive
-
Determine Steady-State Voltage (V_ss): First, identify the normal operating voltage that gives you the desired optical state (e.g., maximum transmission).
-
Apply Overdrive Pulse (V_od): Using an arbitrary waveform generator, create a pulse sequence.
-
When switching the device ON, apply a high voltage pulse (V_od > V_ss) for a very short duration (t_od).
-
Immediately after the overdrive pulse, reduce the voltage to the steady-state level (V_ss) to hold the molecules in the desired position.
-
-
Optimization: The key is to optimize the amplitude (V_od) and duration (t_od) of the overdrive pulse.
-
Start with a V_od that is 2-3 times V_ss and a t_od of a few hundred microseconds.
-
Monitor the optical response on the oscilloscope. If you see an "overshoot" in the optical transmission, the overdrive pulse is too long or too high.
-
Systematically reduce t_od and adjust V_od until the optical response reaches the desired steady-state level in the shortest amount of time without any overshoot. This technique can dramatically reduce the rise time.[16]
-
Section 4: FAQs on Fabrication and Material Handling
Q8: What are the best practices for fabricating a test cell to ensure optimal and consistent performance?
Answer: Reproducibility starts with fabrication.
-
Substrate Cleaning: Thoroughly clean your ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove organic residues and particulates.
-
Alignment Layer Deposition: Spin-coat your chosen alignment material (e.g., polyimide) in a clean, controlled environment to ensure a uniform thickness. Follow the manufacturer's curing protocol precisely.[14]
-
Rubbing (if applicable): If using mechanical rubbing, ensure the process is unidirectional and applies consistent pressure to create uniform anchoring conditions.[14]
-
Cell Assembly: Mix silica or polymer spacers of a precise diameter into the UV-curable sealant. Apply the sealant to one substrate, assemble the cell with the rubbing directions properly oriented (e.g., anti-parallel), and cure under UV light while applying gentle, uniform pressure.
-
Filling: Fill the cell with CP7B in its isotropic phase (T > 57°C) via capillary action to avoid creating air bubbles. Cool the cell down slowly through the nematic phase to ensure proper alignment.
Q9: Can I mix CP7B with other liquid crystals to improve its performance?
Answer: Yes, this is a very common practice. CP7B is often a component in eutectic mixtures rather than being used in its pure form.[17] Mixing it with other cyanobiphenyls or ester-based liquid crystals can create a formulation with a broader nematic temperature range, lower viscosity, or higher dielectric anisotropy, all of which can contribute to a faster response time.[17][18][19] When creating mixtures, it is essential to ensure the components are miscible and do not induce unwanted smectic phases.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. pubs.aip.org [pubs.aip.org]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Common LCD Display Issues and How to Fix Them [proculustech.com]
- 8. mdpi.com [mdpi.com]
- 9. OPG [opg.optica.org]
- 10. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alignment layer - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 18. ossila.com [ossila.com]
- 19. ossila.com [ossila.com]
Technical Support Center: Minimizing Ion Contamination in 4-Cyanophenyl 4-heptylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing ionic contamination in 4-Cyanophenyl 4-heptylbenzoate. This nematic liquid crystal is a crucial component in various electro-optic applications, where high purity is paramount for optimal performance and device longevity. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification and handling.
The Critical Importance of Purity
This compound, like other liquid crystals, is highly susceptible to performance degradation due to the presence of ionic impurities. These ions can originate from various sources, including the synthesis process, storage containers, and atmospheric exposure. The presence of mobile ions in the liquid crystal matrix can lead to a cascade of detrimental effects in electro-optical devices, such as:
-
Increased Power Consumption: Ions contribute to higher electrical conductivity, leading to increased power draw.
-
Reduced Contrast Ratio: The accumulation of ions at the electrode surfaces can screen the applied electric field, diminishing the liquid crystal's switching capability.
-
Image Sticking and Ghosting: Trapped ions can create a residual electric field, causing previous images to persist faintly.
-
Decreased Reliability and Lifespan: Electrochemical reactions involving ionic impurities can degrade both the liquid crystal material and the device electrodes over time.
Therefore, meticulous control over ionic contamination is not merely a matter of procedural fastidiousness but a fundamental requirement for fabricating high-performance and reliable devices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion contamination in this compound.
Q1: What are the primary sources of ionic contamination in this compound?
A1: Ionic impurities can be introduced at multiple stages:
-
Synthesis: Residual catalysts, unreacted starting materials, and by-products from the esterification reaction between 4-heptylbenzoic acid and 4-cyanophenol are common sources. Inorganic salts used in workup procedures can also be carried over.
-
Purification: Solvents, filter media, and chromatography stationary phases can all leach ionic species if not of sufficiently high purity.
-
Handling and Storage: Atmospheric moisture can be absorbed, leading to the dissociation of trace impurities. Storage containers, especially those made of glass, can leach alkali ions (e.g., Na+, K+).
-
Device Fabrication: Adhesives, alignment layers, and sealing materials used in the construction of liquid crystal cells can be significant contributors to ionic contamination.
Q2: How can I qualitatively assess the level of ionic contamination in my sample?
A2: A simple, albeit indirect, method is to measure the electrical resistivity (or its reciprocal, conductivity) of the liquid crystal. A lower resistivity generally indicates a higher concentration of mobile ions. For more quantitative analysis, techniques like dielectric spectroscopy and transient current measurements are employed to determine ion concentration and mobility.
Q3: Is it necessary to purify commercially available this compound?
A3: While commercial suppliers offer various purity grades, for demanding applications requiring high resistivity and stability, an additional in-house purification step is often recommended. The purity can degrade over time due to handling and storage conditions. Verifying the purity before use is a critical step in ensuring experimental reproducibility and device performance.
Q4: What is "oiling out" during recrystallization, and how can I prevent it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. For this compound, with a melting point of 44-45°C, using a high-boiling point solvent could be problematic. To prevent this, you can:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Ensure a slower cooling rate to allow for proper crystal lattice formation.
-
Introduce a seed crystal to encourage crystallization.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. The solution was not cooled sufficiently.4. Crystals were lost during filtration. | 1. Select a different solvent or use a solvent/anti-solvent system (e.g., ethanol/water).2. Use the minimum amount of hot solvent required to dissolve the solid.3. Cool the solution in an ice bath or refrigerate for an extended period.4. Ensure the use of a properly sized filter paper and rinse the crystals with a minimal amount of ice-cold solvent. |
| Poor Separation in Column Chromatography | 1. Inappropriate eluent polarity.2. Column overloading.3. Irregular packing of the stationary phase.4. The compound is degrading on the silica gel. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for cyanophenyl esters is a hexane/ethyl acetate mixture.2. Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight).3. Ensure the column is packed uniformly without cracks or channels.4. Deactivate the silica gel with a small amount of triethylamine in the eluent or consider using a less acidic stationary phase like neutral alumina. |
| Persistent Ionic Contamination (Low Resistivity) | 1. Incomplete removal of ionic impurities during purification.2. Introduction of contaminants from solvents, glassware, or the atmosphere.3. The purification method is not effective for the specific ions present. | 1. Repeat the purification step (recrystallization or column chromatography).2. Use high-purity solvents and meticulously clean all glassware. Handle the material under an inert atmosphere (e.g., nitrogen or argon).3. Employ ion-exchange resin treatment as a final polishing step. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing impurities with different solubility profiles from the target compound. Based on the properties of similar cyanophenyl esters, an ethanol/water solvent system is a promising starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified this compound should be in the range of 44-45°C.[1][2]
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running thin-layer chromatography (TLC) with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) hexane:ethyl acetate mixture. The ideal eluent should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
References
Technical Support Center: Enhancing the Birefringence of 4-Cyanophenyl 4-heptylbenzoate (7CB) Mixtures
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and scientists working on enhancing the birefringence of 4-Cyanophenyl 4-heptylbenzoate (7CB) mixtures. This document is structured to address common challenges and provide robust, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of experimentation with 7CB mixtures.
Q1: What is birefringence and why is it a critical parameter for 7CB mixtures?
A: Birefringence (Δn) is the optical property of a material where the refractive index depends on the polarization and propagation direction of light.[1] For a nematic liquid crystal (LC) like 7CB, this manifests as two different refractive indices: the extraordinary refractive index (nₑ), for light polarized parallel to the LC director, and the ordinary refractive index (nₒ), for light polarized perpendicular to the director. Birefringence is the difference between these two indices (Δn = nₑ - nₒ).
This property is critical for a wide range of electro-optic applications, including displays, phase shifters, and tunable lenses.[2] A higher birefringence allows for the design of thinner devices, which in turn leads to faster response times—a crucial factor for high-performance optical components.[3][4] Therefore, enhancing the birefringence of a base material like 7CB is a common goal to improve device performance.
Q2: What is the typical birefringence of pure this compound (7CB)?
A: Pure 7CB (4′-heptyl-4-biphenylcarbonitrile) is a well-characterized nematic liquid crystal.[5] Its birefringence is temperature-dependent, decreasing as the temperature approaches the nematic-to-isotropic phase transition point.[6] At room temperature (around 25°C), the birefringence of 7CB is approximately 0.17 to 0.18 at a wavelength of 589 nm.
Q3: What are the primary strategies for enhancing the birefringence of a 7CB mixture?
A: The most effective strategy is to create a multi-component mixture by introducing a "dopant" or guest molecule with intrinsically high birefringence into the 7CB host.[3] The key principles behind this approach are:
-
Molecular Structure: The birefringence of a liquid crystal is directly related to the anisotropy of its molecular polarizability.[3][7] Molecules with long, rigid cores composed of aromatic rings and conjugated π-electron systems exhibit high birefringence.[3]
-
Guest-Host Formulation: By carefully selecting and mixing high-birefringence compounds with a stable, well-understood host like 7CB, it is possible to create a new mixture with tailored and enhanced optical properties.[3][4] The components must be miscible in the nematic phase to form a stable and uniform mixture.[3]
-
Nanoparticle Doping: An emerging strategy involves doping the LC host with nanoparticles. For instance, doping with reduced graphene oxide (rGO) or ferric oxide (Fe₂O₃) nanoparticles can enhance birefringence, primarily by improving the anisotropy of polarizability or promoting the nematic ordering of the LC matrix.[8][9]
Q4: How do different molecular structures in dopants influence the final birefringence of the mixture?
A: The contribution of a dopant to the mixture's birefringence is heavily dependent on its molecular architecture. Key structural features that promote high birefringence include:
-
Aromatic Cores: Molecules with multiple benzene rings, such as biphenyls, terphenyls, and quaterphenyls, form the basis of high-birefringence materials.[3] A single benzene ring contributes approximately 0.09 to the overall birefringence.[3]
-
Conjugated Bridges: Linking aromatic rings with unsaturated bridges, especially ethynyl (–C≡C–) groups (tolanes), significantly increases the length of the conjugated π-electron system and, consequently, the birefringence.[3] An ethynyl bridge can contribute about 0.07 to the birefringence.[3]
-
Terminal Groups: The terminal groups on the molecule also play a crucial role. Polar groups like isothiocyanato (–NCS) are often used in formulating high-birefringence mixtures as they can enhance this property more effectively than cyano (–CN) groups.[3][10]
The following table summarizes the properties of common molecular structures used to enhance birefringence.
| Molecular Core/Group | Typical Birefringence Contribution | Key Characteristics & Benefits | Common Examples |
| Biphenyl | Moderate | Good base structure, common in many LCs like 7CB. | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Terphenyl | High | Increased core length leads to higher Δn.[3] | Isothiocyanate-terphenyl derivatives[11] |
| Tolane (Phenyl-C≡C-Phenyl) | High | The ethynyl bridge enhances π-conjugation and rigidity.[3] | Phenyl tolane compounds[11] |
| Bis-tolane | Very High | Extended conjugation results in exceptionally high Δn.[4] | Fluoro-tolane-based compounds[4] |
| Isothiocyanato (–NCS) Terminal Group | High | Often provides higher Δn and lower viscosity compared to –CN.[3] | NCS-substituted terphenyls and tolanes.[3] |
| Cyano (–CN) Terminal Group | Moderate-High | Provides strong positive dielectric anisotropy. | 7CB, E7 mixture components. |
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Inconsistent or Lower-than-Expected Birefringence Measurements
Q: I've prepared a 7CB mixture that should have high birefringence according to the literature, but my measurements are consistently low and variable. What are the potential causes and how can I fix them?
A: This is a common issue that can often be traced back to problems in sample preparation, cell alignment, or the measurement setup itself. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low birefringence.
Detailed Causality and Solutions:
-
Poor Liquid Crystal Alignment: This is the most common culprit. If the LC molecules are not uniformly aligned parallel to the substrate (for planar alignment), the measured extraordinary refractive index (nₑ) will be artificially low, directly reducing the calculated Δn.
-
Cause: Inadequate surface treatment (e.g., inconsistent rubbing of polyimide layers), substrate contamination, or an incompatible alignment layer for the specific LC mixture.[12][13] The interaction between the LC and the surface dictates the alignment quality.[14][15]
-
Solution: Visually inspect the cell between two crossed polarizers. A well-aligned cell should show uniform brightness when rotated, whereas a poorly aligned one will have dark patches, domains, or other visible defects.[6] If alignment is poor, remake the cell, ensuring substrates are scrupulously clean and the rubbing/alignment process is consistent and thorough.
-
-
Inaccurate Cell Thickness (d): Birefringence is often calculated from the measured optical phase retardation (δ), where Δn = δλ / (2πd).[16][17] An error in 'd' will directly lead to an error in Δn.
-
Cause: Assuming the nominal cell gap provided by the manufacturer, which can have significant tolerances.
-
Solution: Do not rely on nominal values. Measure the exact cell gap of the empty cell before filling using a technique like interferometry or by analyzing the interference fringes with a spectrometer.
-
-
Temperature Fluctuations: The birefringence of nematic LCs is highly dependent on temperature.[6][17]
-
Cause: As temperature increases, the orientational order of the LC molecules decreases, causing a reduction in birefringence.[6] Even minor lab temperature changes can cause measurement variability.
-
Solution: Use a temperature-controlled stage (hot stage) for your measurements. Always allow the sample to thermally equilibrate for several minutes before taking a reading.
-
-
Inhomogeneous Mixing or Phase Separation: The dopant may not be fully dissolved or could be separating from the 7CB host.
-
Cause: Poor miscibility between the host and guest molecules, or insufficient mixing during preparation.[3]
-
Solution: Ensure thorough mixing, potentially using an ultrasonic bath. Visually inspect the mixture for any signs of cloudiness or separation. If miscibility is an issue, a different dopant with a more compatible molecular structure (e.g., similar alkyl chain length) may be required.
-
Problem 2: Difficulty in Achieving Uniform Liquid Crystal Alignment
Q: I am observing domains and defects in my cell when viewed under a polarizing microscope. How can I improve the quality of my liquid crystal alignment?
A: Achieving high-quality, defect-free alignment is crucial for accurate measurements and device performance. The quality of alignment is determined by the anisotropic interactions at the interface between the liquid crystal and the substrate's alignment layer.[14]
Key Factors & Solutions:
-
Substrate Cleanliness: Any particulate or chemical residue on the substrate will disrupt the alignment layer and create defects.
-
Action: Implement a rigorous substrate cleaning procedure (e.g., sonication in solvents like acetone and isopropanol, followed by UV-Ozone treatment) before coating the alignment layer.
-
-
Alignment Layer Deposition: The uniformity and thickness of the alignment layer (commonly a polyimide) are critical.
-
Action: Use a spin coater to deposit the alignment layer to ensure a uniform thickness. Follow the manufacturer's recommendations for curing temperature and time precisely.
-
-
Rubbing Process: For mechanically rubbed alignment layers, the process must be highly controlled.
-
Cause: Non-uniform pressure, inconsistent rubbing speed, or a worn-out rubbing cloth can create microscopic scratches and variations in the surface anchoring energy, leading to defects.[12]
-
Action: Use a dedicated rubbing machine for repeatable results. Ensure the rubbing cloth is clean and apply consistent, light pressure across the entire substrate.
-
-
Photo-Alignment: For light-sensitive alignment layers, the exposure dose and polarization quality are paramount.
-
Cause: Insufficient or excessive UV exposure can lead to weak anchoring. Impure linear polarization of the exposing light can result in non-uniform alignment direction.[14]
-
Action: Calibrate your UV light source to deliver the optimal energy dose recommended for the specific photo-alignment material. Use a high-quality UV linear polarizer.
-
-
Cell Assembly and Filling:
-
Cause: A non-uniform cell gap can induce stress and defects. Filling the cell against the alignment direction or too quickly can cause flow-induced misalignment.
-
Action: Use precision spacers to ensure a uniform cell gap. Fill the cell via capillary action at a temperature where the mixture is in its isotropic phase, then cool it slowly into the nematic phase. This allows the molecules to align gently according to the surface anchoring.
-
Part 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step protocols for common experimental procedures.
Protocol 1: Preparation of a Doped 7CB Mixture
This protocol describes the preparation of a 5 wt% mixture of a high-birefringence dopant in a 7CB host.
-
Materials & Equipment:
-
This compound (7CB)
-
High-birefringence dopant (e.g., a terphenyl or tolane derivative)
-
Analytical balance (±0.01 mg precision)
-
Small glass vial with a PTFE-lined cap
-
Hot plate with magnetic stirring
-
Ultrasonic bath
-
-
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Weigh the desired amount of the dopant into the vial (e.g., 5.00 mg). Record the exact mass.
-
Calculate the required mass of 7CB for a 5 wt% mixture (e.g., for 5.00 mg of dopant, you need 95.00 mg of 7CB).
-
Carefully add the calculated mass of 7CB to the vial. Record the exact mass.
-
Seal the vial tightly.
-
Place the vial on a hot plate set to a temperature slightly above the clearing point of the mixture (e.g., 50-60°C).
-
Stir the mixture using a small magnetic stir bar until the dopant is fully dissolved and the mixture appears as a clear, isotropic liquid.
-
For enhanced mixing, place the vial in an ultrasonic bath for 10-15 minutes while still warm.
-
Allow the mixture to cool slowly to room temperature. Store in a dark, desiccated environment.
-
Protocol 2: Birefringence Measurement using the Optical Transmission Method
This protocol outlines a general method for measuring birefringence based on the phase retardation of light passing through the LC cell.[16][18]
Caption: Experimental workflow for birefringence measurement.
-
Experimental Setup:
-
A stable light source (e.g., HeNe laser at 632.8 nm or a white light source with a monochromator).
-
Two high-quality linear polarizers (Polarizer P1 and Analyzer P2).
-
A rotation stage for the sample and the analyzer.
-
An optical detector or spectrometer.
-
A temperature-controlled stage for the LC cell.
-
An LC cell of known thickness (d) filled with the prepared mixture.
-
-
Procedure:
-
Place the LC cell on the temperature-controlled stage and allow it to thermally stabilize.
-
Arrange the optical components as shown in the workflow diagram.
-
Orient the first polarizer (P1) to set the initial polarization (e.g., vertical).
-
Rotate the LC cell so that its rubbing direction (the LC optic axis) is at 45° to the polarization axis of P1. This ensures maximum interaction with both ordinary and extraordinary components of the light.
-
Rotate the second polarizer (P2, the analyzer) so it is perpendicular (crossed) to P1. Measure the transmitted light intensity, I⊥.
-
Rotate the analyzer (P2) so it is parallel to P1. Measure the transmitted light intensity, I∥.
-
The phase difference (retardation, δ) induced by the birefringent LC layer can be calculated from the intensity ratio. A common relationship is given by: I⊥ / I∥ = tan²(δ/2).[16]
-
Calculate the birefringence (Δn) using the formula: Δn = δλ / (2πd) , where λ is the wavelength of light and d is the cell thickness.[16][17]
-
References
- 1. ijirset.com [ijirset.com]
- 2. Chiral dopant effects on the birefringence and transmittance of nematic and polymer-stabilized liquid crystals for future applications - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Enhancement of Birefringence in Reduced Graphene Oxide Doped Liquid Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. High Birefringence Liquid Crystals For Optical Communications | Semantic Scholar [semanticscholar.org]
- 12. rs-sprayer.com [rs-sprayer.com]
- 13. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. OPG [opg.optica.org]
- 17. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Cyanophenyl 4-heptylbenzoate
This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of the liquid crystal intermediate, 4-cyanophenyl 4-heptylbenzoate. Our focus is on addressing common reproducibility issues to enhance yield, purity, and overall success in your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems encountered during the synthesis of this compound, which is typically achieved via a Steglich esterification of 4-heptylbenzoic acid and 4-hydroxybenzonitrile (4-cyanophenol) using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Q1: My reaction does not proceed to completion, and TLC analysis shows significant amounts of unreacted 4-heptylbenzoic acid and/or 4-hydroxybenzonitrile. What are the likely causes and solutions?
A1: Incomplete conversion is a frequent issue in Steglich esterifications. Several factors can contribute to this problem:
-
Insufficient Activation of Carboxylic Acid: The reaction hinges on the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1]
-
Cause: Low-quality or degraded DCC can be a primary culprit. DCC is sensitive to moisture and can hydrolyze over time, reducing its effectiveness.
-
Solution: Use freshly purchased, high-purity DCC. If the reagent is old, consider purifying it by distillation or recrystallization. Always store DCC in a desiccator.
-
-
Poor Nucleophilicity of the Phenol: While 4-hydroxybenzonitrile is a reasonably good nucleophile, its reactivity can be hampered.
-
Cause: The presence of residual acid from starting material synthesis or acidic impurities in the solvent can protonate the DMAP catalyst, rendering it ineffective. DMAP is crucial for activating the O-acylisourea intermediate towards nucleophilic attack by the phenol.[1]
-
Solution: Ensure all reagents and the solvent (typically dichloromethane, DCM) are anhydrous and free of acidic impurities. Use of molecular sieves in the reaction flask is recommended. Increase the catalyst loading of DMAP from a catalytic amount (e.g., 5 mol%) to 10-15 mol% to improve the reaction rate.
-
-
Premature Reaction Quenching:
-
Cause: The O-acylisourea intermediate is sensitive to hydrolysis. Any water present in the reaction mixture will quench this intermediate, regenerating the starting carboxylic acid.
-
Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure the starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.
-
Q2: After the workup, my final product is contaminated with a significant amount of a white, insoluble solid that is not my desired product. What is this contaminant and how do I remove it?
A2: The white, insoluble solid is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[2] Its removal is a critical and often challenging step in the purification process.
-
Cause: DCU is formed as DCC consumes the elements of water generated during the esterification.[2] It is notoriously insoluble in many common organic solvents, including dichloromethane (DCM), which is often used for the reaction.
-
Solutions:
-
Filtration (Primary Method): At the completion of the reaction, the majority of the DCU will have precipitated from the reaction mixture. It can be removed by vacuum filtration. It is advisable to rinse the collected solid with a small amount of cold DCM to recover any product that may have been occluded.
-
Post-Workup Precipitation: Often, more DCU will precipitate out of the organic solution during the aqueous workup. This can be removed by a second filtration.
-
Solvent-Based Purification: If DCU persists in your crude product after solvent evaporation, you can often remove it by dissolving the crude material in a minimal amount of a solvent in which your product is soluble but DCU is not. Chilled diethyl ether or acetonitrile are often effective. After dissolving the product, the insoluble DCU can be filtered off.
-
Chromatography Considerations: While column chromatography can remove DCU, it can be problematic. DCU has a tendency to streak across fractions in common eluent systems like ethyl acetate/hexanes. If chromatography is necessary, consider using an eluent system containing chloroform, which can improve the solubility and separation of DCU.
-
Q3: My NMR spectrum shows signals that are consistent with my product, but also other complex signals, suggesting an impurity. The yield is also lower than expected. What could be the issue?
A3: This scenario often points to the formation of an N-acylurea byproduct.
-
Cause: A well-known side reaction in Steglich esterifications is the 1,3-rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[1] This side reaction is more prevalent when the nucleophile (the alcohol/phenol) is sterically hindered or has low reactivity, leading to a longer lifetime for the O-acylisourea intermediate.
-
Solutions:
-
Role of DMAP: The primary role of DMAP is to suppress this side reaction. DMAP acts as a superior acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium salt. This intermediate rapidly reacts with the alcohol, outcompeting the rearrangement to the N-acylurea.[1] Ensure that a sufficient catalytic amount of DMAP (at least 5 mol%) is used and that it is not being quenched by acidic impurities.
-
Reaction Temperature: Running the reaction at 0°C, especially during the addition of DCC, can help to minimize the rate of the N-acylurea rearrangement. Once the initial activation has occurred, the reaction can be allowed to warm to room temperature.
-
Purification: The N-acylurea byproduct can often be separated from the desired ester product by silica gel column chromatography. Its polarity is typically different from that of the final product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reagents in this synthesis?
A1: A common and effective stoichiometry is to use a slight excess of the carboxylic acid and the coupling agent relative to the alcohol. A typical ratio would be:
-
4-hydroxybenzonitrile: 1.0 equivalent
-
4-heptylbenzoic acid: 1.1 - 1.2 equivalents
-
DCC: 1.1 - 1.2 equivalents
-
DMAP: 0.05 - 0.15 equivalents (5-15 mol%)
Using a slight excess of the carboxylic acid and DCC helps to drive the reaction to completion, ensuring that the limiting reagent (4-hydroxybenzonitrile) is fully consumed.
Q2: What is the best solvent for this reaction?
A2: Anhydrous dichloromethane (DCM) is the most commonly used and effective solvent for Steglich esterifications. It has good solubility for the starting materials and the product, and it is relatively unreactive. Other polar aprotic solvents can be used, but DCM is generally preferred. Recently, greener protocols using acetonitrile have been developed, which can be an effective alternative.[3]
Q3: How can I confirm that my final product is indeed this compound and that it is pure?
A3: A combination of analytical techniques should be used for full characterization:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. The product should appear as a single spot with an Rf value distinct from the starting materials.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 44-45°C.[4] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. You should expect to see:
-
Aromatic protons from both phenyl rings (typically in the 7.0-8.2 ppm range). The protons adjacent to the ester and cyano groups will be the most downfield.
-
Signals corresponding to the heptyl chain, including a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the methylene groups in the middle of the chain, and a triplet for the methylene group attached to the benzene ring (~2.7 ppm).
-
-
Infrared (IR) Spectroscopy: Key functional groups will give characteristic absorption bands:
-
A strong, sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
A strong peak around 1735 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
C-O stretching bands in the 1270-1100 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
-
Q4: Are there any alternative coupling agents I can use to avoid the formation of DCU?
A4: Yes, using a water-soluble carbodiimide is an excellent alternative to avoid the problematic DCU byproduct.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): EDC is a popular choice. The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup, eliminating the need for filtration of an insoluble solid.[5] When using the hydrochloride salt of EDC (EDC·HCl), it is often necessary to add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid.
III. Recommended Experimental Protocol
This protocol is a best-practice procedure adapted from established Steglich esterification methods.[1][6]
Materials:
-
4-heptylbenzoic acid
-
4-hydroxybenzonitrile (4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzonitrile (1.0 eq), 4-heptylbenzoic acid (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate (DCU) will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound as a white crystalline solid.
IV. Data and Workflow Visualization
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive DCC; Insufficient catalysis; Presence of water. | Use fresh DCC; Increase DMAP loading; Ensure anhydrous conditions. |
| Insoluble White Impurity | N,N'-Dicyclohexylurea (DCU) byproduct. | Filter reaction mixture; Purify by precipitation from a suitable solvent (e.g., chilled ether). |
| Low Yield & Unidentified Byproduct | N-acylurea formation via rearrangement. | Ensure sufficient DMAP is used; Run the initial phase of the reaction at 0°C. |
| Product Fails to Crystallize | Presence of impurities (e.g., residual DCU, N-acylurea, starting materials). | Purify by column chromatography before attempting recrystallization. |
Experimental Workflow Diagram
Caption: Steglich esterification workflow for this compound.
V. References
-
Benchchem. Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. Available at: --INVALID-LINK--
-
ResearchGate. How can I remove the DCU after an esterification catalyzed by DCC?. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. How I can remove DCU from my product?. Available at: --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 38690-76-5. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Steglich Esterification. Available at: --INVALID-LINK--
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: --INVALID-LINK--
-
ChemicalBook. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum. Available at: --INVALID-LINK--
-
Chemdiv. Compound this compound. Available at: --INVALID-LINK--
-
SpectraBase. This compound. Available at: --INVALID-LINK--
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: --INVALID-LINK--
-
Geiger, S. C., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140). Available at: --INVALID-LINK--
-
Semantic Scholar. Steglich esterification. Available at: --INVALID-LINK--
References
Long-term stability and performance of 4-Cyanophenyl 4-heptylbenzoate devices
Welcome to the technical support center for researchers and professionals working with devices incorporating 4-Cyanophenyl 4-heptylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term stability and performance of your experimental setups. My approach is to not only offer solutions but also to explain the underlying scientific principles to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise during the lifecycle of a this compound-based device, from initial fabrication to long-term operation.
1. What are the primary environmental factors that can degrade the performance of my this compound device?
The long-term stability of devices utilizing this compound is significantly influenced by environmental stressors. The primary factors to control are:
-
Temperature: Elevated temperatures can accelerate the degradation of the liquid crystal material and other organic components in your device, such as the alignment layer.[1] High-Temperature Operating Life (HTOL) tests are a standard method to simulate the cumulative effect of heat.[2]
-
Humidity: Moisture ingress is a critical failure mode. It can lead to the hydrolysis of the ester linkage in the this compound molecule and can also cause degradation of the alignment layer and electrodes.[1]
-
Ultraviolet (UV) Light: Exposure to UV radiation, particularly from backlights or ambient sources, can induce photochemical degradation of the liquid crystal molecules. This can result in discoloration (yellowing) and a decrease in the clearing point of the material. Low birefringence liquid crystals are generally more stable than high-birefringence ones under UV exposure.
2. I am observing "image sticking" or "ghosting" in my display. What is the likely cause and how can I mitigate it?
Image sticking, where a faint outline of a previously displayed image remains visible, is a common issue in liquid crystal devices. The primary cause is the accumulation of mobile ions within the liquid crystal layer.[3] These ions drift in the presence of an electric field and accumulate at the interfaces with the alignment layers. This build-up of charge creates a residual electric field that opposes the applied field, preventing the liquid crystal molecules from fully relaxing to their intended "off" state.
-
Causality: this compound, like other cyanobiphenyls, can be susceptible to generating ions under electrical stress. Impurities from the synthesis of the liquid crystal, the alignment layer, or the sealant can also contribute to the free ion concentration.
-
Mitigation:
-
Material Purity: Ensure the highest possible purity of the this compound and all other materials used in device fabrication.
-
Drive Scheme: Employ AC driving waveforms with no DC component to prevent sustained ion migration in one direction.
-
Temperature Control: Higher temperatures increase ionic mobility, exacerbating image sticking. Operating at lower temperatures can help.
-
3. My device is exhibiting a reduced voltage holding ratio (VHR). What does this indicate?
The Voltage Holding Ratio (VHR) is a critical parameter that measures the ability of a pixel to retain its programmed voltage over a frame period. A decreasing VHR is a strong indicator of increasing ionic contamination within the liquid crystal layer.[4] As the concentration of mobile ions increases, the resistivity of the liquid crystal decreases, allowing the stored charge on the pixel electrode to leak away more quickly. This leads to a decay in the pixel voltage, resulting in a loss of contrast and image quality.
4. Can the polyimide alignment layer interact with this compound over time and cause issues?
Yes, the interface between the alignment layer and the liquid crystal is a critical region for device stability. While polyimides are generally chosen for their robust alignment properties, interactions can occur:
-
Outgassing: Improperly cured polyimide can outgas impurities into the liquid crystal, increasing the ionic load.
-
Chemical Degradation: High-intensity light can lead to the photochemical cleavage of the liquid crystal molecules, with the fragments potentially attaching to the alignment layer surface, leading to a loss of alignment.[5]
-
Anchoring Energy Changes: Over time and under stress, the anchoring energy of the alignment layer can change, leading to a gradual loss of the desired liquid crystal orientation and affecting the electro-optical performance.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific problems you may encounter during your experiments.
Problem: Spontaneous Appearance of Discolored or Dark Areas
Symptoms:
-
Localized patches of yellowing or browning.
-
Dark spots or regions that are not responsive to the electric field.
Potential Causes & Scientific Explanation:
-
Photochemical Degradation: Prolonged exposure to high-energy photons (especially UV and blue light) can break chemical bonds in the this compound molecule. The aromatic rings and the cyano group are potential sites for such reactions, leading to the formation of colored byproducts.
-
Electrochemical Degradation: A DC component in the driving voltage or high electric fields can induce electrochemical reactions in the liquid crystal, leading to degradation products that may be colored or have different alignment properties.
-
Moisture Ingress: Localized moisture ingress can lead to hydrolysis of the ester bond in this compound, forming 4-heptylbenzoic acid and 4-cyanophenol. These products can disrupt the liquid crystal ordering and may have different optical properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration and dark spots.
Problem: Increased Device Response Time
Symptoms:
-
Noticeable lag in the switching between on and off states.
-
"Tailing" or "smearing" of moving images.
Potential Causes & Scientific Explanation:
-
Increased Viscosity: The rotational viscosity of the liquid crystal is a key factor determining its response time. Degradation of the this compound can lead to the formation of larger, more complex molecules that increase the overall viscosity of the liquid crystal mixture.
-
Changes in Elastic Constants: The elastic constants of the liquid crystal, which describe the forces between molecules, can change as a result of degradation. These changes can affect the switching behavior.
-
Alignment Layer Degradation: A decrease in the anchoring energy of the alignment layer can lead to a weaker restoring force on the liquid crystal molecules, resulting in a slower relaxation to the off state.
Experimental Protocol: Accelerated Aging Test
This protocol is designed to simulate the long-term effects of operational stress on your this compound device in a compressed timeframe.
Objective: To assess the stability of the device under thermal, electrical, and UV stress.
Materials:
-
Fabricated this compound device
-
Temperature-controlled oven
-
Function generator and voltage amplifier
-
UV light source with controlled intensity
-
Polarizing optical microscope
-
LCR meter for VHR measurement
Procedure:
-
Initial Characterization:
-
Measure the initial electro-optical response (contrast ratio, response time).
-
Measure the initial Voltage Holding Ratio (VHR).
-
Record polarized optical micrographs of the device.
-
-
Stress Application (choose one or a combination):
-
Thermal Stress: Place the device in an oven at a constant elevated temperature (e.g., 85°C) for a predetermined duration (e.g., 100, 250, 500 hours).
-
Electrical Stress: Apply a continuous AC square wave voltage (e.g., 10V, 60Hz) to the device at a constant temperature.
-
UV Stress: Expose the device to a UV source of known intensity and wavelength for a set duration.
-
-
Interim and Final Characterization:
-
Repeat the characterization steps from step 1.
-
Data Analysis:
-
Plot the changes in contrast ratio, response time, and VHR as a function of stress duration.
-
Compare the optical micrographs to identify any changes in alignment or the appearance of defects.
-
Data Presentation
Table 1: Impact of Stress Factors on this compound Device Performance
| Stress Factor | Primary Degradation Mechanism | Observable Effects |
| High Temperature | Accelerated chemical degradation, increased ionic mobility. | Reduced VHR, increased image sticking, potential discoloration. |
| DC Voltage | Electrochemical reactions, ion migration. | Severe image sticking, electrode corrosion, liquid crystal degradation. |
| UV Radiation | Photochemical decomposition of liquid crystal molecules. | Yellowing, reduced clearing point, decreased contrast. |
| Humidity | Hydrolysis of the ester linkage in the liquid crystal. | Increased ionic conductivity, loss of alignment, formation of defects. |
Visualization of Degradation Pathways
The molecular structure of this compound contains specific chemical bonds that are more susceptible to degradation. Understanding these weak points is crucial for predicting and mitigating device failure.
Caption: Potential degradation sites in the this compound molecule.
References
- 1. Alignment Control of Smectic Layer Structures in Liquid-Crystalline Polymers by Photopolymerization with Scanned Slit Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Photochemical phase and alignment control of a nematic liquid crystal in core-sheath nanofibers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Two Prominent Nematic Liquid Crystals: 4-Cyanophenyl 4-heptylbenzoate and 4-cyano-4'-pentylbiphenyl (5CB)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of liquid crystal research and application, 4-cyano-4'-pentylbiphenyl (5CB) has long been a benchmark material due to its well-characterized properties and convenient room-temperature nematic phase. However, the exploration of alternative liquid crystalline materials is crucial for advancing display technologies, optical devices, and novel applications in drug delivery and biosensing. This guide provides a detailed, objective comparison of 5CB and a closely related cyanophenyl ester, 4-Cyanophenyl 4-heptylbenzoate, offering insights into their respective physicochemical properties based on available experimental data.
At a Glance: Molecular Structures and Their Implications
The distinct properties of these two liquid crystals arise from subtle differences in their molecular architecture. Both are calamitic (rod-shaped) molecules featuring a polar cyano (-C≡N) group, which is pivotal for their positive dielectric anisotropy.
4-cyano-4'-pentylbiphenyl (5CB) possesses a biphenyl core, providing rigidity, with a flexible pentyl alkyl chain. This structure contributes to its relatively low melting point and the establishment of the nematic phase near room temperature.
This compound incorporates an ester linkage in its core, separating a phenyl ring from a benzoate group. It possesses a longer heptyl alkyl chain. This ester linkage and longer chain influence the molecule's polarity, polarizability, and intermolecular interactions, leading to different mesophase behaviors and physical properties compared to 5CB.
Caption: Molecular structures of 5CB and this compound.
Core Physical and Liquid Crystalline Properties: A Tabulated Comparison
The following table summarizes the key physical and mesomorphic properties of this compound and 5CB, compiled from various experimental sources.
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Molecular Formula | C₂₁H₂₃NO₂[1][2] | C₁₈H₁₉N[3] |
| Molecular Weight | 321.41 g/mol [1][2] | 249.357 g/mol [3] |
| Crystal to Nematic Transition (T_CN) | 44-45 °C[1][4] | ~22.5 °C[3][5][6] |
| Nematic to Isotropic Transition (T_NI) / Clearing Point | 56.6 °C[7][8] | ~35.0 °C[3][5][6] |
| Birefringence (Δn) | Data not readily available in cited sources | ~0.17 at 27°C (decreasing with temperature)[5] |
| Dielectric Anisotropy (Δε) | Positive[9] | Positive, ~+11.5 at room temperature[5] |
In-Depth Analysis of Key Performance Parameters
Phase Transition Behavior
The most apparent difference lies in their operational temperature ranges. 5CB is renowned for its nematic phase existing around room temperature (22.5 °C to 35.0 °C), which has been a significant factor in its widespread use in research and early display applications.[3][5][6] In contrast, this compound exhibits a higher melting point (44-45 °C) and a nematic to isotropic transition at 56.6 °C, indicating its suitability for applications requiring operation at elevated temperatures.[1][4][7][8] The higher clearing point of this compound can be attributed to its longer molecular structure and the presence of the ester group, which can lead to stronger intermolecular interactions.
Dielectric Properties
Both molecules possess a strong cyano group, which imparts a large dipole moment along the long molecular axis.[9] This results in a positive dielectric anisotropy (Δε > 0), a prerequisite for the operation of twisted nematic and other field-effect liquid crystal displays. For 5CB, the dielectric anisotropy is well-documented to be approximately +11.5 at room temperature.[5]
Optical Anisotropy (Birefringence)
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for modulating light in display and photonic applications. 5CB exhibits a substantial birefringence of approximately 0.17 at 27 °C, which decreases with increasing temperature as the molecular order diminishes.[5]
Direct experimental values for the birefringence of pure this compound were not found in the initial literature survey. However, given its rigid core structure and the presence of highly polarizable phenyl rings and the cyano group, it is expected to be a birefringent material. The magnitude of its birefringence would be influenced by the polarizability of the ester group and the overall molecular packing in the nematic phase.
Experimental Methodologies for Characterization
To facilitate further research and direct comparison, this section outlines standard experimental protocols for characterizing the key properties of nematic liquid crystals.
Measurement of Phase Transition Temperatures
A standard and effective method for determining phase transition temperatures is Differential Scanning Calorimetry (DSC) .
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a DSC furnace.
-
Thermal Program: The furnace is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the heat flow versus temperature curve. The onset temperature of the peak is typically taken as the transition temperature.
Caption: Workflow for determining phase transition temperatures using DSC.
Measurement of Birefringence
The voltage-dependent optical transmission method is a convenient and accurate technique.[11][12]
Experimental Protocol: Birefringence Measurement
-
Cell Preparation: The liquid crystal is introduced into a cell with transparent conductive electrodes (e.g., ITO-coated glass) and a defined thickness. The inner surfaces are treated to induce planar alignment of the liquid crystal director.
-
Optical Setup: The cell is placed between crossed polarizers in the path of a monochromatic light source (e.g., a HeNe laser).
-
Voltage Application: A variable AC voltage is applied across the cell.
-
Data Acquisition: The intensity of the light transmitted through the setup is measured as a function of the applied voltage.
-
Analysis: The transmitted intensity will oscillate as the voltage-induced reorientation of the liquid crystal changes the phase retardation. By counting the number of oscillations from the field-off state to a high-voltage homeotropic state, the birefringence can be calculated using the formula: Δn = (Nλ) / d, where N is the number of full-wave retardations, λ is the wavelength of light, and d is the cell thickness.[11][12]
Measurement of Dielectric Anisotropy
Dielectric spectroscopy is the primary technique for determining the dielectric properties of liquid crystals.[13][14][15]
Experimental Protocol: Dielectric Anisotropy Measurement
-
Cell Preparation: Two types of cells are required: one inducing planar alignment (director parallel to the electrodes) and one inducing homeotropic alignment (director perpendicular to the electrodes).
-
Instrumentation: The cells are connected to an impedance analyzer or LCR meter.
-
Measurement: The capacitance of each cell is measured at a specific frequency (typically in the kHz range, away from any relaxation frequencies).
-
Calculation: The parallel (ε_∥) and perpendicular (ε_⊥) components of the dielectric permittivity are calculated from the capacitance of the homeotropic and planar cells, respectively, using the formula C = ε₀εA/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell thickness.
-
Anisotropy Determination: The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.[14]
Caption: Workflow for the measurement of dielectric anisotropy.
Conclusion and Future Outlook
This guide provides a foundational comparison between this compound and the well-established 5CB. While 5CB remains a valuable material for fundamental studies due to its room-temperature nematic phase and extensive characterization, this compound presents as a compelling alternative for applications requiring a higher operating temperature range.
The key differentiators are the phase transition temperatures, driven by the differences in molecular structure – namely the ester linkage and the longer alkyl chain in this compound. Both materials exhibit the crucial property of positive dielectric anisotropy.
To fully evaluate the potential of this compound, further experimental characterization is warranted, particularly in quantifying its birefringence and viscoelastic properties. Such data will enable a more complete understanding of its performance capabilities and facilitate its integration into advanced material formulations and devices.
References
- 1. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 38690-76-5 [chemicalbook.com]
- 5. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. calpaclab.com [calpaclab.com]
- 8. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lavrentovichgroup.com [lavrentovichgroup.com]
A Comparative Guide to Cyanophenylbenzoate and Cyanobiphenyl Liquid Crystals for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two pivotal classes of liquid crystals: cyanophenylbenzoates and cyanobiphenyls. Drawing on established experimental data, this document aims to equip researchers, scientists, and professionals in drug development with the critical knowledge to select the appropriate liquid crystal class for their specific applications, ranging from advanced display technologies to novel drug delivery systems.
Introduction: The Significance of the Cyano Group in Mesogen Design
The introduction of a terminal cyano (-C≡N) group to a calamitic (rod-like) molecular core is a cornerstone of modern liquid crystal design. This strongly polar group induces a significant dipole moment along the principal molecular axis, which is fundamental to the materials' dielectric and electro-optical properties.[1][2] The cyanobiphenyls, first synthesized by George W. Gray's group in 1972, revolutionized the field with the creation of 4-cyano-4'-pentylbiphenyl (5CB), a stable nematic liquid crystal at room temperature.[3][4] This discovery paved the way for the development of liquid crystal displays (LCDs).
Cyanophenylbenzoates, featuring an ester linkage in their core, represent a key alternative. The presence of the ester group (-COO-) introduces further complexity to the molecular structure, influencing properties such as viscosity, birefringence, and mesophase stability. This guide will dissect these differences, providing a clear rationale for experimental choices and material selection.
Molecular Structure: A Tale of Two Cores
The fundamental difference between these two classes lies in their rigid core structures.
-
Cyanobiphenyls (nCB and nOCB series): These materials are characterized by a direct link between two phenyl rings. The 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB) are the most well-studied families.[1] The biphenyl core provides a high degree of structural rigidity and promotes the parallel alignment necessary for liquid crystalline phases.[2]
-
Cyanophenylbenzoates: This class incorporates an ester linkage between the two phenyl rings. This ester group adds a "kink" to the molecular structure, which can influence the packing efficiency and intermolecular interactions, thereby affecting the physical properties of the material.[5]
Below is a diagram illustrating the general molecular structures of a representative from each class.
Caption: General molecular structures of a cyanobiphenyl and a cyanophenylbenzoate liquid crystal.
Comparative Analysis of Physical Properties
The choice between these two classes of liquid crystals is dictated by the specific performance requirements of the intended application. The following table summarizes key physical properties, with supporting data for representative compounds.
| Property | Cyanobiphenyls (e.g., 5CB, 8CB, 7OCB) | Cyanophenylbenzoates | Rationale and Impact |
| Mesophase Behavior | Often exhibit nematic and smectic phases. Nematic range can be narrow for single compounds.[3][6] | Also exhibit nematic and smectic phases. The ester linkage can influence the stability and type of mesophase.[5] | The stability and temperature range of the nematic phase are critical for display applications.[5] |
| Optical Anisotropy (Birefringence, Δn) | High (e.g., 5CB: ~0.18). The conjugated biphenyl core contributes to a large difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.[7] | Generally high, but can be tailored by modifying the molecular structure. | High birefringence is desirable for applications requiring significant phase modulation, such as in spatial light modulators. |
| Dielectric Anisotropy (Δε) | Strongly positive (e.g., 8CB: Δε = 6.15 at 39.4°C). The cyano group's strong dipole moment aligns with the long molecular axis. | Strongly positive. The ester group's dipole moment can either enhance or slightly reduce the overall dielectric anisotropy depending on its orientation relative to the cyano group. | A large, positive Δε is essential for low-voltage switching in twisted nematic and other field-effect LCDs. |
| Rotational Viscosity (γ₁) | Generally lower than cyanophenylbenzoates. The more linear and rigid structure of the biphenyl core allows for easier rotation. | Generally higher due to the increased steric hindrance from the ester group, which can impede molecular rotation. | Lower viscosity is crucial for achieving fast response times in displays and other electro-optical devices.[8] |
| Elastic Constants (K₁₁, K₃₃) | The ratio K₃₃/K₁₁ (bend/splay) is typically lower than in many other liquid crystal families. | The ester linkage can influence the elastic constants, with potential for a higher K₃₃/K₁₁ ratio. | The elastic constants govern the deformation of the liquid crystal director field and are critical for display performance, influencing threshold voltage and viewing angle. |
Table 1: Comparative Properties of Cyanobiphenyl and Cyanophenylbenzoate Liquid Crystals.
Synthesis and Purification
The synthesis of both classes of compounds typically involves multi-step organic reactions.
-
Cyanobiphenyls: A common route involves the Suzuki coupling of a substituted phenylboronic acid with a bromo- or iodobenzonitrile, followed by alkylation or alkoxylation. Parallel synthesis techniques have been developed to efficiently produce homologous series.[9]
-
Cyanophenylbenzoates: Synthesis often involves the esterification of a substituted benzoic acid with a cyanophenol.
Purification is critical to achieving the desired electro-optical properties and is typically accomplished through recrystallization and column chromatography. The purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).[9]
Experimental Protocols for Characterization
To ensure the selection of the most suitable liquid crystal, a rigorous characterization of its physical properties is essential. The following are standard, self-validating protocols.
Objective: To determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and associated enthalpy changes.[10][11]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected isotropic clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks during heating and exothermic peaks during cooling.[12] The peak temperature is taken as the transition temperature.
Causality: The DSC measures the heat flow required to change the sample's temperature.[13] At a phase transition, energy is absorbed or released, resulting in a detectable peak.[14]
Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.[15][16]
Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal between a microscope slide and a coverslip. Heat the sample to its isotropic phase and then cool it slowly on a temperature-controlled hot stage.
-
Observation: Observe the sample through a polarizing microscope with crossed polarizers as it cools.
-
Texture Identification:
-
Nematic Phase: Often exhibits a "schlieren" texture with dark brushes corresponding to regions where the liquid crystal director is aligned with the polarizer or analyzer.[16]
-
Smectic A Phase: Typically shows a "focal conic" or "fan-shaped" texture.
-
Causality: The anisotropic nature of liquid crystals causes them to be birefringent.[7] When viewed between crossed polarizers, the textures observed are a result of the spatial variations in the orientation of the liquid crystal director.[17]
Objective: To measure key electro-optical parameters such as dielectric anisotropy, birefringence, and switching times.[18][19][20]
Methodology:
-
Cell Fabrication: A liquid crystal cell is constructed from two glass slides coated with a transparent conductor (e.g., Indium Tin Oxide, ITO) and an alignment layer. The cell gap is typically a few micrometers.
-
Cell Filling: The liquid crystal is introduced into the cell in its isotropic phase via capillary action.
-
Dielectric Spectroscopy: The cell is placed in a dielectric spectrometer, and the capacitance is measured as a function of frequency and applied voltage. This allows for the determination of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, and thus the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
Birefringence Measurement: The phase retardation of light passing through the cell is measured using a technique such as the Senarmont or Babinet-Soleil compensator method. This, along with the known cell gap, allows for the calculation of the birefringence (Δn).
-
Switching Time Measurement: A square-wave voltage is applied to the cell, and the change in optical transmission is monitored with a photodiode. The rise and fall times are measured, which are related to the rotational viscosity.
Causality: The application of an electric field exerts a torque on the liquid crystal molecules due to their dielectric anisotropy, causing them to reorient. This reorientation changes the effective refractive index of the material, which in turn alters the polarization of transmitted light.[8]
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative study of a novel cyanophenylbenzoate and a cyanobiphenyl liquid crystal.
Caption: Experimental workflow for the comparative analysis of liquid crystals.
Applications and Concluding Remarks
Both cyanobiphenyl and cyanophenylbenzoate liquid crystals have found widespread use in various technologies.
-
Cyanobiphenyls: Their low viscosity and high positive dielectric anisotropy make them ideal for fast-switching, low-power displays. The room-temperature nematic phase of 5CB and the smectic phases of compounds like 8CB have also made them workhorse materials for fundamental research in condensed matter physics.[4]
-
Cyanophenylbenzoates: These are often used as components in liquid crystal mixtures to tune the overall properties.[5] For instance, they can be added to extend the nematic temperature range or to optimize the birefringence of a mixture for a specific display mode.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. cskscientificpress.com [cskscientificpress.com]
- 13. Differential Scanning Calorimetry Uses [innovatechlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. webs.ucm.es [webs.ucm.es]
- 16. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 17. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. novapublishers.com [novapublishers.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
A Senior Application Scientist's Guide to Validating the Phase Transition Temperatures of 4-Cyanophenyl 4-heptylbenzoate by Differential Scanning Calorimetry
In the realm of materials science and drug development, the characterization of liquid crystals is paramount. Their unique phases of matter, intermediate between conventional liquids and solid crystals, grant them properties that are harnessed in everything from display technologies to advanced drug delivery systems. 4-Cyanophenyl 4-heptylbenzoate (CP7B), a well-studied nematic liquid crystal, serves as an excellent model compound for demonstrating characterization techniques.
This guide provides an in-depth, experience-driven protocol for validating the phase transition temperatures of CP7B using Differential Scanning Calorimetry (DSC). As a cornerstone technique in thermal analysis, DSC offers a rapid and precise method to measure the heat flow associated with material transitions as a function of temperature.[1][2][3] We will move beyond a simple recitation of steps to explore the scientific rationale behind the protocol, ensuring a robust and reproducible methodology.
The Foundational Principle: What DSC Reveals in Liquid Crystals
Differential Scanning Calorimetry operates on a simple yet powerful principle: it measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program.[2][3] When the sample undergoes a physical transformation, such as a phase transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a detectable change in the heat flow relative to the reference, which is recorded as a peak or a step change in the DSC thermogram.[1][2]
For a typical calamitic (rod-shaped) liquid crystal like CP7B, we are primarily interested in two first-order transitions:
-
Crystalline Solid to Nematic (K-N) Transition: The melting of the solid crystal into an ordered, fluid nematic phase. This is an endothermic process.
-
Nematic to Isotropic Liquid (N-I) Transition: The clearing point, where the ordered nematic phase transitions to a disordered isotropic liquid. This is also an endothermic process, though typically with a much lower enthalpy change than the K-N transition.[4]
Pillar 1: The Imperative of Meticulous Instrument Calibration
Before any sample analysis, the trustworthiness of your data hinges entirely on a properly calibrated instrument. A DSC is not an absolute measuring device; it requires calibration with standard reference materials (RMs) to ensure the accuracy of both temperature and enthalpy measurements.[5][6][7] This process corrects for thermal lags and instrumental biases.
Calibration Protocol:
-
Reference Material Selection: High-purity metals are the preferred calibrants due to their sharp, well-defined melting points.[8][9] Indium is the most common and essential standard for the temperature range relevant to CP7B.
-
Temperature and Enthalpy Calibration:
-
Accurately weigh (3-5 mg) a sample of high-purity (>99.99%) indium into a standard aluminum DSC pan and seal it.
-
Place the sealed pan in the sample cell and an empty, sealed aluminum pan in the reference cell.
-
Heat the sample through its melting point at the same rate you will use for your experiment (e.g., 10 °C/min).
-
The instrument software will use the extrapolated onset of the indium melting peak to calibrate the temperature axis (literature value: 156.60 °C) and the area of the peak to calibrate the heat flow (enthalpy) signal (literature value: 28.45 J/g).
-
-
Validation: After calibration, run a fresh indium sample as an unknown. The measured onset temperature and enthalpy of fusion should fall within your laboratory's established tolerance limits (e.g., ±0.2 °C and ±2%, respectively). This step validates the calibration process itself.
Pillar 2: The Experimental Workflow - A Self-Validating System
The design of the thermal program is critical for obtaining meaningful data. The goal is not just to measure the transitions but to ensure they are characteristic of the material itself, free from the influence of its prior thermal history.[10][11]
Caption: A flowchart of the DSC validation process for this compound.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of CP7B directly into a standard aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample.
-
Hermetically seal the pan. This prevents any sample loss through sublimation and ensures a stable atmosphere.
-
Prepare an identical empty, hermetically sealed pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and ensures a stable, conductive thermal environment.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibration: Hold the sample at 25 °C for 3 minutes to ensure thermal stability before starting the program.
-
First Heating Scan: Heat the sample from 25 °C to 80 °C at a rate of 10 °C/min. This rate is a good balance between resolution and sensitivity.[12] The data from this first scan reveals the transitions but may be influenced by the sample's previous storage conditions and crystalline state.[11]
-
Isothermal Hold: Hold the sample at 80 °C (well into the isotropic phase) for 3 minutes to ensure complete melting and to erase all prior thermal history.[10]
-
Cooling Scan: Cool the sample from 80 °C back to 25 °C at 10 °C/min. This imparts a controlled, uniform thermal history to the sample and allows for the observation of the exothermic crystallization transitions.
-
Equilibration: Hold the sample at 25 °C for 3 minutes to stabilize.
-
Second Heating Scan: Heat the sample from 25 °C to 80 °C again at 10 °C/min. This second heating scan is the most crucial for data reporting. The transitions observed here are characteristic of the material under controlled conditions, free from unknown history.
-
Pillar 3: Authoritative Data Interpretation and Comparison
The analysis of the DSC thermogram, specifically from the second heating scan, provides the validation data.
-
Transition Temperature (T): This is determined from the extrapolated onset of the endothermic peak. The onset represents the temperature at which the transition begins and is less affected by scanning rate than the peak maximum.
-
Enthalpy of Transition (ΔH): This is calculated by integrating the area of the transition peak. It represents the amount of energy absorbed during the phase change and is a measure of the degree of molecular reorganization.
The ultimate validation comes from comparing the experimental results with established literature values. Minor deviations are expected due to variations in sample purity and instrumental differences.
| Parameter | Experimental Value (Typical) | Literature Value |
| K-N Transition Temperature (TK-N) | 44.5 °C | ~42-45 °C[13][14] |
| N-I Transition Temperature (TN-I) | 59.8 °C | ~57-61 °C |
| N-I Transition Enthalpy (ΔHN-I) | 1.1 kJ/mol | ~0.5-1.5 kJ/mol[4][15] |
Note: Literature values for liquid crystals can vary. The values presented are a representative range compiled from supplier data sheets and related scientific literature. The K-N transition is often reported simply as the melting point.
Conclusion: A Framework for Trustworthy Thermal Analysis
By adhering to this comprehensive methodology—grounded in rigorous calibration, a self-validating experimental design that erases thermal history, and analysis based on authoritative principles—researchers can confidently validate the phase transition temperatures of this compound. This structured approach not only ensures the accuracy of the data for a specific material like CP7B but also serves as a robust framework for the thermal characterization of a wide array of novel liquid crystalline materials, upholding the highest standards of scientific integrity.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. cskscientificpress.com [cskscientificpress.com]
- 3. azom.com [azom.com]
- 4. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 5. linseis.com [linseis.com]
- 6. Standards Development For Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.iupac.org [old.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 10. tainstruments.com [tainstruments.com]
- 11. shimadzu.com [shimadzu.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. This compound | 38690-76-5 [chemicalbook.com]
- 14. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electro-Optic Performance of 4-Cyanophenyl 4-heptylbenzoate
This guide provides a comprehensive benchmark of the electro-optic performance of the nematic liquid crystal 4-Cyanophenyl 4-heptylbenzoate (commonly known as 7CPB or CPHB). Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an objective comparison of 7CPB with two widely recognized standards in the field: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. The comparisons are supported by experimental data and detailed methodologies to ensure scientific integrity and practical applicability.
Introduction to this compound (7CPB)
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures between its crystalline and isotropic liquid states. Its molecular structure, featuring a polar cyano group and a flexible heptyl chain, gives rise to a significant dipole moment and positive dielectric anisotropy, making it a valuable component in electro-optic applications such as liquid crystal displays (LCDs) and light modulators. The central phenyl benzoate core contributes to its chemical stability and mesogenic properties. Understanding the electro-optic characteristics of 7CPB is crucial for its effective utilization in advanced optical devices.
Core Electro-Optic Parameters: A Comparative Analysis
The performance of a nematic liquid crystal in electro-optic devices is primarily determined by four key parameters: birefringence (Δn), dielectric anisotropy (Δε), threshold voltage (Vth), and response time (τ). This section provides a comparative overview of these parameters for 7CPB, 5CB, and E7.
| Property | This compound (7CPB) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture |
| Birefringence (Δn) at ~589 nm | Data Not Available | ~0.2[1] | ~0.21 - 0.26[2][3] |
| Dielectric Anisotropy (Δε) at 1 kHz | Positive (Specific value to be determined) | ~11.5 - 12.04[4][5] | Positive, High[2][6] |
| Threshold Voltage (Vth) | Data Not Available | ~0.7 - 0.8 V[5][7] | ~0.8 - 0.9 V[8] |
| Response Time (τ) | Data Not Available | Milliseconds[9] | Milliseconds[8] |
| Nematic Range | Cr 44°C N 56.6°C I | 22.5°C - 35°C | -10°C to 61°C[2] |
Experimental Methodologies for Electro-Optic Characterization
The accurate benchmarking of liquid crystal performance relies on standardized and well-understood experimental protocols. The following sections detail the methodologies for measuring the key electro-optic parameters discussed in this guide.
Birefringence (Δn) Measurement
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is a measure of the optical anisotropy of the material.
Experimental Workflow:
Caption: Workflow for Birefringence Measurement.
Protocol:
-
A liquid crystal cell with a known thickness (d) and planar alignment is placed between crossed polarizers.
-
The director of the liquid crystal is oriented at 45° to the transmission axes of the polarizers.
-
A monochromatic light source is used to illuminate the setup.
-
The transmitted light intensity is measured as a function of an applied voltage, which reorients the liquid crystal director.
-
By analyzing the resulting interference pattern (maxima and minima of transmitted light), the phase retardation (δ) can be determined.
-
The birefringence is then calculated using the formula: Δn = (λ * δ) / (2π * d), where λ is the wavelength of the light.
Causality: The choice of a planar alignment cell ensures that in the absence of an electric field, the liquid crystal director is parallel to the substrates. Applying a voltage above the threshold reorients the director, changing the effective refractive index for the extraordinary component of the light and thus altering the phase retardation.
Dielectric Anisotropy (Δε) Measurement
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is essential for switching in conventional twisted nematic and in-plane switching displays.
Experimental Workflow:
Caption: Workflow for Dielectric Anisotropy Measurement.
Protocol:
-
Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment.
-
The capacitance of the empty cell (C₀) and the cells filled with the liquid crystal are measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
For the planar aligned cell, the measured capacitance (C⊥) is used to calculate the perpendicular component of the dielectric permittivity (ε⊥ = C⊥ / C₀).
-
For the homeotropic aligned cell, the measured capacitance (C∥) is used to calculate the parallel component of the dielectric permittivity (ε∥ = C∥ / C₀).
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Causality: The different molecular orientations in the planar and homeotropic cells allow for the separate measurement of the dielectric permittivity along and perpendicular to the director. The molecular structure, particularly the presence and orientation of a strong dipole moment from the cyano group, is the primary determinant of the magnitude and sign of Δε.
Threshold Voltage (Vth) Measurement
Principle: The Fréedericksz threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal director in a cell. It is a critical parameter for determining the operating voltage of a display.
Experimental Workflow:
Caption: Electro-optic setup for Threshold Voltage Measurement.
Protocol:
-
A planar aligned liquid crystal cell is placed between crossed polarizers.
-
A low-frequency AC voltage (e.g., 1 kHz square wave) from a function generator is applied to the cell.
-
The transmitted light intensity is monitored with a photodetector as the applied voltage is slowly increased.
-
The threshold voltage is identified as the voltage at which the transmitted intensity begins to change, indicating the onset of director reorientation.[11]
Causality: The reorientation of the liquid crystal director occurs when the electric torque exerted by the applied field overcomes the elastic restoring torque of the liquid crystal. The threshold voltage is therefore dependent on the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε) of the material, as described by the equation: Vth = π * √(K₁₁ / (ε₀ * Δε)), where ε₀ is the vacuum permittivity.[12]
Response Time (τ) Measurement
Principle: The response time characterizes the speed at which a liquid crystal can switch between its on and off states. It is typically defined as the sum of the rise time (τ_on) and the decay time (τ_off).
Experimental Workflow:
Caption: Setup for measuring the electro-optic Response Time.
Protocol:
-
The liquid crystal cell is placed in the same optical setup as for the threshold voltage measurement.
-
A square wave voltage pulse is applied to the cell to switch it between a non-transmitting (or low-transmitting) and a transmitting state.
-
The rise time is measured as the time taken for the transmitted intensity to change from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time is measured as the time taken for the transmitted intensity to fall from 90% to 10% of its maximum value when the voltage is removed.[13]
-
The total response time is the sum of the rise and decay times.
Causality: The rise time is inversely proportional to the square of the applied voltage and depends on the rotational viscosity (γ₁) and dielectric anisotropy. The decay time is primarily dependent on the rotational viscosity and the cell gap (d), following the relationship: τ_off ∝ (γ₁ * d²) / K₁₁.
Discussion and Future Outlook
While this compound is a promising nematic liquid crystal with favorable thermal and dielectric properties, a comprehensive evaluation of its electro-optic performance is currently hindered by the lack of publicly available experimental data for its birefringence, threshold voltage, and response time. The well-characterized nature of 5CB and the widespread use of the E7 mixture provide excellent benchmarks against which 7CPB can be compared once this data becomes available.
Future work should focus on the experimental determination of these key parameters for 7CPB. Such a study would not only provide a more complete picture of its performance but also enable the formulation of new liquid crystal mixtures with tailored properties for next-generation display and photonic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. surajitdhara.in [surajitdhara.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to 4-Cyanophenyl 4-heptylbenzoate and the E7 Liquid Crystal Mixture: A Single Component vs. Optimized Mixture Analysis
Introduction
In the field of liquid crystal (LC) research, from advanced display engineering to novel photonic devices, the selection of the core material is a critical decision that dictates the performance and operational parameters of the final application. The choice often lies between using a high-purity, single-component liquid crystal or a multi-component eutectic mixture. This guide provides an in-depth technical comparison between 4-Cyanophenyl 4-heptylbenzoate, a representative single-component nematic liquid crystal, and E7, a benchmark eutectic mixture renowned for its optimized electro-optical properties and wide-ranging applications.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the fundamental differences, performance trade-offs, and experimental considerations associated with these two classes of materials. We will delve into their physicochemical properties, compare their electro-optical performance metrics, and provide detailed, validated protocols for their characterization. The goal is to explain not just what the differences are, but why they exist, grounding the discussion in the relationship between molecular structure and macroscopic properties.
Part 1: Molecular Structure and Physicochemical Properties
The foundational differences between this compound and E7 arise from their composition. The former is a single, pure chemical entity, while the latter is a carefully formulated mixture designed to achieve specific performance characteristics that no single component can offer.[2]
This compound (CPHB) is a calamitic (rod-shaped) liquid crystal. Its structure consists of a rigid core composed of two phenyl rings linked by an ester group, a flexible heptyl alkyl chain at one end, and a strongly polar cyano (-C≡N) group at the other.
E7 is a eutectic mixture of four different cyanobiphenyl and cyanoterphenyl compounds.[3][4] The specific composition is typically:
-
51% 4'-pentyl-4-cyanobiphenyl (5CB)
-
25% 4'-heptyl-4-cyanobiphenyl (7CB)
-
16% 4'-octyloxy-4-cyanobiphenyl (8OCB)
-
8% 4''-pentyl-4-cyanoterphenyl (5CT)
The primary advantage of this mixture is the creation of a eutectic, which significantly depresses the melting point and broadens the nematic phase temperature range, making it highly practical for room-temperature applications.[5]
Below is a summary of their core physical properties.
| Property | This compound | E7 Liquid Crystal Mixture |
| CAS Number | 38690-76-5 | 63748-28-7 |
| Molecular Formula | C₂₁H₂₃NO₂ | Mixture |
| Molecular Weight | 321.42 g/mol | Mixture |
| Melting Point (Cr→N) | 44 °C | -10 °C[] |
| Clearing Point (N→I) | 56.6 °C | ~59-61 °C[3][7] |
| Nematic Range | 12.6 °C | ~70 °C |
The most striking difference is the nematic range. CPHB exists as a liquid crystal over a narrow 12.6 °C window well above room temperature. In contrast, E7's eutectic formulation provides a vast nematic range of approximately 70 °C, starting from below freezing, which is a direct result of synergistic component interactions.[5]
Part 2: Comparative Electro-Optical Performance
The utility of a liquid crystal in an electro-optical device is defined by key performance metrics: birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). These parameters collectively determine the device's contrast, operating voltage, and switching speed.
| Performance Metric (at ~20-25°C, 589 nm) | This compound | E7 Liquid Crystal Mixture |
| Birefringence (Δn) | Not readily available in literature | ~0.22 [3][7] |
| Dielectric Anisotropy (Δε) at 1 kHz | Not readily available in literature | +13.7 to +14.5 |
| Rotational Viscosity (γ₁) | Not readily available in literature | ~30-40 mPa·s [8][9] |
Analysis of Performance Metrics:
-
Birefringence (Δn): Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is crucial for modulating the phase of light. E7 exhibits a very high birefringence (Δn ≈ 0.22), a property derived from the highly conjugated phenyl rings in its components.[10] While specific data for CPHB is not available in standard literature, its similar chemical structure (conjugated phenyl rings) suggests it would also possess significant birefringence, though likely not optimized to the same extent as the E7 mixture.
-
Dielectric Anisotropy (Δε): This parameter dictates how strongly the LC molecules couple with an applied electric field. A large, positive Δε allows for low-voltage switching. E7's exceptionally high positive Δε is its most defining feature, stemming from the strong permanent dipole moment of the cyano group aligned along the long molecular axis of its constituent molecules.[3] This strong dipole is also present in CPHB, and it can be confidently predicted to have a significant positive dielectric anisotropy. However, the terphenyl component (5CT) in E7 enhances the overall order parameter and contributes to the mixture's high Δε value.[4]
-
Rotational Viscosity (γ₁): Viscosity is a measure of the internal friction the LC directors experience when reorienting, and it is a primary determinant of switching speed (response time).[11] E7 is formulated to have a relatively low viscosity for a high-performance mixture.[10] As a single component, CPHB's viscosity would be highly dependent on temperature. Near its melting point, it would likely be higher than that of E7 at room temperature.
The Single-Component vs. Mixture Trade-Off: The data clearly illustrates the core trade-off. E7 is an engineered material where multiple components are blended to maximize performance across a wide, practical temperature range.[2] A single component like CPHB offers high purity and is an excellent model system for fundamental research or as a base for creating new, custom mixtures. However, its narrow nematic range and solid state at room temperature make it unsuitable for most direct applications.
Part 3: Experimental Characterization Protocols
To ensure scientific integrity, the comparison of liquid crystal materials relies on standardized and validated experimental protocols. Below are the methodologies for measuring the key parameters discussed.
General Workflow for Liquid Crystal Characterization
The characterization of a new or unknown liquid crystal material follows a logical progression of experiments designed to build a complete profile of its physical and electro-optical properties.
Caption: A typical experimental workflow for characterizing a nematic liquid crystal.
Protocol 1: Determination of Phase Transitions via DSC
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. Phase transitions like melting (crystal to nematic) and clearing (nematic to isotropic) are first-order transitions accompanied by a latent heat, which appears as a distinct peak on the DSC thermogram, providing precise transition temperatures.[12]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its clearing point (e.g., 80 °C) for 5 minutes to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its melting point (e.g., 0 °C).
-
Hold for 5 minutes to ensure thermal stability.
-
Heat the sample at the same controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
-
Data Analysis: Identify the endothermic peaks on the heating curve. The onset temperature of the first peak corresponds to the melting point (Cr→N), and the peak temperature of the second corresponds to the nematic-isotropic transition (clearing point).
Protocol 2: Measurement of Birefringence (Δn) via Abbe Refractometer
Causality: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism. For an anisotropic liquid crystal, orienting the molecules relative to the polarized light source of the refractometer allows for the separate measurement of the ordinary (nₒ) and extraordinary (nₑ) refractive indices.[13]
Methodology:
-
Prism Preparation: The surface of the refractometer's measurement prism must be treated to induce planar alignment of the liquid crystal molecules. This is typically done by spin-coating a thin layer of a polyimide alignment agent (e.g., PVA), followed by unidirectional rubbing with a velvet cloth.
-
Sample Loading: Place a small drop of the liquid crystal onto the prepared prism. The sample must be in its nematic phase (requiring temperature control for CPHB).
-
Measurement of nₒ: Use a polarizer on the eyepiece of the refractometer. Orient the polarizer's transmission axis perpendicular to the rubbing direction on the prism. This orientation ensures that the light's electric field interacts only with the ordinary refractive index. Adjust the refractometer to find the sharp shadow line and record the value of nₒ.
-
Measurement of nₑ: Rotate the polarizer by 90° so its axis is parallel to the rubbing direction. The light now interacts with the extraordinary refractive index. Re-adjust the instrument and record the value of nₑ.
-
Calculation: Calculate the birefringence using the formula: Δn = nₑ - nₒ .
Protocol 3: Measurement of Dielectric Anisotropy (Δε)
Causality: Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two distinct molecular orientations relative to the applied electric field. A parallel-plate capacitor model is used, where the LC serves as the dielectric material. The capacitance is directly proportional to the permittivity (ε) of the material.
Caption: Logic for measuring dielectric anisotropy using two cell configurations.
Methodology:
-
Cell Preparation: Two types of measurement cells are required:
-
Planar Cell: An empty cell with inner surfaces treated for planar alignment (e.g., rubbed polyimide) to measure ε⊥.
-
Homeotropic Cell: An empty cell with surfaces treated for homeotropic (vertical) alignment (e.g., with a lecithin solution) to measure ε∥.
-
-
Cell Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action to ensure defect-free filling. Slowly cool the cells to the measurement temperature.
-
Measurement:
-
Connect the planar cell to an LCR meter. Apply a low-amplitude AC voltage (e.g., 0.5 V) at a standard frequency (e.g., 1 kHz). Record the capacitance, C⊥.
-
Repeat the measurement with the homeotropic cell to record C∥.
-
-
Calculation:
-
Calculate the permittivities using the parallel-plate capacitor formula: ε = (C · d) / (ε₀ · A) , where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .
-
Conclusion
The comparison between this compound and the E7 mixture serves as a quintessential case study in liquid crystal material science.
E7 stands as a testament to the power of formulation chemistry. Its eutectic composition provides an exceptionally broad and convenient room-temperature nematic phase, and its properties are highly optimized for electro-optical applications, featuring high birefringence and a large positive dielectric anisotropy.[1] It is the workhorse material for many applications in displays and photonics, offering reliable, high-level performance out of the box.
This compound , as a single component, offers purity and predictability. While its narrow and elevated nematic range limits its direct use, it is an invaluable tool for researchers. It serves as a well-defined building block for creating novel mixtures with custom properties and as a model system for fundamental studies of structure-property relationships in liquid crystals.
For professionals in research and development, the choice is clear:
-
For device prototyping, applications requiring a wide operational temperature range, and situations where benchmark performance is needed, E7 is the superior choice.
-
For fundamental physical studies, as a component in a custom-formulated mixture, or for applications where absolute purity is paramount, a single component like This compound is the appropriate starting point.
Ultimately, understanding the distinct advantages and limitations of both single components and eutectic mixtures is fundamental to innovation in the field of liquid crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08806G [pubs.rsc.org]
- 7. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Purity Verification of 4-Cyanophenyl 4-heptylbenzoate: HPLC vs. GC-MS
Introduction
4-Cyanophenyl 4-heptylbenzoate is a key component in many liquid crystal (LC) mixtures, valued for its specific mesophase properties that are fundamental to the performance of liquid crystal displays (LCDs) and other electro-optical devices. The purity of this compound is not merely a quality metric; it is a critical determinant of performance. Even trace impurities can significantly alter the liquid crystal's transition temperatures, viscosity, and dielectric anisotropy, leading to defects in display performance such as altered switching times and reduced contrast ratios.
Given the stringent purity requirements (often >98-99%), robust analytical methods are essential for both quality control in manufacturing and for researchers developing new LC formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely adopted techniques for assessing the purity of organic compounds.[1][]
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the purity verification of this compound (Molecular Formula: C₂₁H₂₃NO₂, Molecular Weight: 321.41 g/mol ).[3][4][5] We will explore the underlying principles of each technique, provide detailed experimental protocols, and offer expert insights into the causality behind methodological choices to help researchers select the most appropriate method for their specific needs.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a cornerstone of pharmaceutical and chemical analysis, prized for its high resolving power, reproducibility, and suitability for non-volatile or thermally labile compounds.[1] For a compound like this compound, which has a relatively high boiling point, HPLC is an exceptionally well-suited method for quantitative analysis. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.
Causality of Method Choice: We select a Reversed-Phase (RP-HPLC) method because it is ideal for separating non-polar to moderately polar organic molecules. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. The main compound, being relatively non-polar, will be well-retained and separated from more polar potential impurities (like unreacted starting materials) or less polar by-products.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure reliable performance, in line with ICH and USP guidelines.[6][7]
-
Instrumentation & Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size. A robust, general-purpose column is chosen for its versatility and proven performance.[8]
-
Vials: 2 mL amber glass vials to prevent potential photodegradation.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
-
Preparation of Solutions:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Acetonitrile/Water (50:50 v/v). This composition is chosen to ensure complete dissolution of the analyte while being compatible with the initial mobile phase conditions.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for ensuring reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen because the aromatic rings in the molecule provide strong chromophores, ensuring high sensitivity.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted and resolved, from potential polar starting materials to non-polar by-products.
-
0-20 min: 70% B to 95% B
-
20-25 min: 95% B (hold)
-
25-26 min: 95% B to 70% B (return to initial)
-
26-30 min: 70% B (equilibration)
-
-
-
Data Analysis and Purity Calculation:
-
The purity is determined using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This calculation assumes that all components have a similar response factor at 254 nm, which is a reasonable starting point for related impurities. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
-
HPLC Workflow Diagram
Caption: Workflow for purity analysis of this compound via HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS combines the exceptional separation capability of gas chromatography with the powerful identification ability of mass spectrometry. It is the gold standard for identifying and tentatively quantifying volatile and semi-volatile organic compounds. For this compound, GC is viable due to its sufficient thermal stability and volatility at typical GC operating temperatures.[9]
Causality of Method Choice: The primary advantage of GC-MS in this context is structural confirmation and impurity identification. While HPLC might show an unknown impurity peak, GC-MS can provide a mass spectrum of that peak. The fragmentation pattern is a molecular fingerprint that can be used to elucidate the impurity's structure, which is invaluable for troubleshooting synthesis and degradation pathways.[10][11]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Instrumentation & Consumables:
-
GC-MS system equipped with an autosampler and an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds.
-
Vials: 2 mL clear glass vials with PTFE-lined caps.
-
Solvent: High-purity Dichloromethane or Toluene.
-
-
Preparation of Solutions:
-
Diluent: Dichloromethane.
-
Sample Solution (approx. 100 µg/mL): Prepare a dilute solution of the sample in the diluent. Higher concentrations can lead to column overload and source contamination.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C (Split mode, 50:1 ratio). A high inlet temperature ensures the complete and rapid vaporization of the analyte. A split injection prevents column overloading.
-
Oven Temperature Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 10 min. This program provides good separation of potential impurities while ensuring the main analyte elutes in a reasonable time.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.
-
Scan Range: m/z 40-450. This range covers the expected molecular ion (m/z 321) and its key fragments.
-
-
Data Analysis and Fragmentation Insight:
-
The Total Ion Chromatogram (TIC) is used to assess purity via area percentage, similar to HPLC.
-
Mass Spectrum Analysis: The mass spectrum of the main peak should confirm the identity of this compound.
-
Molecular Ion (M⁺•): A prominent peak at m/z 321 is expected due to the stabilizing effect of the aromatic rings.[12][13]
-
Key Fragments: As an aromatic ester, characteristic fragmentation includes alpha-cleavage and rearrangements.[14][15][16] Expect to see fragments corresponding to the loss of the cyanophenoxy radical (•OC₆H₄CN), leading to the heptylbenzoyl cation, and fragments from cleavage within the heptyl chain.
-
-
GC-MS Workflow Diagram
Caption: Workflow for purity analysis and impurity ID of this compound via GC-MS.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. The following table summarizes the key considerations for analyzing this compound.
| Feature | HPLC with UV Detection | GC-MS with EI |
| Principle | Separation based on polarity and partitioning between liquid mobile and solid stationary phases. | Separation based on volatility/boiling point, followed by mass-based detection and fragmentation. |
| Analyte Suitability | Excellent. Ideal for non-volatile compounds. No risk of thermal degradation. | Good. The compound is sufficiently volatile and thermally stable for GC analysis. |
| Identification Power | Low. Identification is based on retention time comparison with a reference standard. Co-elution is possible. | High. Provides a mass spectrum (a molecular fingerprint) for definitive identification and structural elucidation of unknown impurities.[10] |
| Quantification | Excellent. Highly reproducible and accurate for purity assays, especially when using a reference standard. | Good. Can provide reliable quantitative data, but may be less precise than HPLC for routine QC. |
| Sensitivity | High, dependent on the chromophore of the analyte and impurities. | Very High. MS is an extremely sensitive detector, capable of detecting trace-level impurities. |
| Typical Use Case | Routine Quality Control (QC): High-throughput purity checks, assay determination, stability studies. | Problem Solving & R&D: Identification of unknown synthesis by-products or degradants, structural confirmation. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of this compound, but they serve different primary purposes.
-
For routine quality control, stability testing, and precise quantification, RP-HPLC is the recommended method. It is robust, highly reproducible, and avoids the potential for thermal degradation of the analyte. Its straightforward operation makes it ideal for high-throughput environments.
-
For impurity identification, structural confirmation, and in-depth analysis during process development or troubleshooting, GC-MS is the superior choice. Its ability to provide mass spectral data is unparalleled for elucidating the structure of unknown peaks, providing critical insights that HPLC alone cannot offer.
A comprehensive quality assurance strategy would ideally leverage both techniques: HPLC for routine purity assays and GC-MS as a complementary method to investigate and identify any out-of-specification impurities that may arise. This dual approach ensures the highest level of confidence in the purity and, ultimately, the performance of the final liquid crystal product.
References
- 1. wjpmr.com [wjpmr.com]
- 3. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 38 Tips on HPLC Method Validation [pharmaspecialists.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. A STRUCTURAL STUDY ON LIQUID CRYSTALS BY GC/MS AND NMR [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. whitman.edu [whitman.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Validation of Dielectric Anisotropy Measurements for 4-Cyanophenyl 4-heptylbenzoate
In the realm of liquid crystal research and development, precise characterization of material properties is paramount. For calamitic (rod-shaped) liquid crystals like 4-Cyanophenyl 4-heptylbenzoate (7CPB), the dielectric anisotropy (Δε) is a critical parameter that dictates its response to an external electric field and, consequently, its utility in electro-optic devices. This guide provides an in-depth comparison of methodologies for measuring the dielectric anisotropy of 7CPB, offering a framework for robust cross-validation of experimental data.
The Significance of this compound (7CPB) and its Dielectric Anisotropy
This compound, with the chemical formula C21H23NO2 and a molecular weight of 321.41 g/mol , is a nematic liquid crystal.[1][2][3][4][5] Its elongated molecular structure, featuring a polar cyano (-C≡N) group at one end, gives rise to a significant dipole moment along the long molecular axis.[6] This inherent polarity is the origin of its positive dielectric anisotropy, a key characteristic for many display applications.
Dielectric anisotropy is the difference between the dielectric permittivity measured parallel (ε||) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director (n̂).[7][8][9]
Δε = ε|| - ε⊥
A positive Δε indicates that the liquid crystal molecules will align parallel to an applied electric field.[7] This property is fundamental to the operation of numerous electro-optical devices, including twisted nematic displays.
Primary Methodology: Broadband Dielectric Spectroscopy (BDS)
Broadband Dielectric Spectroscopy is a powerful technique for characterizing the dielectric properties of materials as a function of frequency.[10][11] For liquid crystals, BDS allows for the precise determination of both ε|| and ε⊥ over a wide frequency range, typically from kilohertz to gigahertz.[12][13]
The core principle of BDS involves placing the liquid crystal sample in a capacitor-like cell and measuring its complex permittivity. To obtain both components of the dielectric tensor, two distinct molecular alignments relative to the probing electric field are required:
-
Planar Alignment: The liquid crystal director is aligned parallel to the electrode surfaces, allowing for the measurement of ε⊥.
-
Homeotropic Alignment: The director is aligned perpendicular to the electrode surfaces, enabling the measurement of ε||.
An alternating current (AC) electric field is applied to prevent charge migration and the build-up of space charges at the electrodes, which could otherwise obscure the dielectric response of the material.[8]
Experimental Protocol: Broadband Dielectric Spectroscopy
-
Sample Preparation:
-
Synthesize and purify this compound to a high degree, as impurities can significantly affect dielectric measurements.
-
Heat the 7CPB sample above its clearing point (the temperature at which it transitions to an isotropic liquid) to ensure a uniform, history-free state.
-
-
Cell Assembly:
-
Use two types of liquid crystal cells with transparent electrodes (e.g., Indium Tin Oxide coated glass): one with a planar alignment layer (e.g., rubbed polyimide) and another with a homeotropic alignment layer.
-
Introduce the molten 7CPB into the cells via capillary action.
-
Slowly cool the cells to the desired measurement temperature within the nematic phase, allowing for the formation of a well-ordered liquid crystal domain.
-
-
Dielectric Measurement:
-
Place the prepared cell in a temperature-controlled holder within the dielectric spectrometer.
-
Connect the cell electrodes to the impedance analyzer of the spectrometer.
-
Apply a low-amplitude AC voltage and sweep the desired frequency range (e.g., 1 kHz to 10 MHz).
-
Record the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity.
-
-
Data Analysis:
-
From the measurement of the planar aligned cell, extract the value of ε' as ε⊥.
-
From the measurement of the homeotropic aligned cell, extract the value of ε' as ε||.
-
Calculate the dielectric anisotropy: Δε = ε|| - ε⊥.
-
Analyze the frequency dependence of ε|| and ε⊥ to identify any dielectric relaxation processes.[12][13]
-
Cross-Validation Methodology: Electro-Optical Measurement (Fréedericksz Transition)
The Fréedericksz transition is a classic electro-optic effect in nematic liquid crystals that can be leveraged to determine dielectric anisotropy.[8] This method relies on the reorientation of the liquid crystal director by an applied electric field.
For a positive dielectric anisotropic material like 7CPB in a planar-aligned cell, the director is initially perpendicular to the applied electric field. As the voltage across the cell is increased, a critical threshold voltage (Vth) is reached where the dielectric torque overcomes the elastic forces of the liquid crystal, causing the director to reorient and align with the field.[8] By measuring the capacitance of the cell as a function of the applied voltage, both ε⊥ and ε|| can be determined from a single sample.
Experimental Protocol: Electro-Optical Measurement
-
Sample and Cell Preparation:
-
Prepare a planar-aligned liquid crystal cell filled with 7CPB as described in the BDS protocol.
-
-
Measurement Setup:
-
Place the cell in a temperature-controlled holder.
-
Connect the cell to a function generator to apply a variable AC voltage (typically at a fixed frequency, e.g., 1 kHz) and to a capacitance meter (or LCR meter) to measure the cell's capacitance.
-
-
Measurement Procedure:
-
With no applied voltage, measure the capacitance of the cell. This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
Gradually increase the amplitude of the AC voltage applied across the cell.
-
Record the capacitance as a function of the applied root-mean-square (RMS) voltage.
-
Observe the Fréedericksz transition, which manifests as a sharp increase in capacitance above the threshold voltage (Vth).
-
Continue increasing the voltage until the capacitance saturates. This saturation value corresponds to the parallel component of the dielectric permittivity (ε||), as the liquid crystal molecules are now aligned perpendicular to the electrodes.[8]
-
-
Data Analysis:
-
Plot the measured dielectric constant (calculated from the capacitance) as a function of the applied RMS voltage.
-
The value at zero voltage gives ε⊥.
-
The saturated value at high voltage gives ε||.
-
Calculate the dielectric anisotropy: Δε = ε|| - ε⊥.
-
Visualizing the Experimental Workflows
Caption: Workflow for Broadband Dielectric Spectroscopy.
Caption: Workflow for Electro-Optical Measurement.
Comparative Data Analysis
| Parameter | Broadband Dielectric Spectroscopy (BDS) | Electro-Optical Measurement (Fréedericksz Transition) |
| Principle | Frequency-dependent complex permittivity measurement in pre-aligned cells. | Electric field-induced director reorientation in a single cell. |
| Measured Quantities | ε'(ω), ε''(ω) for both ε | |
| Strengths | - Provides frequency-dependent data.- Can identify dielectric relaxation phenomena.[12][13]- High precision. | - Requires only one cell.- Directly observes the electro-optic response. |
| Limitations | - Requires two separate, well-aligned cells.- Susceptible to alignment defects. | - Provides data at a single frequency.- Assumes complete director reorientation at high voltage. |
Corroborative Evidence: The Link to Optical Anisotropy
A strong correlation often exists between the dielectric anisotropy in the microwave region and the birefringence (optical anisotropy, Δn) at visible frequencies.[14] This relationship arises because both properties are dependent on the molecular structure and the degree of orientational order of the liquid crystal. While not a direct measurement of Δε, comparing the trend of Δε with independently measured Δn values can serve as a valuable cross-validation step.
Conclusion: A Multi-faceted Approach to Accurate Characterization
For a comprehensive and reliable determination of the dielectric anisotropy of this compound, a multi-technique approach is strongly recommended. Broadband Dielectric Spectroscopy provides a detailed, frequency-dependent picture of the material's dielectric behavior, while the Electro-Optical Measurement of the Fréedericksz transition offers a direct link to its electro-optic response. By cross-validating the results from these two distinct methodologies, researchers and drug development professionals can have high confidence in the accuracy of this critical material parameter, ensuring the predictable and reliable performance of advanced liquid crystal-based technologies.
References
- 1. This compound CAS#: 38690-76-5 [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | 38690-76-5 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. dakenchem.com [dakenchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes [mdpi.com]
- 9. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Heptylbenzoate and Pentylbenzoate Liquid Crystals for Advanced Optical Applications
An in-depth guide for researchers and materials scientists on the distinct performance characteristics of n-heptyl 4-cyanophenylbenzoate and n-pentyl 4-cyanophenylbenzoate, providing critical data for the selection of liquid crystal materials in drug development and high-resolution display technologies.
In the realm of liquid crystal technology, the nuanced interplay between molecular structure and macroscopic properties is paramount. The length of the alkyl chain in calamitic (rod-shaped) liquid crystals, for instance, can significantly influence the material's phase behavior, viscosity, and electromagnetic response. This guide offers a detailed comparative analysis of two closely related benzoate liquid crystals: n-heptyl 4-cyanophenylbenzoate (hereafter referred to as heptylbenzoate) and n-pentyl 4-cyanophenylbenzoate (pentylbenzoate). Understanding the distinct performance profiles of these materials is crucial for their application in fields ranging from advanced drug delivery systems to next-generation liquid crystal displays (LCDs).
Executive Summary: Key Performance Differences
While both heptylbenzoate and pentylbenzoate share a common core structure, the two-carbon difference in their alkyl chains leads to significant variations in their thermal and electromagnetic properties. The longer alkyl chain of heptylbenzoate generally results in a broader nematic range and a higher clearing point compared to pentylbenzoate. Conversely, the shorter chain length of pentylbenzoate contributes to a lower viscosity, which is a critical parameter for applications requiring fast switching times. The dielectric anisotropy, a key factor in the electro-optical performance of liquid crystals, also shows a dependence on the alkyl chain length, with a general trend of decreasing anisotropy as the chain extends.
Comparative Performance Data
The following table summarizes the key performance metrics for heptylbenzoate and pentylbenzoate, compiled from experimental data.
| Property | Heptylbenzoate (4-cyanophenyl 4-n-heptylbenzoate) | Pentylbenzoate (4-cyanophenyl 4-n-pentylbenzoate) |
| CAS Number | 38690-76-5[1][2][3][4][5] | 49763-64-6[6][7] |
| Melting Point (°C) | 44-45[1][2] or 57[3] | 64.4[7] |
| Clearing Point (°C) | Not explicitly found in searches | 55.4 (on cooling, monotropic)[7] |
| Nematic Range (°C) | Has a nematic phase[8][9] | Monotropic nematic phase below 55.4°C[7] |
| Dielectric Anisotropy (Δε) | Positive[9] | Data not specifically found for this compound. However, related compounds with cyano groups exhibit positive dielectric anisotropy.[10] |
| Refractive Index (n) | ~1.5614 (estimate)[1][2] | Data not specifically found |
| Viscosity | Data not specifically found | Data not specifically found |
It is important to note that some data points, particularly for heptylbenzoate's melting point, show discrepancies across different sources. The nematic phase of pentylbenzoate is described as monotropic, meaning it is only observed upon cooling from the isotropic liquid state.[7] This is a critical distinction from materials exhibiting an enantiotropic nematic phase, which is stable on both heating and cooling.
The Influence of Alkyl Chain Length: A Deeper Dive
The differences in performance between heptylbenzoate and pentylbenzoate can be attributed to the van der Waals forces and the degree of molecular ordering, which are influenced by the length of the alkyl chain.
-
Phase Transitions and Nematic Range: The longer heptyl chain leads to stronger intermolecular attractions, which generally increases the melting and clearing points. The extended nematic range often observed in longer-chain liquid crystals is advantageous for applications requiring stable performance over a wider temperature range. In contrast, the pentylbenzoate exhibits a monotropic nematic phase, suggesting that the crystalline state is more stable at higher temperatures.[7]
-
Viscosity: Rotational viscosity is a measure of the internal friction experienced by liquid crystal molecules as they reorient under an external field. Shorter alkyl chains, as in pentylbenzoate, typically lead to lower viscosity. This is because the shorter chains result in less entanglement and steric hindrance between molecules, allowing for faster reorientation. Low viscosity is a highly desirable property for applications such as high-refresh-rate displays.
-
Dielectric Anisotropy (Δε): The strong dipole moment of the cyano (-CN) group in these molecules is the primary contributor to their positive dielectric anisotropy.[10] This property is essential for controlling the orientation of the liquid crystal molecules with an electric field. For homologous series of similar liquid crystals, such as the 4'-n-alkyl-4-cyanobiphenyls, it has been observed that the dielectric anisotropy tends to decrease as the alkyl chain length increases.[11][12] This is attributed to the increased volume of the non-polar alkyl tail relative to the polar core, which effectively dilutes the overall polarizability of the molecule.
Experimental Methodologies
The accurate characterization of liquid crystal properties is essential for their effective application. The following section outlines the standard experimental protocols for measuring the key performance parameters discussed in this guide.
Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC furnace and heated at a constant rate (e.g., 10°C/min).
-
The heat flow into the sample is monitored as a function of temperature.
-
Phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid), are identified as endothermic peaks in the DSC thermogram.
-
The sample is then cooled at the same rate to observe exothermic peaks corresponding to transitions upon cooling, which is crucial for identifying monotropic phases.
Experimental Workflow for DSC Analysis
Caption: Workflow for determining phase transition temperatures using DSC.
Measurement of Dielectric Anisotropy
Method: Dielectric Spectroscopy
This technique measures the dielectric properties of a material as a function of frequency.
Protocol:
-
The liquid crystal sample is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the glass plates are treated with an alignment layer to ensure a uniform initial orientation of the liquid crystal molecules.
-
To measure the dielectric permittivity perpendicular to the molecular director (ε⊥), a homeotropic alignment (molecules perpendicular to the glass plates) is typically used.
-
To measure the dielectric permittivity parallel to the molecular director (ε∥), a planar alignment (molecules parallel to the glass plates) is used. A sufficiently high electric field is applied to orient the molecules parallel to the field.
-
The capacitance of the cell is measured with and without the liquid crystal sample over a range of frequencies using an LCR meter.
-
The dielectric permittivity is calculated from the capacitance measurements.
-
The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.
Experimental Setup for Dielectric Anisotropy Measurement
Caption: Schematic of the experimental setup for dielectric anisotropy measurement.
Conclusion and Future Outlook
The choice between heptylbenzoate and pentylbenzoate liquid crystals is a clear example of the structure-property trade-offs inherent in materials science. Heptylbenzoate, with its longer alkyl chain, offers the potential for a wider operating temperature range, a desirable trait for applications in harsh environments. In contrast, pentylbenzoate's likely lower viscosity makes it a more suitable candidate for high-speed electro-optical devices.
The monotropic nature of the nematic phase in the reported pentylbenzoate is a significant factor that may limit its direct application in devices that require stable nematic behavior at room temperature. However, it can be a valuable component in liquid crystal mixtures to tune the overall properties of the formulation.
Further research is warranted to obtain a more complete dataset, particularly for the viscosity and clearing point of heptylbenzoate, to enable a more direct and quantitative comparison. The synthesis and characterization of other alkylbenzoate homologues would also provide a more comprehensive understanding of the odd-even effects and other trends in this class of liquid crystals. For drug development professionals, the differing hydrophobicities of the pentyl and heptyl chains could also influence drug solubility and release kinetics in liquid crystal-based delivery systems, representing an important avenue for future investigation.
References
- 1. 4-CYANOPHENYL 4-HEPTYLBENZOATE CAS#: 38690-76-5 [m.chemicalbook.com]
- 2. This compound | 38690-76-5 [chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. canaanchem.com [canaanchem.com]
- 7. SYNTHON Chemicals Shop | 4-Cyanophenyl 4-n-pentylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dakenchem.com [dakenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyanophenyl 4-heptylbenzoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Cyanophenyl 4-heptylbenzoate (CPHB). Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility by providing information that is not only procedurally sound but also scientifically robust, ensuring you can trust the guidance provided.
Chemical Profile and Inherent Hazards
Understanding the chemical nature of this compound is foundational to its safe handling and disposal. As a liquid crystal, its unique properties also inform its potential environmental and health impacts.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 38690-76-5 | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₂ | [1][2][3] |
| Molecular Weight | 321.42 g/mol | [2] |
| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester | |
| Physical State | Solid (powder to crystal) at room temperature | |
| Melting Point | Approx. 44-57 °C | [4] |
Hazard Assessment: A Precautionary Approach
-
Toxicity Concerns : Analogs are classified as toxic solids.[5][6] The primary routes of exposure are inhalation, ingestion, and skin contact. A Safety Data Sheet (SDS) for the related compound 4-Cyanophenyl 4-n-butylbenzoate indicates it is harmful if swallowed, inhaled, or absorbed through the skin, and causes significant skin and eye irritation.[5] Therefore, CPHB must be handled with the assumption of similar toxicity.
-
Thermal Decomposition : A critical, and potentially severe, hazard is the release of toxic gases upon thermal decomposition. In a fire or during improper incineration, CPHB can release carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN) gas.[5] This risk profile makes uncontrolled heating or incineration exceptionally dangerous.
-
Environmental Hazards : The environmental fate of CPHB is not well-documented. However, its organic nitrile structure warrants caution. It should not be released into the environment, as it may pose a risk to aquatic life and is not expected to be readily biodegradable.[5] Standard laboratory practice dictates that such chemicals should never be disposed of down the drain.[5]
The Core Directive: Professional Hazardous Waste Disposal
Given the toxicological profile and the severe hazards associated with its decomposition, the only professionally acceptable and safe method for the disposal of this compound is through a licensed chemical waste management company.[7] On-site chemical neutralization is not recommended for routine disposal in a standard laboratory setting due to the high risk of exposure and the potential for incomplete or hazardous reactions.
The following sections detail the step-by-step procedures for preparing CPHB for collection by waste management professionals.
Step-by-Step Disposal Protocol
This protocol ensures safety and regulatory compliance from the point of waste generation to its final handover.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure a robust barrier against exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., Nitrile rubber).
-
Eye Protection : Use tightly fitting safety goggles or a face shield conforming to recognized standards (e.g., EN166 in the EU or NIOSH in the US).[6]
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider an impervious apron or coveralls.
-
Respiratory Protection : If there is a risk of dust generation (e.g., during a spill cleanup), a respirator with an appropriate particulate filter is necessary.[6] All handling of the solid chemical should occur in a well-ventilated area or a chemical fume hood.
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste is handled correctly by the disposal vendor.
-
Designate a Waste Stream : CPHB waste should be classified as "Toxic Solid Organic Waste" or an equivalent designation used by your institution.
-
Select an Appropriate Container :
-
Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is suitable.
-
The container must be in good condition, free from cracks or residue on the outside.
-
-
Collect the Waste :
-
Solid Waste : Collect surplus or contaminated CPHB solid directly into the designated waste container.
-
Contaminated Materials : Any items grossly contaminated with CPHB (e.g., weigh boats, gloves, paper towels from a spill) should also be placed in this container.
-
Avoid Mixing : Do not mix CPHB waste with other waste streams, particularly acids. Contact with strong acids could potentially lead to the slow generation of hydrogen cyanide.
-
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container.
-
Label Contents : The label must be securely affixed to the container and clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation (when the first waste was added)
-
-
Maintain a Log : Keep a log of the approximate amount of waste added to the container. This is often required by your institution's Environmental Health & Safety (EHS) department.
Step 4: Storage and Handover
Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste contractor.
-
Storage Location : The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
Arrange for Pickup : Follow your institution's established procedures to schedule a pickup for your hazardous waste.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Figure 1: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Assess the Spill : For small spills of solid material that have not generated significant dust, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Cleanup :
-
Ensure you are wearing the appropriate PPE, including respiratory protection if needed.
-
Gently sweep up the solid material to avoid creating dust. A dampened paper towel can be used to wipe up the final residue.
-
Place all contaminated materials (swept-up chemical, paper towels, gloves) into your hazardous waste container for CPHB.
-
Decontaminate the area with soap and water.
-
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
A Researcher's Guide to the Safe Handling of 4-Cyanophenyl 4-heptylbenzoate
As a senior application scientist, I understand that cutting-edge research requires not only innovative thinking but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Cyanophenyl 4-heptylbenzoate, a liquid crystal compound. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not immediately available in the initial search, data from structurally similar compounds, such as 4-Cyanophenyl 4-n-butylbenzoate and Benzoic acid, 4-hexyl-, 4-cyanophenyl ester, provide valuable insights into the potential risks. These compounds are classified as harmful if swallowed, if they come into contact with the skin, or if inhaled.[1][2] They are also known to cause skin and eye irritation.[2] Therefore, a cautious and well-protected approach is essential.
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
Your Shield: Essential Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when working with this compound to minimize all routes of potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption.[3][4] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against accidental splashes to the eyes and face.[3][5] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect the skin and personal clothing from spills and contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood | To prevent the inhalation of any aerosols or dust that may be generated.[1] |
Step-by-Step Guide to Safe Handling
Adherence to a standardized protocol is crucial for minimizing risk in the laboratory. The following steps outline the best practices for handling this compound from preparation to disposal.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound within a designated area, preferably inside a chemical fume hood, to contain any potential spills or airborne particles.
-
PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh boat or paper within the fume hood to minimize the risk of generating dust. Avoid creating and inhaling dust.[1]
Dissolution and Transfer
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, when dissolving or transferring the compound.[1]
-
Controlled Addition: When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Secure Containers: Use appropriate, clearly labeled containers for all solutions. Ensure that containers are securely capped when not in use.
Accidental Exposure and Spills
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation.
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of chemical waste is not just a regulatory requirement; it is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[2]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not empty into drains.[2]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for ensuring a safe handling workflow when working with this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
